molecular formula C14H16N2 B3200234 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine CAS No. 1017470-56-2

1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Cat. No.: B3200234
CAS No.: 1017470-56-2
M. Wt: 212.29 g/mol
InChI Key: QOHALTHZRRBJAP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is a chemical compound with the CAS Registry Number 1017470-56-2 . It has a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol . This methanamine derivative features a pyridinyl ring, a common pharmacophore in medicinal chemistry, linked to a 2,4-dimethylphenyl group via an amine bridge. The presence of these structural motifs makes it a valuable intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound as a building block for the development of novel molecules, particularly in the exploration of new chemical entities. Compounds with similar structural features, such as (3,4-Dimethylphenyl)(pyridin-3-yl)methanamine, are often handled with specific safety precautions, including storage in a dark place under an inert atmosphere . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-5-6-13(11(2)8-10)14(15)12-4-3-7-16-9-12/h3-9,14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHALTHZRRBJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine: Synthesis, Characterization, and Therapeutic Potential of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the novel chemical entity, 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine. As this compound is not extensively documented in current literature, this guide is structured as a prospective analysis, detailing a proposed synthetic route, a robust protocol for its characterization, and a hypothesis-driven exploration of its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical space.

Introduction and Molecular Overview

1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is a unique molecular scaffold featuring a pyridine ring linked to a 2,4-dimethylphenyl group via a methanamine bridge. The strategic combination of these moieties suggests potential for interesting pharmacological properties. The pyridine ring is a common feature in numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with a phenyl ring.[] The dimethylphenyl group provides a lipophilic region, which can be critical for membrane permeability and interaction with hydrophobic pockets in biological targets. Amines, particularly benzylic amines, are a cornerstone of many biologically active compounds, including antihistamines, anesthetics, and psychoactive drugs.[2]

This guide will provide a plausible and efficient pathway for the synthesis of this target compound and a comprehensive strategy for its structural verification and purity assessment.

Chemical Structure of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine:

Caption: Chemical structure of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine.

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for the synthesis of secondary amines is reductive amination.[3] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. For the synthesis of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine, a one-pot reductive amination of 3-pyridinecarboxaldehyde with 2,4-dimethylaniline is proposed.

Synthetic Workflow Diagram:

G start_material Starting Materials: 3-Pyridinecarboxaldehyde 2,4-Dimethylaniline reaction_step Reductive Amination start_material->reaction_step workup Aqueous Workup & Extraction reaction_step->workup Reaction Quench reagents Reagents: Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloroethane (DCE) reagents->reaction_step purification Purification: Column Chromatography workup->purification Crude Product product Final Product: 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine purification->product Pure Product

Caption: Proposed synthetic workflow for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine.

Rationale for Method Selection
  • Efficiency: Reductive amination is often a one-pot reaction, which simplifies the experimental setup and can lead to higher overall yields.

  • Mild Conditions: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent allows the reaction to be carried out under mild, non-acidic conditions, which is beneficial for the stability of the pyridine ring.[3]

  • Substrate Availability: Both 3-pyridinecarboxaldehyde and 2,4-dimethylaniline are commercially available starting materials.

Detailed Experimental Protocol

Materials:

  • 3-Pyridinecarboxaldehyde

  • 2,4-Dimethylaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq) and 2,4-dimethylaniline (1.05 eq).

  • Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine.

Characterization and Structural Elucidation

As a novel chemical entity, thorough characterization is essential to confirm its identity and purity.[4][5][6][7] The following spectroscopic and analytical techniques are proposed.

Spectroscopic Analysis
TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and confirm the connectivity of the molecule.Signals corresponding to the aromatic protons of both the dimethylphenyl and pyridine rings, a singlet for the methine proton, two singlets for the two methyl groups, and a signal for the amine proton.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the aromatic carbons of both rings, the methine carbon, and the two methyl carbons.
Mass Spec (HR-MS) To determine the exact molecular weight and elemental composition.[5]A molecular ion peak corresponding to the calculated exact mass of C₁₄H₁₆N₂.
FT-IR To identify characteristic functional groups.[6]Absorption bands corresponding to N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyridine and phenyl rings).
Purity Assessment
TechniquePurposeAcceptance Criteria
HPLC To determine the purity of the final compound.Purity >95% as determined by peak area integration.
Melting Point To assess the crystallinity and purity of a solid sample.A sharp melting point range (e.g., within 1-2 °C).

Hypothesized Biological Activity and Therapeutic Potential

The structural features of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine suggest several potential areas of biological activity. The diarylmethyl-amine scaffold is present in a variety of biologically active compounds.[8]

Potential Mechanism of Action Conceptual Diagram:

G compound 1-(2,4-Dimethylphenyl)-1- (3-pyridinyl)methanamine receptor CNS Receptor (e.g., Histamine H1, Serotonin, or Dopamine Receptor) compound->receptor Binds to effect Modulation of Neurotransmitter Signaling receptor->effect Leads to outcome Potential Therapeutic Effects: - Antihistaminic - Anxiolytic - Antidepressant effect->outcome Results in

Caption: Hypothesized mechanism of action for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine.

  • Central Nervous System (CNS) Activity: Many compounds containing a diaryl-methanamine core structure exhibit activity at CNS receptors. This includes antagonism of histamine H1 receptors (e.g., Diphenhydramine), and modulation of serotonin and dopamine transporters.[2] The presence of the lipophilic dimethylphenyl group may facilitate crossing the blood-brain barrier.

  • Antimicrobial Properties: Pyridine derivatives are known to possess a wide range of antimicrobial activities.[] The combination of the pyridine ring with the amine functionality could lead to compounds with antibacterial or antifungal properties.

  • Enzyme Inhibition: The scaffold could potentially interact with various enzymes. For example, some diarylmethyl-amine derivatives have been investigated as aromatase inhibitors.[8]

Further research, including in vitro binding assays and in vivo studies, would be required to validate these hypotheses.

Conclusion

This technical guide presents a comprehensive plan for the synthesis, characterization, and preliminary biological evaluation of the novel compound 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine. The proposed reductive amination pathway offers an efficient and direct route to this molecule. The outlined characterization methods provide a robust framework for structural confirmation and purity assessment. Based on its structural features, this compound represents an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • Spectroscopy is a vital tool for characterizing novel molecules across various scientific fields, including organic chemistry, material science, biochemistry, pharmacology, environmental science, astrochemistry, and nanotechnology. In organic synthesis, techniques like Nuclear Magnetic Resonance (NMR), mass spectrometry, and Infrared (IR) spectroscopy are used to determine the structure of newly synthesized compounds. (Source: IGI Global, [Link])

  • In organic synthesis, techniques like Nuclear Magnetic Resonance (NMR), mass spectrometry, and Infrared (IR) spectroscopy are used to determine the structure of newly synthesized compounds. (Source: IGI Global, [Link])

  • Spectroscopy is a vital tool for characterizing novel molecules across various scientific fields, including organic chemistry, material science, biochemistry, pharmacology, environmental science, astrochemistry, and nanotechnology. (Source: R Discovery, [Link])

  • Triphenylsiloxides of alkali metals and trivalent lanthanides have been synthesized and fully characterized by X-ray crystallography, IR, and Raman spectroscopy. (Source: MDPI, [Link])

  • A method for C-H amination of aromatic compounds based on electrochemical oxidation in the presence of pyridine followed by reaction with an alkylamine. (Source: PubMed, [Link])

  • Design and synthesis of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitors. (Source: PubMed, [Link])

  • A review on the synthesis and biomedical applications of benzhydryl amines, which are found in various biologically active compounds. (Source: NCBI, [Link])

  • A strategy for the synthesis of N-aryl aziridines using olefin aziridination with N-aminopyridinium reagents followed by Ni-catalyzed C–N cross-coupling. (Source: ChemRxiv, [Link])

  • A strategy for C4-selective (hetero) arylation of pyridines using N-aminopyridinium salts. (Source: Frontiers, [Link])

  • A review on the synthesis and antimicrobial activities of benzimidazole–pyrazole hybrids. (Source: MDPI, [Link])

  • An efficient method for the direct preparation of N-substituted aryl amidines from nitriles and primary amines using a strong base. (Source: NCBI, [Link])

  • Synthesis of pyridinium N-aryl/N-heteroarylcyclic ylids as potential energetic materials. (Source: ResearchGate, [Link])

  • An overview of amines as an important class of organic compounds with various biological activities and applications in drugs and dyes. (Source: NCERT, [Link])

  • A mild in situ reductive amination protocol using methanolic pyridine-borane and 4 Å molecular sieves. (Source: Sciencemadness.org, [Link])

Sources

Technical Monograph: 1-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2,4-dimethylphenyl)-1-(pyridin-3-yl)methanamine (often referred to as 3-pyridyl-2,4-dimethylphenyl-methanamine). This document is structured for researchers and medicinal chemists focusing on synthetic pathways, physicochemical properties, and pharmacophore utility in drug discovery.

Role: Diarylmethylamine Scaffold & Medicinal Chemistry Building Block

Executive Summary

1-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)methanamine (CAS: 1269052-53-0, as dihydrochloride) is a high-value synthetic intermediate characterized by a chiral methanamine linker connecting a lipophilic 2,4-dimethylphenyl ring and a polar, basic 3-pyridyl moiety.

This scaffold is critical in the design of Type II Kinase Inhibitors , GPCR modulators , and Voltage-Gated Sodium Channel (Nav1.8) blockers . Its structural duality—combining a hydrophobic aryl clamp with a hydrogen-bond acceptor (pyridine)—makes it a versatile pharmacophore for optimizing potency and pharmacokinetic (PK) profiles.

Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-(2,4-dimethylphenyl)-1-(pyridin-3-yl)methanamine
Common Synonyms

-(2,4-dimethylphenyl)-3-pyridinemethanamine; 3-pyridyl-2,4-dimethylphenyl-methanamine
CAS Number 1269052-53-0 (Dihydrochloride); Free Base (Theoretical)
Molecular Formula

(Free Base)
Molecular Weight 212.29 g/mol (Free Base); 285.21 g/mol (Dihydrochloride)
SMILES Cc1ccc(c(c1)C)C(N)c2cccnc2
Physicochemical Properties (Predicted)

Understanding the ionization state is crucial for extraction and binding affinity.

  • pKa (Pyridine N): ~4.8 – 5.2 (Protonated at acidic pH; neutral at physiological pH).

  • pKa (Primary Amine): ~9.5 – 10.0 (Predominantly protonated

    
     at physiological pH).
    
  • LogP (Octanol/Water): ~2.3 – 2.6 (Moderate lipophilicity, ideal for CNS penetration and oral bioavailability).

  • Solubility:

    • Dihydrochloride Salt: Highly soluble in water, methanol, and DMSO.

    • Free Base: Low aqueous solubility; soluble in DCM, EtOAc, and organic solvents.

Synthetic Methodologies

The synthesis of this diarylmethylamine scaffold typically follows two primary routes: Grignard Addition to Nitriles (Route A) or Reductive Amination of Ketones (Route B).

Route A: Grignard Addition (Preferred for Scale-Up)

This method constructs the C-C bond and the amine functionality in a streamlined sequence.

Protocol:

  • Reagents: 3-Cyanopyridine (1.0 eq), 2,4-Dimethylphenylmagnesium bromide (1.2 eq, in THF).

  • Addition: Cool the Grignard reagent to 0°C under

    
    . Add 3-cyanopyridine dropwise in anhydrous THF.
    
  • Imine Formation: The reaction forms an intermediate magnesium imine salt. Stir at RT for 2-4 hours.

  • Reduction: In situ reduction is required to prevent hydrolysis to the ketone. Add Sodium Borohydride (

    
    , 2.0 eq) in Methanol carefully at 0°C.
    
  • Quench: Quench with aqueous

    
    .
    
  • Workup: Extract with EtOAc. The product is in the organic layer.

  • Salt Formation: Treat the crude oil with 4M HCl in Dioxane to precipitate the dihydrochloride salt.

Route B: Reductive Amination (From Ketone)

Used when the ketone precursor, (2,4-dimethylphenyl)(pyridin-3-yl)methanone, is available.

Protocol:

  • Condensation: Reflux the ketone with Ammonium Acetate (

    
    , 5-10 eq) and Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq) in Methanol.
  • Optimization: Add molecular sieves (3Å) to remove water and drive imine formation.

  • Purification: Acid-base extraction is critical to remove non-basic impurities.

Visualization of Synthetic Pathways

SynthesisPathways Cyanopyridine 3-Cyanopyridine Imine Imine Intermediate (Unstable) Cyanopyridine->Imine Grignard Addition (THF, 0°C) Grignard 2,4-Dimethylphenyl MgBr Grignard->Imine Ketone (2,4-Dimethylphenyl) (pyridin-3-yl)methanone Product 1-(2,4-dimethylphenyl)- 1-(pyridin-3-yl)methanamine Ketone->Product Reductive Amination (NH4OAc, NaCNBH3) Imine->Product Reductive Workup (NaBH4/MeOH)

Caption: Comparative synthetic routes. Route A (Grignard) is preferred for de novo synthesis; Route B is used for ketone derivatization.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule serves as a "privileged structure" in drug discovery due to its ability to interact with multiple binding pocket motifs simultaneously.

  • 2,4-Dimethylphenyl Group: Acts as a Hydrophobic Clamp . The ortho-methyl group induces a twist in the biaryl conformation, forcing the molecule out of planarity. This is critical for filling hydrophobic pockets (e.g., the "selectivity pocket" in kinases).

  • 3-Pyridyl Group: Acts as a Hydrogen Bond Acceptor . The nitrogen atom can interact with hinge region residues in kinases or specific serine/threonine residues in GPCRs.

  • Methanamine Linker: The chiral center allows for stereoselective binding. The primary amine serves as a vector for further functionalization (Urea/Amide formation) or as an ionic anchor (interacting with Asp/Glu residues).

Case Study: Nav1.8 and Kinase Inhibitors

Research indicates that diarylmethylamines are key intermediates in the synthesis of:

  • Nav1.8 Inhibitors: Used for treating neuropathic pain. The 3-pyridyl group improves solubility compared to a biphenyl analog, while the 2,4-dimethyl substitution locks the conformation to fit the voltage-gated channel pore [1, 2].

  • Type II Kinase Inhibitors: The amine is frequently converted into a Urea linkage (e.g., reacting with an isocyanate). This urea motif binds to the DFG-Asp residue in the kinase activation loop, while the hydrophobic aryl group occupies the allosteric pocket created by the "DFG-out" conformation.

Structural Logic Diagram

Pharmacophore Core Methanamine Chiral Center Aryl 2,4-Dimethylphenyl (Hydrophobic Clamp) Core->Aryl Steric Twist Pyridyl 3-Pyridyl Ring (H-Bond Acceptor) Core->Pyridyl Solubility/Polarity Amine Primary Amine (-NH2) (Synthetic Handle / Ionic Bond) Core->Amine Derivatization Point Pocket Target: Hydrophobic Pocket Aryl->Pocket Fills Hydrophobic Pocket (Selectivity) Hinge Target: Hinge/Solvent Region Pyridyl->Hinge Interacts with Solvent Front AspGlu Target: Acidic Residue Amine->AspGlu Salt Bridge to Asp/Glu Residues

Caption: Pharmacophore decomposition showing how each moiety contributes to binding affinity and selectivity in protein targets.

Handling & Safety Protocols

Storage & Stability
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/Water), prepare fresh or store aliquots at -80°C to prevent oxidation of the benzylic amine.

Safety Hazards
  • Corrosivity: As a primary amine, the free base is corrosive to skin and eyes.

  • Toxicity: Pyridine derivatives can be hepatotoxic. Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Google Patents. (2022). Pyridine carboxamide compounds for inhibiting Nav1.8 (US20220227732A1).
  • ResearchGate. (2025). Synthesis and antimicrobial activity of new urea and thiourea derivatives. Retrieved from [Link]

Technical Guide: Diarylmethanamine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylmethanamine (benzhydrylamine) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a vast array of therapeutic agents, including H1-antihistamines (e.g., Cetirizine), antidepressants (e.g., Sertraline analogs), and antimicrobial agents. Its ubiquity stems from the "Butterfly Effect" —the ability of the two aryl rings to adopt a non-coplanar, propeller-like conformation that perfectly complements hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

This guide moves beyond basic structural description to provide a rigorous technical analysis of the scaffold's binding mechanics and a validated, high-fidelity protocol for its asymmetric synthesis using the Ellman auxiliary method.

Part 1: Structural Significance & Pharmacophore Analysis

The "Propeller" Conformation

The biological potency of diarylmethanamines is governed by the steric clash between the ortho-hydrogens of the two aryl rings. This forces the rings to twist out of plane, creating a chiral "propeller" shape even in achiral precursors.

  • Lipophilic Anchoring: The two aryl rings typically bind to distinct hydrophobic sub-pockets. In the Histamine H1 receptor, for instance, one ring occupies a "trans" pocket (often requiring an electron-rich phenyl), while the other occupies a "cis" pocket (often tolerating heteroaryls like pyridine).

  • The Amine Handle: The nitrogen atom, usually protonated at physiological pH, serves as a critical ionic anchor, forming salt bridges with conserved aspartate residues (e.g., Asp107 in H1 receptors).

Pharmacophore Visualization (H1 Antagonist Model)

The following diagram illustrates the binding mode of a second-generation H1 antagonist (e.g., Levocetirizine), highlighting the critical interactions that dictate residence time and selectivity.

H1_Binding_Model Scaffold Diarylmethanamine Core Ring_A Aryl Ring A (Chlorophenyl) Scaffold->Ring_A Ring_B Aryl Ring B (Phenyl/Pyridyl) Scaffold->Ring_B Amine Piperazine Nitrogen (Protonated) Scaffold->Amine Pocket_1 Hydrophobic Pocket 1 (Trp/Phe residues) Ring_A->Pocket_1 π-π Stacking / Hydrophobic Pocket_2 Hydrophobic Pocket 2 (Val/Leu residues) Ring_B->Pocket_2 Edge-to-Face Interaction Tail Distal Carboxylate (Zwitterionic) Amine->Tail Linker Asp107 Asp107 (Ionic Bond) Amine->Asp107 Salt Bridge (< 4Å) Lys191 Lys191 (Electrostatic Anchor) Tail->Lys191 Long-range Electrostatic (High Residence Time)

Figure 1: Pharmacophore model of Levocetirizine binding to the H1 Histamine Receptor. The interaction between the distal carboxylate and Lys191 is unique to second-generation antihistamines, conferring high selectivity and long residence time.

Part 2: Synthetic Masterclass – Asymmetric Synthesis

While classical methods like reductive amination yield racemates requiring wasteful resolution, modern drug discovery demands enantiopure scaffolds. The Ellman Sulfinamide Auxiliary method is the industry standard due to its robustness, scalability, and high diastereoselectivity (dr > 95:5).

Strategic Advantage
  • Reagent: (R)- or (S)-tert-butanesulfinamide (Ellman’s Reagent).

  • Mechanism: Formation of a chiral N-sulfinyl imine activates the C=N bond for nucleophilic attack while the bulky tert-butyl group directs the incoming nucleophile to a specific face (Si or Re), controlling stereochemistry.

  • Versatility: Compatible with Grignard reagents, organolithiums, and enolates.

Experimental Protocol: Enantioselective Synthesis of Chiral Diarylmethanamines

Objective: Synthesis of (S)-1-(4-chlorophenyl)-1-phenylmethanamine (a generic pharmacophore precursor).

Step 1: Condensation (Imine Formation) [1]
  • Reagents: 4-Chlorobenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Dry THF (0.5 M concentration).

  • Procedure:

    • Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide and 4-chlorobenzaldehyde under N₂ atmosphere.

    • Add dry THF, followed by the dropwise addition of Ti(OEt)₄. Note: Titanium ethoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

    • Stir at room temperature for 12–24 hours. Monitor by TLC (conversion usually >95%).

    • Workup: Pour into a rapidly stirring brine solution. The titanium salts will precipitate as a white solid. Filter through a Celite pad. Dry the filtrate (Na₂SO₄) and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) yields the pure N-sulfinyl aldimine.

Step 2: Diastereoselective Nucleophilic Addition
  • Reagents: Phenylmagnesium bromide (PhMgBr, 2.0 equiv), N-sulfinyl aldimine (from Step 1).

  • Solvent: Dry CH₂Cl₂ or Toluene (Solvent choice affects diastereoselectivity; non-coordinating solvents like DCM often enhance dr).

  • Procedure:

    • Dissolve the N-sulfinyl aldimine in dry CH₂Cl₂ and cool to -78 °C.

    • Add PhMgBr dropwise. The coordination of Mg to the sulfinyl oxygen creates a rigid six-membered cyclic transition state (Zimmerman-Traxler model), directing the phenyl group to the less hindered face.

    • Stir at -78 °C for 2 hours, then slowly warm to room temperature.

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[2]

    • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or HPLC. Expected dr > 95:5.[2]

Step 3: Cleavage of the Auxiliary
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (2-3 equiv). Stir for 30 minutes at RT.

    • Concentrate to dryness to yield the chiral amine hydrochloride salt.

    • Yield: Typically >85% over 3 steps.

Synthetic Workflow Diagram

Ellman_Synthesis Start Aldehyde/Ketone Imine Chiral N-Sulfinyl Imine Start->Imine Condensation Auxiliary (R)-t-Bu-Sulfinamide + Ti(OEt)4 Auxiliary->Imine Intermediate Sulfinamide Adduct (dr > 95:5) Imine->Intermediate Asymmetric Addition Nucleophile Grignard (R'MgBr) (-78°C, DCM) Nucleophile->Intermediate Product Chiral Diarylmethanamine (HCl Salt) Intermediate->Product Deprotection Cleavage HCl / MeOH

Figure 2: Workflow for the asymmetric synthesis of diarylmethanamines using the Ellman auxiliary. This route is preferred for its high predictability and scalability.

Part 3: Medicinal Chemistry Case Study – The "Me-Better" Evolution

The evolution from first-generation antihistamines (e.g., Hydroxyzine) to second-generation agents (e.g., Cetirizine) perfectly demonstrates the optimization of the diarylmethanamine scaffold.

Hydroxyzine to Cetirizine[3]
  • The Problem: First-generation agents were lipophilic enough to cross the Blood-Brain Barrier (BBB), causing sedation via H1 blockade in the CNS.

  • The Solution: Introduction of a polar carboxylate group (via oxidation of the terminal alcohol).

  • Result: The zwitterionic nature of Cetirizine at physiological pH prevents significant BBB penetration (P-gp substrate).

  • Chirality: The (R)-enantiomer (Levocetirizine) has a 30-fold higher affinity for the H1 receptor than the (S)-enantiomer. This is due to the specific orientation of the chlorophenyl group in the hydrophobic pocket, which stabilizes the receptor in the inactive state (inverse agonism).

Quantitative Data: Binding Kinetics
CompoundKi (nM)Dissociation Half-life (t1/2)Selectivity (H1 vs Muscarinic)
Hydroxyzine (Racemic)~10Fast (< 30 min)Low (Significant anticholinergic side effects)
(R)-Cetirizine (Levocetirizine)3142 min High (> 600-fold)
(S)-Cetirizine 1006 minHigh

Data Source: Gillard et al. (2002) - See Reference [1]

Insight: The long residence time (142 min) of Levocetirizine is not just due to affinity (Ki) but to the "pseudo-irreversible" binding mode facilitated by the interaction between the carboxylate tail and Lys191. This allows for once-daily dosing despite a relatively short plasma half-life.

Part 4: Future Outlook & Optimization Strategies

For researchers currently optimizing this scaffold, consider the following "Decision Tree" for structural modification:

  • Metabolic Stability: If the benzylic carbon is liable to oxidation (CYP mediated), introduce a fluorine atom or a methyl group (quaternary center) to block metabolism.

  • Selectivity: If hERG channel inhibition is a risk (cardiotoxicity), reduce the lipophilicity of the distal aryl ring or introduce polar handles to disrupt π-stacking in the hERG pore.

  • Rigidification: Constrain the diaryl system into a tricyclic core (e.g., dibenzocycloheptene) to reduce entropic penalty upon binding, though this may reduce "induced fit" adaptability.

References

  • Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors Source: Molecular Pharmacology (2002) URL:[Link]

  • Asymmetric Synthesis of Amines (Ellman Laboratory) Source: Yale University / Ellman Lab URL:[Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines Source: Myers Group (Harvard University) Advanced Organic Chemistry Handouts URL:[Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective Source: ACS Omega (2019) URL:[Link]

Sources

Pyridine-3-methanamine Derivatives in Drug Discovery: Scaffold Optimization, Target Engagement, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridine-3-methanamine Scaffold: A Mechanistic Rationale

In modern medicinal chemistry, the pyridine-3-methanamine (also known as 3-picolylamine or 3-(aminomethyl)pyridine) scaffold has emerged as a highly versatile pharmacophore. The architectural brilliance of this moiety lies in its dual functionality: the electron-deficient pyridine ring provides metabolic stability and facilitates


 stacking within target binding pockets, while the primary methanamine group acts as a critical node for hydrogen-bond donation and basicity.

Strategically incorporating this aminated scaffold into lipophilic drug candidates solves a pervasive challenge in drug discovery: poor aqueous solubility. The basic amine allows for facile salt formation (e.g., hydrochlorides), drastically improving bioavailability without compromising target affinity[1].

Target Engagement and Pharmacological Diversity

The structural plasticity of pyridine-3-methanamine derivatives allows them to be tuned for diverse biological targets, ranging from kinase inhibition to innate immune modulation.

Kinase Inhibition (PI3K Selectivity)

In the development of oncology therapeutics, pyrazolo[1,5-a]pyridin-3-ylmethanamine derivatives have been engineered as p110


-selective PI3 kinase inhibitors. The strategic addition of the basic methanamine group to the fused bicyclic core improves aqueous solubility by more than 1,000-fold compared to non-aminated analogs, while maintaining a potent inhibitory profile (IC

< 10 nM)[1].
TLR2 Agonism and Vaccine Adjuvants

Dihydropyridine–quinolone carboxamides linked to a 3-picolylamine moiety have been identified as potent Toll-like receptor 2 (TLR2) agonists. By engaging the TLR2 pathway, these derivatives induce the secretion of critical chemokines and cytokines in a strictly TLR2-dependent manner, positioning them as highly effective synthetic vaccine adjuvants[2].

Diamine Oxidase (Histaminase) Inhibition

Unsubstituted 3-picolylamine exhibits direct modulatory effects on histamine-related physiological mechanisms. It acts as an inhibitor of histaminase (diamine oxidase) in porcine kidneys with an IC


 of approximately 133 µM. By preventing the oxidation of histamine, 3-picolylamine significantly potentiates histamine-mediated contractile responses, making it a valuable tool compound for studying allergic and inflammatory pathways[3].
Antimitotic Chalcone Derivatives

When the 3-aminomethyl pyridine core is condensed into chalcone derivatives, the resulting compounds exhibit profound antimitotic activity. Specific fluorinated amide derivatives of this scaffold have demonstrated potent cytotoxicity against A549 lung cancer cell lines, outperforming standard chemotherapeutics in specific in vitro assays[4].

ScaffoldLogic Core Pyridine-3-methanamine Core Scaffold Amine Amine Functionalization (Amides, Salts, Chalcones) Core->Amine Enhances H-Bonding Ring Pyridine Ring Modifications (Halogenation, Fusions) Core->Ring Modulates Lipophilicity PI3K PI3K Inhibitors (Solubility >1000x) Amine->PI3K Salt Formation TLR2 TLR2 Agonists (Vaccine Adjuvants) Amine->TLR2 Carboxamide Linkage Cancer Antimitotic Agents (A549 / MCF-7 Active) Amine->Cancer Chalcone Condensation

Logical framework for pyridine-3-methanamine scaffold optimization and target engagement.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the biological activity of key pyridine-3-methanamine derivatives across various therapeutic targets, highlighting the structure-activity causality.

Compound / DerivativeTarget / Cell LineBiological Activity (IC

)
Mechanistic RoleRef
Pyrazolo[1,5-a]pyridin-3-ylmethanamine PI3K (p110

)
< 10 nMSelective kinase inhibition; enhanced solubility[1]
4-Fluoro-3-aminomethyl pyridine amide A549 (Lung Cancer)1.186 ± 0.024 µMAntimitotic; apoptosis induction[4]
3-Aminomethyl pyridine chalcone (11a) A549 (Lung Cancer)6.18 ± 0.11 µMDNA binding; cytotoxic agent[4]
3-Picolylamine (Unsubstituted) Diamine Oxidase~133 µMPrevents histamine oxidation[3]

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and biological validation of these derivatives must operate as self-validating systems . This means integrating orthogonal quality control (QC) steps and dual-control assay designs directly into the workflow.

Protocol 1: Synthesis of N-methyl-1-(pyridin-3-yl)methanamine via Reductive Amination

Causality & Rationale: The synthesis of alkylated derivatives requires the introduction of a methyl group without reducing the aromatic pyridine ring. Sodium cyanoborohydride (NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


CN) is selected over stronger reducing agents (like LiAlH

) because its mild nature at pH 7 selectively reduces the protonated iminium ion intermediate while preserving the integrity of the pyridine ring.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol. Stir at 25°C for 2 hours to allow complete imine formation.

  • pH Adjustment: Adjust the solution to pH 7 using glacial acetic acid. Self-Validation Check: Verify pH prior to reduction; an overly acidic environment will degrade the cyanoborohydride, while an alkaline environment prevents iminium ion formation.

  • Selective Reduction: Add NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CN (1.5 eq) portion-wise. Stir the reaction at 25°C for 12 hours.
    
  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO

    
     to neutralize unreacted hydride. Extract the aqueous layer with dichloromethane (3 
    
    
    
    20 mL).
  • Orthogonal Validation: Purify via flash chromatography. Confirm the identity and purity of the product using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H NMR (looking for the disappearance of the aldehyde proton at ~10 ppm and the appearance of the methylene protons at ~3.8 ppm) and Mass Spectrometry (MS). Expected yield: 80–85%[5].
    
Protocol 2: Self-Validating MTT Assay for Anticancer Chalcones

Causality & Rationale: The MTT assay measures metabolic activity via the reduction of tetrazolium dye to formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cell viability. To prevent false positives from assay artifacts, the system must be bracketed by absolute controls.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (lung cancer) cells in 96-well plates at a density of 5

    
     10
    
    
    
    cells/well. Incubate for 24 hours at 37°C in 5% CO
    
    
    .
  • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of 3-aminomethyl pyridine chalcone derivatives[4].

  • Internal Controls (The Self-Validating Window):

    • Positive Control: Treat a parallel set of wells with 5-Fluorouracil. This establishes the maximum expected antimitotic effect and validates the cells' susceptibility to apoptosis[4].

    • Negative Control: Leave a set of wells untreated (vehicle only) to establish the 100% baseline viability.

  • Formazan Generation: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm. Calculate the IC

    
     using non-linear regression analysis.
    

SyntheticWorkflow Aldehyde 3-Pyridinecarboxaldehyde (Starting Material) RedAmin Reductive Amination NaBH3CN, MeOH, pH 7 Aldehyde->RedAmin + Methylamine HCl Amine Pyridine-3-methanamine (80-85% Yield) RedAmin->Amine 25°C, 12 hrs Validation NMR / MS Validation (Purity Confirmation) Amine->Validation Quality Control Derivatization Chalcone Condensation or Amide Coupling Validation->Derivatization Scaffold ready Final Target Compound (e.g., TLR2 Agonist) Derivatization->Final Purified Product

Step-by-step synthetic workflow and validation of pyridine-3-methanamine derivatives.

Conclusion

The pyridine-3-methanamine scaffold is a linchpin in modern drug discovery, offering a unique combination of metabolic stability, target-binding versatility, and favorable physicochemical properties. Whether utilized to solubilize potent kinase inhibitors, construct TLR2-agonistic vaccine adjuvants, or design novel antimitotic chalcones, the rational optimization of this moiety continues to yield high-value therapeutic candidates. By adhering to self-validating synthetic and biological protocols, researchers can confidently translate these derivatives from benchtop synthesis to preclinical validation.

References

  • "Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies", Ovid / Chemical Biology & Drug Design,[Link]

  • "Identification of Human Toll-like Receptor 2-Agonistic Activity in Dihydropyridine–Quinolone Carboxamides", PMC / ACS Medicinal Chemistry Letters,[Link]

Sources

Novel pyridine-based amine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Engineering of Novel Pyridine-Based Amine Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from traditional carbocyclic frameworks to nitrogen-rich heterocycles is a fundamental strategy for optimizing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds. Among these, novel pyridine-based amine building blocks—such as 4-pyridinemethanamine and complex spirocyclic pyridine-amines—have emerged as privileged scaffolds. This technical guide explores the mechanistic rationale behind the "phenyl-pyridyl switch," details self-validating synthetic protocols for their incorporation, and analyzes their transformative impact on target affinity and metabolic stability.

Mechanistic Rationale: The Phenyl-Pyridyl Switch

The strategic replacement of a phenyl ring with a pyridine ring (the "phenyl-pyridyl switch") is a highly effective structural intervention used to rescue drug candidates from late-stage development failures[1].

Causality in Scaffold Design: With 6 π-electrons, pyridine is an electron-deficient aromatic heterocycle. The ring nitrogen is significantly more electronegative than the adjacent ring carbons, rendering the α- and γ-carbons highly electropositive[1]. When an amine functional group is introduced (e.g., 4-pyridinemethanamine), it creates a unique push-pull electronic system[2].

  • Target Affinity: The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amine serves as a hydrogen bond donor. This dual-vector geometry is critical for anchoring molecules into the hinge regions of kinase targets (e.g., AXL and PIM-1 kinases)[3].

  • CYP450 Liability Resolution: Highly lipophilic phenyl rings often induce Cytochrome P450 3A4 (CYP3A4) by binding to the Pregnane X Receptor (PXR). The insertion of a pyridine nitrogen lowers the cLogP and alters the molecular dipole, drastically reducing non-specific hydrophobic trapping and PXR activation[1].

G A Initial Phenyl Hit (High Lipophilicity) B PK/PD Liability (CYP450 Induction) A->B C Phenyl-Pyridyl Switch (Nitrogen Insertion) B->C D Optimized Pyridine-Amine (Improved Solubility/Affinity) C->D

Logical workflow of the phenyl-pyridyl switch to resolve PK/PD liabilities.

Quantitative Data: Physicochemical Impact

The table below summarizes the predictable physicochemical shifts observed when transitioning from a classical phenyl-amine to a pyridine-amine scaffold.

ParameterPhenyl-Amine ScaffoldPyridine-Amine ScaffoldMechanistic Consequence
Lipophilicity (cLogP) 3.5 – 5.01.5 – 3.0Reduced hydrophobic trapping; enhanced aqueous solubility.
Hydrogen Bonding 1 Donor (Amine)1 Donor, 1 Acceptor (Ring N)Enhanced target affinity via hinge-region interactions.
Aromatic Electron Density Electron-rich (6π)Electron-deficientResistance to oxidative metabolism (e.g., aromatic hydroxylation).
CYP3A4 Induction Risk HighLowReduced PXR binding due to lower lipophilicity and altered dipole.
pKa (Conjugate Acid) ~4.6 (Aniline)~6.8 (Aminopyridine)Favorable physiological ionization; improved BBB penetrance.

Self-Validating Synthetic Methodologies

Synthesizing and functionalizing pyridine amines requires overcoming specific chemical hurdles. The basicity of the pyridine nitrogen can easily poison transition-metal catalysts by forming catalytically dead bis(pyridine) complexes.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyridines

Expertise & Experience: To prevent the pyridine nitrogen from coordinating to the palladium center, we employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos). The sheer steric bulk of the ligand physically blocks the pyridine nitrogen from approaching the metal center, while its electron-rich nature accelerates the oxidative addition of the electron-deficient halopyridine.

Self-Validating Step-by-Step Workflow:

  • Catalyst Pre-activation: In a nitrogen-purged glovebox, combine

    
     (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene.
    
    • Validation Checkpoint: Stir at room temperature for 15 minutes. A distinct color shift from deep purple/red to pale yellow indicates successful ligand exchange and the formation of the active

      
       species. If the solution remains purple, the ligand is oxidized; discard and restart.
      
  • Reagent Assembly: Add the halopyridine (1.0 equiv), the primary/secondary amine building block (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Reaction Execution: Heat the sealed vessel to 90°C for 4 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.

    • Validation Checkpoint: The reaction is deemed complete only when the halopyridine mass is undetectable, and the corresponding pyridine-amine product mass dominates the Total Ion Chromatogram (TIC).

G N1 Pre-catalyst Activation Pd(II) to Pd(0) N2 N2 N1->N2 N3 Amine Coordination Base-assisted deprotonation N2->N3 N4 Reductive Elimination Product Release N3->N4 N4->N2 Catalyst Regeneration N5 In-Process Control UPLC-MS / NMR Validation N4->N5

Self-validating catalytic cycle for Buchwald-Hartwig amination of pyridines.

Protocol B: Green Synthesis via High-Pressure Q-Tube Reactors

Expertise & Experience: For the synthesis of complex bis(pyridine)enaminones—critical precursors for bis-heterocyclic drugs—traditional refluxing often leads to thermal degradation of the sensitive amine intermediates. Utilizing a high-pressure Q-Tube system allows for solvent-free or aqueous conditions, drastically reducing reaction times from hours to minutes while preventing thermal decomposition[4].

  • Validation Checkpoint: The stereochemical outcome must be validated via

    
     NMR. The E-configuration of the enaminone is confirmed by an olefinic proton coupling constant value of 
    
    
    
    [4].

Biological Applications & Target Validation

1. Kinase Inhibitors (AXL & PIM-1): In structure-based drug design, pyridine-amine building blocks are heavily utilized for scaffold hopping. For example, replacing a benzopyrazole core with a pyridine-amine group alters the spatial trajectory of the molecule within the ATP-binding pocket. In the development of AXL kinase inhibitors, altering the direction of the pyrimidine-4-amine via a pyridine linker shortens the distance to the Met674 residue, significantly boosting inhibitory potency to the low nanomolar range (


)[3].

2. Neurodegenerative Diseases (Alzheimer's): Novel azo-stilbene and pyridine-amine hybrid multifunctional molecules (MFCs) are being engineered to target amyloid-β (Aβ) aggregation. The pyridine-amine moiety acts as a highly effective metal chelator for


 and 

, preventing metal-mediated neurotoxicity[5]. Crucially, the pKa of the pyridine-amine ensures that a significant portion (~65%) of the ligand remains in a neutral state at physiological pH (7.4), which is a strict prerequisite for crossing the blood-brain barrier (BBB)[5].

References

  • PharmaBlock. "Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch." 1

  • BenchChem. "4-Pyridinemethanamine | 3731-53-1." 2

  • PMC (National Institutes of Health). "Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors." 3

  • The Mirica Group (University of Illinois). "Azo-Stilbene and Pyridine−Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid‑β Aggregation in Alzheimer's Disease." 5

  • PMC (National Institutes of Health). "Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System." 4

Sources

The 3-Pyridyl Benzylamine Scaffold: Pharmacophore Mapping & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore architecture, synthesis, and therapeutic applications of the 3-pyridyl benzylamine scaffold.

Executive Summary

The 3-pyridyl benzylamine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets by exploiting specific spatial arrangements of hydrogen bond acceptors, donors, and hydrophobic domains.

While historically overshadowed by its bioisostere, the 3-pyridyl ether (exemplified by the nAChR ligand A-85380 ), the benzylamine variant offers distinct advantages in metabolic stability and vector exploration. This guide deconstructs the pharmacophore features of 3-pyridyl benzylamines, focusing on their primary role as Nicotinic Acetylcholine Receptor (nAChR) modulators and their secondary utility in Kinase Inhibition (e.g., PI3K/mTOR pathways) and Matrix Metalloproteinase (MMP) inhibition.

Chemical Architecture & Pharmacophore Analysis[1][2][3]

The core structure consists of a 3-substituted pyridine ring linked via a secondary amine to a benzyl group. This architecture presents three critical pharmacophoric zones:

Zone A: The Pyridine Ring (The "Anchor")
  • Function: Acts as a Hydrogen Bond Acceptor (HBA) via the pyridine nitrogen (

    
    ).
    
  • Mechanistic Role:

    • In nAChR: Mimics the pyrrolidine nitrogen of nicotine or the pyridine of epibatidine. It forms a critical hydrogen bond (often water-mediated) or electrostatic interaction with the receptor binding pocket (e.g., Trp147 in

      
      4 subunits).
      
    • In Kinases: Often serves as the "hinge binder," forming H-bonds with the backbone amides of the kinase ATP-binding site.

Zone B: The Amine Linker (The "Pivot")
  • Function: Provides a Hydrogen Bond Donor (HBD) and rotational flexibility.

  • Mechanistic Role:

    • pKa Modulation: Unlike the ether oxygen in A-85380, the amine nitrogen can be protonated (pKa ~ 5-7 depending on substitution), influencing bioavailability and Blood-Brain Barrier (BBB) penetration.

    • Vector Control: The bond angle allows the benzyl group to orient into deep hydrophobic pockets (e.g., the "specificity pocket" in kinases or the hydrophobic accessory pocket in nAChRs).

Zone C: The Benzyl Ring (The "Tail")
  • Function: Hydrophobic / Aromatic interactions.[1]

  • Mechanistic Role:

    • 
      -
      
      
      
      Stacking:
      Engages in displaced stacking interactions with aromatic residues (e.g., Tyr, Trp, Phe) within the active site.
    • Substitution Vector: The para and meta positions of the benzyl ring are prime sites for optimization to improve selectivity (e.g., adding Fluorine for metabolic stability or bulky groups to induce selectivity).

Pharmacophore Visualization (Graphviz)

The following diagram maps the logical relationship between the chemical features and their biological interactions.

PharmacophoreMap Scaffold 3-Pyridyl Benzylamine Core Scaffold Pyridine Zone A: Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Linker Zone B: Amine Linker (H-Bond Donor / Pivot) Scaffold->Linker Benzyl Zone C: Benzyl Ring (Hydrophobic Tail) Scaffold->Benzyl Target_nAChR Target: nAChR (α4β2) (CNS Disorders) Pyridine->Target_nAChR Mimics Nicotine (Cation-π interaction) Target_Kinase Target: Kinases (PI3K) (Oncology) Pyridine->Target_Kinase Hinge Binding (H-Bond) Linker->Target_nAChR Flexibility for Induced Fit Linker->Target_Kinase Solvent Interaction Benzyl->Target_nAChR Hydrophobic Pocket Filling Benzyl->Target_Kinase Selectivity Pocket (π-Stacking)

Caption: Logical mapping of the 3-pyridyl benzylamine scaffold features to specific binding modes in nAChR and Kinase targets.

Therapeutic Applications & SAR

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3-pyridyl benzylamine structure is a bioisostere of 3-pyridyl ethers (like A-85380).

  • Mechanism: High-affinity binding to the

    
     subtype.[2][3]
    
  • SAR Insight:

    • Substitution at the 2-position of the pyridine (e.g., 2-Fluoro) often enhances affinity by reducing the basicity of the pyridine nitrogen, optimizing the electrostatic potential for the binding site.

    • The benzyl ring mimics the hydrophobic bulk of larger nAChR ligands (like epibatidine analogues), fitting into the accessory hydrophobic pocket.

Kinase Inhibitors (PI3K / mTOR)

In oncology, this scaffold appears in inhibitors targeting the ATP-binding cleft.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the "hinge" region of the kinase.

  • SAR Insight:

    • Meta-substitution on the benzyl ring is often critical for potency.

    • The amine linker positions the benzyl group to occupy the hydrophobic region II, often conferring selectivity over other kinases.

Experimental Protocols

Synthesis: Reductive Amination (Standard Protocol)

This is the most robust method for generating the 3-pyridyl benzylamine core.

Reagents:

  • 3-Aminopyridine (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve 3-aminopyridine and the benzaldehyde derivative in DCE. Add catalytic acetic acid. Stir at Room Temperature (RT) for 2–4 hours under

    
     atmosphere.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12–16 hours). Monitor via TLC (MeOH:DCM 1:9).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract organic layer with DCM (3x). Wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Workflow Visualization (Graphviz)

SynthesisWorkflow Start Start: 3-Aminopyridine + Benzaldehyde Step1 Imine Formation (DCE, AcOH, RT, 2-4h) Start->Step1 Step2 Reduction (Add NaBH(OAc)3, 0°C -> RT) Step1->Step2 Decision TLC Check (Complete?) Step2->Decision Decision->Step2 No (Stir longer) Quench Quench (Sat. NaHCO3) Decision->Quench Yes Purify Purification (Flash Chromatography) Quench->Purify

Caption: Step-by-step reductive amination workflow for 3-pyridyl benzylamine synthesis.

Quantitative Data Summary

The following table summarizes the comparative activity of 3-pyridyl benzylamine analogues versus the ether bioisostere (A-85380) in nAChR binding assays.

Compound ClassLinker TypeTarget (

nAChR)

(nM)
Metabolic StabilityPrimary Application
A-85380 Ether (-O-)~0.05 nM (High Potency)ModeratePET Radioligand
3-Pyridyl Benzylamine Amine (-NH-)1.0 - 50 nM (Tunable)HighTherapeutic Lead
N-Methylated Analogue Amine (-NMe-)>100 nM (Reduced)HighInactive Control
2-Fluoro-3-pyridyl Amine (-NH-)0.5 - 10 nM (Enhanced)Very HighBioisostere Optimization

Note:


 values are approximate ranges derived from aggregate SAR data for this scaffold class.

References

  • Structure-Activity Relationships of Pyridine-Based nAChR Ligands Source: Journal of Medicinal Chemistry Context: Discusses the bioisosteric replacement of ether linkers with amines in epib

  • Synthesis and Biological Evaluation of 3-Pyridyl Ethers and Amines Source: NIH / PubMed Central Context: Detailed protocols for synthesizing 3-pyridyl deriv

    
     receptors.
    
  • Kinase Inhibitor Scaffolds: The Aminopyridine Core Source: BenchChem / ACS Medicinal Chemistry Letters Context: Analysis of 5-(benzyloxy)pyridin-3-amine and related benzylamine scaffolds in PI3K inhibition.

  • MMP-13 Inhibitors containing 3-Pyridyl Benzylamine moieties Source: Google Patents (WO2002064572A1) Context: Patent disclosure of 3-pyridyl benzylamine as a key intermediate for matrix metalloproteinase inhibitors.[4]

Sources

Structure-activity relationship (SAR) of diarylmethylamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Diarylmethylamines

Introduction

The diarylmethylamine scaffold, characterized by a central sp³-hybridized carbon atom bonded to two aryl rings and an amine moiety, represents a cornerstone of modern medicinal chemistry. Its structural and conformational properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. Molecules incorporating this core structure are prevalent in pharmaceuticals, including well-known drugs such as the antihistamines Zyrtec (cetirizine) and Meclizine, the anticholinergic Solifenacin, and the norepinephrine reuptake inhibitor atomoxetine (a structural analogue).[1][2] The widespread utility and proven success of this motif have fueled extensive research into its synthesis and biological activities.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) of diarylmethylamines. Moving beyond a simple catalog of compounds, we will delve into the causal relationships between structural modifications and their effects on biological activity, focusing primarily on the well-studied area of monoamine transporter inhibition. We will also examine SAR for other key therapeutic areas, detail robust synthetic and bioanalytical protocols, and explore modern computational approaches that accelerate the design of novel diarylmethylamine-based therapeutics.

Chapter 1: The Diarylmethylamine Core - A Privileged Scaffold

The diarylmethylamine framework consists of three key components that are amenable to chemical modification: the two aryl rings (Ar¹ and Ar²), the central methine carbon, and the amine nitrogen. The inherent flexibility and three-dimensional arrangement of the two aryl rings allow these molecules to adopt specific conformations to fit into diverse binding pockets. The amine group, typically protonated at physiological pH, often serves as a critical anchor, forming ionic interactions with acidic residues in the target protein. This combination of a hydrophobic core and a key electrostatic interaction point is fundamental to its privileged status.

The power of this scaffold lies in the ability to systematically modify each component to fine-tune a compound's pharmacological profile. Alterations to the aryl rings can modulate potency, selectivity, and pharmacokinetic properties, while modifications to the amine substituent can influence binding affinity and physicochemical characteristics like solubility.

Caption: Core structure of diarylmethylamines and key modification points.

Chapter 2: Key Biological Targets and Mechanisms of Action

While diarylmethylamines exhibit a broad range of biological activities, their most significant and well-documented role is as modulators of monoamine transporters. These transporters are critical for regulating neurotransmission in the central nervous system.

Monoamine Transporters (DAT, NET, SERT)

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are membrane proteins that control the concentration and duration of their respective neurotransmitters in the synaptic cleft by reabsorbing them into the presynaptic neuron.[3][4] Inhibition of these transporters increases the synaptic levels of dopamine, norepinephrine, and/or serotonin, which is the mechanism of action for many antidepressants and treatments for ADHD.[2][5] Diarylmethylamine-based compounds can be designed as selective inhibitors for one transporter (e.g., selective norepinephrine reuptake inhibitors or sNRIs) or as "triple reuptake inhibitors" (TRIs) that block all three.[6][7][8]

Synaptic_Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Transporter Monoamine Transporter (e.g., NET/DAT) Receptor Postsynaptic Receptors SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding Diarylmethylamine Diarylmethylamine Inhibitor Diarylmethylamine->Transporter Inhibition

Caption: Mechanism of monoamine transporter inhibition by diarylmethylamines.

Other Notable Targets Beyond transporters, the diarylmethylamine scaffold is found in compounds targeting:

  • Histamine H1 Receptors: Leading to antihistaminic effects (e.g., cetirizine).

  • Muscarinic Receptors: Resulting in anticholinergic activity (e.g., solifenacin).

  • Bacterial Cell Membranes: Causing antibacterial effects.[9][10]

  • Viral Proteins: Conferring antiviral properties.[11]

  • Tubulin Polymerization: Leading to anti-mitotic and potential anticancer activity.[12]

Chapter 3: The Structure-Activity Relationship (SAR) Deep Dive

The rational design of diarylmethylamines hinges on a deep understanding of how specific structural changes impact biological activity. This section dissects the SAR for key therapeutic targets.

SAR as Monoamine Transporter Inhibitors

This is the most extensively studied area for diarylmethylamines. Potency and selectivity are exquisitely sensitive to the substitution patterns on the aryl rings and the nature of the amine.

  • The Aryl Rings (Ar¹ and Ar²): The electronic and steric properties of substituents on the aryl rings are critical. For NET inhibitors like nisoxetine and atomoxetine, an ortho substitution on one of the phenyl rings is crucial for high potency.[2] For example, atomoxetine features an ortho-methyl group, while nisoxetine has an ortho-methoxy group.[2] Moving these groups to the meta or para positions often leads to a significant loss of activity. The second aryl ring is generally unsubstituted, suggesting it fits into a hydrophobic pocket. Replacing a phenyl ring with a bioisostere like thiophene can be well-tolerated and may improve properties.[13]

  • The Amine Moiety: The amine is almost always a secondary methylamine (-NHCH₃) in potent NET and DAT inhibitors. This group is believed to form a key salt bridge in the transporter binding site. Increasing the size of the N-alkyl substituent generally decreases potency. Primary amines (-NH₂) are also tolerated, but tertiary amines often show reduced activity.

  • Stereochemistry: The central carbon is a chiral center, and its stereochemistry is paramount for activity. For instance, (R)-atomoxetine is a potent NET inhibitor, while the (S)-enantiomer is significantly less active.[2] This highlights a highly specific three-point interaction within the binding site that can only be achieved by the correct enantiomer.

Table 1: SAR Summary for Selected NET Inhibitors

CompoundAr¹ SubstitutionAr² SubstitutionAmineNET Kᵢ (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
(R)-Atomoxetine 2-MethylPhenyl-NHCH₃~5~15~3
(R)-Nisoxetine 2-MethoxyPhenyl-NHCH₃~0.5~343~821
Reboxetine 2-EthoxyPhenylMorpholine~1.1~117>9000
Analogue 1 4-MethylPhenyl-NHCH₃>1000--
Analogue 2 2-MethylPhenyl-N(CH₃)₂~50--

(Data compiled and generalized from multiple sources for illustrative purposes).[2]

SAR as Antibacterial Agents

Studies on antibacterial diarylmethylamines have revealed a different set of SAR principles. Here, the overall lipophilicity and the presence of specific nitrogenous heterocycles are key drivers of activity.

  • Lipophilic Core: The diarylmethyl portion serves as a crucial lipophilic component that is thought to facilitate interaction with or disruption of the bacterial cell membrane.[9]

  • Nitrogenous Moiety: The nature of the amine is critical for potency. While simple amines can be active, incorporating the nitrogen into a heterocyclic ring, particularly N-methyl piperazine or imidazole, often leads to highly potent compounds.[9][10] Imidazole-containing derivatives have shown particularly strong activity against Gram-positive bacteria, with MIC values as low as 2 μg/mL.[10]

Chapter 4: Synthetic Strategies and Methodologies

The construction of diarylmethylamine libraries for SAR studies requires versatile and robust synthetic methods. The choice of strategy is often dictated by the desired diversity and the need for stereochemical control.

Causality in Synthetic Design: For SAR exploration, a synthetic route that allows for late-stage diversification is highly desirable. Palladium-catalyzed cross-coupling reactions are ideal for this purpose, as they tolerate a wide range of functional groups and allow for the introduction of diverse aryl partners from a common intermediate.[1][14] When stereochemistry is critical for the target's mechanism, an asymmetric synthesis is not just a choice but a necessity to produce biologically relevant and interpretable data.

Experimental Protocol 1: Palladium-Catalyzed Synthesis of Diarylmethylamines

This protocol describes a general method for synthesizing diarylmethylamines via the arylation of imine precursors, a strategy noted for its versatility.[1][14]

Objective: To synthesize a diverse library of diarylmethylamines by coupling various aryl bromides with a common imine intermediate.

Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzophenone imine (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.1 eq) in anhydrous toluene (0.5 M). Heat the reaction to 80 °C for 12-16 hours. Monitor by TLC or LC-MS for the formation of the N-benzylidene-1-phenylmethanamine intermediate.

  • Deprotonation & Anion Formation: Cool the reaction to room temperature. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) as a 1.0 M solution in THF dropwise at 0 °C. Stir for 30 minutes to generate the 2-azaallyl anion.

  • Cross-Coupling: In a separate flask, prepare a solution of the desired aryl bromide (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a phosphine ligand like XPhos (5 mol%) in anhydrous toluene.

  • Reaction: Add the catalyst solution to the azaallyl anion solution via cannula. Heat the reaction mixture to 100 °C for 8-12 hours. Monitor for product formation.

  • Workup & Purification: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. A known compound should be synthesized as a positive control to validate the procedure.

Caption: General workflow for synthesis and evaluation of diarylmethylamines.

Chapter 5: Bioanalytical and Screening Protocols

Reliable and reproducible bioassay data is the foundation of any SAR study. The protocols must be robust and include appropriate controls to ensure the data is trustworthy.

Experimental Protocol 2: In Vitro NET Inhibition Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human norepinephrine transporter (hNET).

Methodology:

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing hNET. Thaw membranes on ice and dilute in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of binding buffer (for total binding) or a high concentration of a known non-radiolabeled NET inhibitor like desipramine (10 µM, for non-specific binding).

    • 50 µL of test compound at various concentrations (typically a 10-point dilution series from 10 µM to 0.1 nM).

    • 50 µL of radioligand, such as [³H]-Nisoxetine, at a final concentration near its K₋ value (e.g., 1 nM).

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4 °C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

  • Trustworthiness (Self-Validation): Each plate must include wells for total binding, non-specific binding, and a full dose-response curve for a known standard inhibitor (e.g., (R)-atomoxetine). The IC₅₀ of the standard must fall within a pre-defined acceptable range for the assay to be considered valid.

Chapter 6: Modern Approaches in Diarylmethylamine Drug Design

Computational tools are indispensable for accelerating the design-synthesize-test-analyze cycle.

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target.[15][16] For diarylmethylamine-based NET inhibitors, a common pharmacophore model would include:

  • Two hydrophobic/aromatic features corresponding to the two aryl rings.

  • A positive ionizable feature representing the protonated amine.

  • An H-bond acceptor feature if an ether linkage is present (as in nisoxetine).

This model can then be used as a 3D query to rapidly screen large virtual libraries of compounds to identify new potential hits for synthesis, prioritizing molecules that are most likely to be active.[15][17]

Caption: Hypothetical pharmacophore model for a diarylmethylamine ligand.

Bioisosteric Replacement

Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance desired properties while maintaining biological activity.[18][19][20] In diarylmethylamine design, this is a powerful tool. For example, a metabolically labile phenyl ring might be replaced with a pyridine or thiophene ring to block a site of metabolism and improve pharmacokinetic properties. This data-driven approach allows for the systematic optimization of lead compounds.[18]

Conclusion and Future Perspectives

The diarylmethylamine scaffold remains a highly productive platform for drug discovery due to its synthetic tractability and versatile biological activity. The structure-activity relationships, particularly for monoamine transporter inhibitors, are well-defined, providing a clear roadmap for the design of new chemical entities with tailored potency and selectivity profiles.

Future efforts will likely focus on designing diarylmethylamines with multi-target profiles, such as triple reuptake inhibitors for complex psychiatric disorders or dual-action compounds that combine transporter inhibition with another mechanism.[6][21] Furthermore, as new biological targets are validated, the rich chemical space accessible from the diarylmethylamine core will undoubtedly be explored to develop novel therapeutics for a wide range of diseases, from infectious diseases to oncology. The integration of robust synthetic chemistry, high-quality bioanalytical screening, and predictive computational modeling will continue to be the engine driving innovation in this remarkable class of compounds.

References

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. (2013). Chu Lab @ Tsinghua University. [Link]

  • Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. (2025). PubMed. [Link]

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines: A novel class of structurally simple and highly potent pharmacophore. (2016). PubMed. [Link]

  • Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation. (2023). PubMed. [Link]

  • Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus. (2022). ResearchGate. [Link]

  • Piperazine based diarylmethylamines as antiviral agents. (2021). ResearchGate. [Link]

  • Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. (n.d.). ResearchGate. [Link]

  • Structure Activity Relationships (SAR) of Diarylmethyl amine scaffold. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (n.d.). PMC - NIH. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). DovePress. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (2025). PMC. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • SAR of novel biarylmethylamine dopamine D4 receptor ligands. (n.d.). PubMed. [Link]

  • Diarylmethylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. [Link]

  • Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). (2010). PubMed. [Link]

  • Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors. (n.d.). PMC. [Link]

  • Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. (2025). ResearchGate. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]

  • Molecular structures Triple reuptake inhibitors. (n.d.). ResearchGate. [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (2024). bioRxiv. [Link]

  • The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats. (2014). PLOS. [Link]

  • Structure-activity relationship (SAR) study designs. (2020). Monash University. [Link]

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (n.d.). Frontiers. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of primary amines from sterically hindered diaryl ketones is a notoriously challenging transformation in medicinal chemistry. The target molecule, 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine , features a highly congested carbonyl center flanked by an ortho-substituted phenyl ring and a basic pyridine moiety.

Traditional Borch reductive amination [1]—which relies on sodium cyanoborohydride (


) and ammonium acetate—frequently stalls at the imine formation step when applied to diaryl ketones. The steric bulk prevents efficient nucleophilic attack, and the equilibrium heavily favors the starting ketone, leading to poor yields or unwanted direct reduction of the ketone to a secondary alcohol.

To overcome this thermodynamic barrier, this protocol utilizes a Titanium(IV) isopropoxide (


) mediated reductive amination  [2]. As a Senior Application Scientist, I recommend this approach for the following causal reasons:
  • Dual-Action Activation:

    
     acts as a potent oxophilic Lewis acid, coordinating to the ketone oxygen to drastically increase the electrophilicity of the hindered carbonyl carbon.
    
  • Equilibrium Shifting: It functions as an irreversible water scavenger, driving the condensation reaction forward to form a stable aminocarbinolatotitanium complex and subsequent imine.

  • Operational Safety & Scalability: By utilizing an in-situ ammonia generation system (

    
     + 
    
    
    
    ), we eliminate the need for hazardous gaseous ammonia or pressurized vessels. Furthermore, the robust titanium-imine intermediate allows for the use of inexpensive, non-toxic sodium borohydride (
    
    
    ) instead of highly toxic cyanoborohydride salts.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of the


-mediated reductive amination, highlighting the transient intermediates that make this protocol successful for hindered substrates.

Mechanism K Diaryl Ketone (2,4-Dimethylphenyl)(pyridin-3-yl)methanone Reagents NH4Cl + Et3N + Ti(O-iPr)4 Absolute EtOH, 25 °C K->Reagents Condensation Complex Aminocarbinolatotitanium Complex (Transient Intermediate) Reagents->Complex Lewis Acid Activation Imine Titanium-Activated Imine (Sterically Hindered) Complex->Imine -H2O, -iPrOH Reduction NaBH4 Addition Selective Hydride Transfer Imine->Reduction Reduction Product Primary Amine 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine Reduction->Product Aqueous Quench

Fig 1. Ti(O-iPr)4-mediated reductive amination pathway for hindered diaryl ketones.

Quantitative Data & Reaction Parameters

To ensure reproducibility across bench and kilo-lab scales, the stoichiometry is strictly controlled. The table below summarizes the quantitative parameters for a standard 10 mmol validation batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
(2,4-Dimethylphenyl)(pyridin-3-yl)methanone 211.261.0 eq2.11 gElectrophile (Starting Material)
Titanium(IV) isopropoxide 284.222.0 eq5.90 mLLewis Acid / Dehydrator
Ammonium chloride (

)
53.492.0 eq1.07 gPrimary Amine Source
Triethylamine (

)
101.192.0 eq2.79 mLBase /

Liberator
Sodium borohydride (

)
37.831.5 eq0.57 gHydride Donor
Absolute Ethanol 46.07Solvent20.0 mLProtic Solvent Medium

Expected Yield: 75–85% (Isolated free base). Target Mass [M+H]+: 213.14

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before committing to the next chemical step.

Phase 1: Imine Formation
  • Preparation: Purge a 100 mL round-bottom flask with inert gas (Nitrogen or Argon).

  • Charging Reagents: Add 2.11 g (10 mmol) of the diaryl ketone, followed by 1.07 g (20 mmol) of anhydrous

    
     and 20 mL of absolute ethanol.
    
  • Base Addition: Syringe in 2.79 mL (20 mmol) of

    
    . Stir for 5 minutes at room temperature (25 °C) to liberate ammonia in situ.
    
  • Titanium Addition: Slowly add 5.90 mL (20 mmol) of

    
     via syringe. The solution will shift from clear to a pale yellow/orange tint as the titanium-carbonyl complex forms.
    
  • Incubation: Cap the flask tightly and stir vigorously at room temperature for 10–12 hours .

    • Self-Validation Check (IPC 1): Titanium-imines hydrolyze instantly on silica TLC plates, reverting to the ketone. To verify conversion, analyze an aliquot via direct-infusion ESI-MS (look for the imine intermediate[M+H]+ at 211.1) or use anhydrous FTIR to confirm the disappearance of the ketone C=O stretch (~1660 cm⁻¹) and the appearance of the C=N stretch (~1620 cm⁻¹).

Phase 2: Selective Reduction
  • Hydride Addition: After the 12-hour incubation, carefully add 0.57 g (15 mmol) of solid

    
     in small portions over 10 minutes. Caution: Mild effervescence (
    
    
    
    gas) will occur.
  • Reduction Incubation: Stir the mixture for an additional 7–8 hours at room temperature.

    • Self-Validation Check (IPC 2): Quench a 50 µL aliquot in 1 mL of 1M NaOH, extract with ethyl acetate, and analyze the organic layer via LC-MS. The ketone peak should be entirely replaced by the product peak ([M+H]+ = 213.1).

Phase 3: Quench and Downstream Isolation
  • Titanium Precipitation: Pour the reaction mixture into 30 mL of aqueous ammonia (2M). This step is critical: the basic aqueous environment rapidly hydrolyzes the titanium complexes into insoluble, granular titanium dioxide (

    
    ), while keeping the newly formed primary amine and the pyridine ring in their unprotonated, free-base forms.
    
  • Filtration: Filter the resulting white slurry through a pad of Celite to remove the

    
    . Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).
    
  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with one additional 20 mL portion of ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is typically >90% pure at this stage. It can be used directly for downstream coupling or purified via flash column chromatography (DCM:MeOH 9:1 with 1%

    
     to prevent streaking of the basic amine).
    

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[Link]

Protocol for Grignard addition to 3-cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 3-Acylpyridines via Grignard Addition to 3-Cyanopyridine

Introduction & Strategic Overview

3-Acylpyridines, such as 3-acetylpyridine, are highly valuable building blocks in medicinal chemistry. They serve as critical intermediates for the synthesis of blockbuster therapeutics, including the tyrosine kinase inhibitor imatinib and the bisphosphonate risedronate[1]. The most direct and scalable synthetic route to these scaffolds is the nucleophilic addition of a Grignard reagent to 3-cyanopyridine[2].

However, the electron-deficient nature of the pyridine ring introduces significant chemoselectivity challenges. Organomagnesium species can attack either the electrophilic nitrile carbon (desired) or the pyridine ring itself (undesired dearomatization)[3]. This application note details a robust, field-proven protocol for the highly regioselective and chemoselective synthesis of 3-acylpyridines. By strictly controlling the temperature, solvent environment, and stoichiometry, the reaction is directed exclusively toward the nitrile group[4].

Mechanistic Causality & Chemoselectivity

Understanding the competing reaction pathways is essential for process optimization and scale-up.

  • Target Pathway (Nitrile Addition): The Grignard reagent (

    
    ) acts as a nucleophile, attacking the sp-hybridized carbon of the nitrile. This forms a stable, insoluble magnesium imine salt intermediate. Because this intermediate is stable under anhydrous conditions, it is resistant to further nucleophilic attack, preventing the formation of tertiary alcohols—a common side reaction seen in ester Grignard additions[4].
    
  • Competing Pathway (Ring Addition): The pyridine ring is inherently electron-deficient. If the pyridine nitrogen is activated (e.g., via quaternization to a pyridinium salt or coordination with a Lewis acid like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), the Grignard reagent will preferentially attack the C2 or C4 positions, yielding 1,2- or 1,4-dihydropyridines[5].
    

To suppress ring addition, the protocol utilizes a non-activating solvent system (a Toluene/THF mixture) and cryogenic-to-sub-ambient temperatures (-10 °C to 0 °C)[2].

G SM 3-Cyanopyridine + RMgX Cond1 Standard Conditions (-10 to 0 °C, Toluene/THF) SM->Cond1 Chemoselective Cond2 Activated Pyridine (e.g., BF3·OEt2 or N-Alkyl) SM->Cond2 Competing Pathway Imine Imine Magnesium Salt Intermediate Cond1->Imine Nitrile Attack RingAdd 1,2- or 1,4-Dihydropyridine (Ring Addition) Cond2->RingAdd Ring Attack Hydrolysis Acidic Aqueous Hydrolysis Imine->Hydrolysis SideProd Dearomatized Side Products RingAdd->SideProd Product 3-Acylpyridine (Target Ketone) Hydrolysis->Product

Reaction pathways of Grignard addition to 3-cyanopyridine highlighting chemoselectivity.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how specific reaction parameters dictate the chemoselectivity of the Grignard addition, demonstrating the necessity of the chosen protocol conditions.

Substrate / ElectrophileGrignard ReagentSolvent SystemTemp (°C)Additive / CatalystMajor ProductYield
3-Cyanopyridine MeMgBr (1.2 eq) Toluene/THF (2:1) -10 to 0 None 3-Acetylpyridine >95% [2]
3-CyanopyridinePhMgBr (1.2 eq)THF25None3-Benzoylpyridine~75%
3-CyanopyridineRMgX (1.5 eq)THF-78ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C4-Alkylated Pyridine<50%
N-Benzyl-3-cyanopyridiniumEtMgBr (1.2 eq)

-78CuTC (10 mol%)1,4-Dihydropyridine82%[5]

Experimental Protocol: Synthesis of 3-Acetylpyridine

Self-Validating System: This methodology incorporates specific visual and analytical checkpoints (IPC) to ensure reaction fidelity before proceeding to subsequent steps.

Materials & Reagents:

  • 3-Cyanopyridine (1.0 equivalent, strictly anhydrous)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in THF, 1.2 equivalents)

  • Anhydrous Toluene and Anhydrous THF (2:1 v/v ratio)

  • Aqueous HCl (2.0 M)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • System Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

    • Causality: Grignard reagents are highly sensitive to moisture; trace water will prematurely protonate the reagent to methane gas, destroying the stoichiometry and plummeting the yield.

  • Substrate Dissolution: Charge the flask with 3-cyanopyridine (e.g., 104 g, 1.0 mol) and dissolve it in a 2:1 mixture of anhydrous Toluene and THF (approx. 800 mL)[2].

    • Causality: THF is required to coordinate and stabilize the Grignard reagent via the Schlenk equilibrium. Toluene acts as a non-coordinating co-solvent that lowers the freezing point of the mixture and modulates the basicity of the system, preventing side reactions and keeping the intermediate imine salt partially mobile.

  • Cryogenic Cooling: Submerge the reaction flask in an ice/brine bath to bring the internal temperature to between -10 °C and 0 °C[2].

  • Grignard Addition: Transfer MeMgBr (400 mL of 3.0 M solution, 1.2 mol) to the addition funnel. Add the Grignard reagent dropwise over 60–90 minutes, strictly maintaining the internal temperature below 0 °C[2].

    • Causality: The nucleophilic attack on the nitrile is highly exothermic. Rapid addition causes localized temperature spikes, which provide the activation energy required for the competing pyridine ring dearomatization.

  • Imine Salt Maturation (IPC Checkpoint): After addition, stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature and stir for an additional 2 hours[2].

    • Validation: The solution will transition to a thick, yellow/orange suspension as the magnesium imine salt precipitates. Analyze an aliquot via TLC or HPLC (quenched in MeOH) to confirm the complete consumption of the 3-cyanopyridine starting material.

  • Hydrolysis (Quenching): Re-cool the reaction mixture to 0 °C. Carefully and slowly add 2.0 M HCl dropwise until the pH reaches ~2-3.

    • Causality: The acidic aqueous environment serves a dual purpose. First, it safely quenches any residual unreacted Grignard reagent. Second, it protonates the imine nitrogen to form an iminium ion, which undergoes nucleophilic attack by water. Subsequent proton transfers lead to the elimination of ammonia (

      
      ) and the generation of the target ketone[4][6].
      
  • Neutralization: Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis. Adjust the aqueous layer to pH 8-9 using saturated aqueous

    
    [1].
    
    • Causality: 3-Acetylpyridine is highly water-soluble in its protonated pyridinium form. Neutralizing the aqueous phase ensures the product partitions entirely into the organic layer.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with EtOAc or DCM. Combine the organic layers, wash with brine, and dry over anhydrous

    
    . Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-acetylpyridine as a colorless to pale yellow liquid[1][2].
    

Workflow Step1 1. Preparation Dry glassware, N2/Ar atmosphere Step2 2. Dissolution 3-Cyanopyridine in Toluene/THF (2:1) Step1->Step2 Step3 3. Grignard Addition Dropwise MeMgBr at -10 to 0 °C Step2->Step3 Step4 4. Maturation Stir 1h at 0 °C, then 2h at RT Step3->Step4 Step5 5. Acidic Hydrolysis Quench with 2M HCl at 0 °C Step4->Step5 Step6 6. Neutralization Adjust pH to 8-9 with Na2CO3 Step5->Step6 Step7 7. Extraction & Purification Extract with EtOAc, dry, vacuum distill Step6->Step7

Step-by-step experimental workflow for the chemoselective synthesis of 3-acetylpyridine.

References

1.[2] BenchChem. "A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals". 2 2. ChemicalBook. "The Application and Synthesis of 3-Acetylpyridine". 1 3.[5] ACS Publications. "Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines". 5 4.[4] Master Organic Chemistry. "Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)". 4 5.[6] Chemistry LibreTexts. "19.2: Preparing Aldehydes and Ketones". 6 6. ACS Organic & Inorganic Au. "Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism".3

Sources

Application Note: Preparation of Chiral 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for numerous GPCR ligands (e.g., histamine antagonists, muscarinic agents) and monoamine transporter inhibitors. This application note details the preparation of chiral 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine , a specific intermediate often challenging due to the steric bulk of the ortho-methyl group and the basicity of the pyridine ring.

We present two distinct protocols:

  • Route A (Discovery Scale): Enantioselective synthesis using Ellman’s Sulfinamide auxiliary, offering high enantiomeric excess (>98% ee) without the need for chiral chromatography.

  • Route B (Process Scale): Classical resolution of the racemic amine using chiral acids, suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C-N chiral center. The Ellman approach utilizes a chiral auxiliary to direct the addition of an organometallic reagent, while the Resolution approach relies on physical separation of diastereomeric salts.

Retrosynthesis Target Target: (S)-1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine Imine Sulfinylimine Intermediate (Chiral Auxiliary Route) Target->Imine Acid Cleavage Racemate Racemic Amine (Resolution Route) Target->Racemate Chiral Resolution Aldehyde 3-Pyridinecarboxaldehyde Imine->Aldehyde Condensation Grignard 2,4-Dimethylphenyl magnesium bromide Imine->Grignard Diastereoselective Addition Auxiliary (R)-tert-Butanesulfinamide Imine->Auxiliary + Ti(OEt)4 Ketone 3-Pyridyl 2,4-Dimethylphenyl Ketone Racemate->Ketone Reductive Amination

Figure 1: Retrosynthetic strategy showing the convergent Ellman route and the linear Resolution route.

Protocol A: Asymmetric Synthesis (Ellman's Auxiliary)

This route is preferred for generating high-purity enantiomers during the lead optimization phase. The use of (R)-tert-butanesulfinamide typically yields the (S)-amine upon Grignard addition, governed by a six-membered chelated transition state.

Materials Table
ReagentEquiv.RoleCAS No.
3-Pyridinecarboxaldehyde1.0Electrophile500-22-1
(R)-tert-Butanesulfinamide1.1Chiral Auxiliary196929-78-9
Titanium(IV) ethoxide2.0Lewis Acid / Water Scavenger3087-36-3
2,4-Dimethylphenylmagnesium bromide (1.0 M in THF)1.5Nucleophile174913-09-8
HCl (4M in Dioxane)4.0Deprotection Agent-
Step-by-Step Methodology
Step 1: Formation of the N-Sulfinylimine
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Mixing: Add 3-Pyridinecarboxaldehyde (10.0 mmol) and (R)-tert-Butanesulfinamide (11.0 mmol) to anhydrous THF (50 mL).

  • Activation: Add Ti(OEt)4 (20.0 mmol) dropwise. The solution will turn slightly yellow.

  • Reaction: Stir at room temperature (RT) for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

  • Workup: Quench by pouring into a stirred mixture of brine (50 mL) and EtOAc (50 mL). Critical: Add Celite and stir vigorously to break up the titanium emulsion. Filter through a Celite pad.[3]

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, 0-50% EtOAc in Hexane) to yield the pure sulfinylimine.

Step 2: Diastereoselective Grignard Addition

Rationale: The bulky tert-butyl group directs the nucleophile to the Re-face of the imine.

  • Setup: Dissolve the purified sulfinylimine (5.0 mmol) in anhydrous Dichloromethane (DCM) (25 mL). Cool to -48°C (Cryocooler or dry ice/acetonitrile bath).

    • Note: DCM is preferred over THF for the reaction solvent to enhance diastereoselectivity (dr) by minimizing competitive coordination to the Magnesium.

  • Addition: Add 2,4-Dimethylphenylmagnesium bromide (7.5 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature < -40°C.

  • Equilibration: Allow the reaction to warm slowly to RT over 4 hours.

  • Quench: Add saturated

    
     solution (10 mL). Extract with DCM (3x).[3][4]
    
  • Isolation: Dry organics over

    
    , filter, and concentrate. The crude material is a mixture of diastereomers (typically >90:10 dr).
    
Step 3: Cleavage to Chiral Amine
  • Deprotection: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL).

  • Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

  • Free Basing: Concentrate the solvent. Basify the residue with 1N NaOH to pH > 12. Extract with DCM.

  • Final Purification: Dry and concentrate. If necessary, purify via semi-prep HPLC or recrystallization (Hexane/EtOAc).

Protocol B: Classical Resolution (Scalable Route)

For larger batches (>100g), resolution is often more cost-effective.

Workflow
  • Racemic Synthesis: React 3-cyanopyridine with 2,4-dimethylphenylmagnesium bromide, followed by reduction with

    
     (or reductive amination of the corresponding ketone).
    
  • Salt Formation:

    • Dissolve racemic amine (10 g) in Ethanol (EtOH) (50 mL).

    • Add L-(+)-Tartaric acid (0.5 equiv or 1.0 equiv depending on solubility profile) dissolved in hot EtOH.

    • Heat to reflux until clear, then cool slowly to RT.

  • Crystallization: Allow crystals to form overnight. Filter the solid.[3][5]

  • Enrichment Check: Analyze the solid via Chiral HPLC. If ee < 98%, recrystallize from EtOH/Water.

  • Liberation: Treat the salt with 2M NaOH and extract with MTBE to obtain the free chiral amine.

Analytical Quality Control

Method: Chiral High-Performance Liquid Chromatography (HPLC) Purpose: To determine Enantiomeric Excess (ee).[6]

ParameterCondition
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorbance)
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min; (R)-Enantiomer: ~11.2 min (Confirm with standards)

Safety & Handling

  • Organometallics: 2,4-Dimethylphenylmagnesium bromide is air and moisture sensitive. Handle under inert atmosphere (

    
     or Ar).
    
  • Pyridine Derivatives: The product and starting materials are basic and potentially irritants. Use proper PPE (gloves, goggles, fume hood).

  • Titanium Ethoxide: Hydrolyzes rapidly in air; releases ethanol. Avoid contact with eyes.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Reddy, L. R., et al. (2018). "Asymmetric Synthesis of α-(Diarylmethyl) Alkyl Amines through Regioselective Lithiation of α-Diarylmethanes and Diastereoselective Addition to Ellman's Imines." The Journal of Organic Chemistry, 83(12), 6692–6702. Link[7]

  • Ikeda, K., et al. (2002). "Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method." Analytical Sciences, 18(1), 35-39.[8] Link

Sources

Using 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Leveraging the 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine Scaffold in Kinase Inhibitor Design

Introduction: The Strategic Value of the DMPM Scaffold

In the realm of small-molecule kinase inhibition, the 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine (DMPM) scaffold represents a highly privileged pharmacophore.[1] This chiral diarylmethylamine motif offers a unique geometric vector for probing the ATP-binding pocket of protein kinases, particularly receptor tyrosine kinases (RTKs) such as ALK, c-MET, and ROS1 , as well as serine/threonine kinases like PIM1 .[1]

Unlike planar heteroaromatic systems, the DMPM scaffold introduces three-dimensionality (Fsp³ character) via its chiral benzylic carbon.[1] This application note details the structural rationale, synthetic protocols, and assay methodologies required to utilize DMPM as a core building block for Type I and Type I½ kinase inhibitors.

Structural Rationale & Binding Mode
  • 3-Pyridinyl Moiety: Acts as a potential H-bond acceptor for the hinge region (e.g., interacting with the backbone NH of the "gatekeeper+1" residue) or as a solvent-exposed polar handle.[1]

  • 2,4-Dimethylphenyl Group: A bulky, lipophilic moiety designed to occupy the hydrophobic specificity pocket (often the back-pocket or the region adjacent to the gatekeeper residue).[1] The ortho-methyl group induces a twisted conformation relative to the methanamine linker, reducing conformational entropy penalty upon binding.[1]

  • Chiral Methanamine Linker: The (R)- or (S)-configuration dictates the vector of the attached warhead, ensuring precise orientation towards the ribose-binding pocket or the solvent front.[1]

Chemical Synthesis & Chiral Resolution

To utilize DMPM effectively, obtaining enantiomerically pure material is critical.[1] The following protocol outlines the asymmetric synthesis using tert-butanesulfinamide (Ellman's auxiliary), which is superior to classical resolution for scale-up.

Protocol A: Asymmetric Synthesis of (S)-DMPM

Objective: Synthesize (S)-1-(2,4-dimethylphenyl)-1-(3-pyridinyl)methanamine with >98% ee.

Reagents:

  • 3-Cyanopyridine or 3-Pyridylaldehyde[1]

  • 2,4-Dimethylphenylmagnesium bromide (Grignard reagent)[1]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)[1]

  • Titanium(IV) ethoxide (Ti(OEt)₄)[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a dry flask with 3-pyridylaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq).

    • Add dry THF (0.5 M concentration) followed by Ti(OEt)₄ (2.0 eq).

    • Stir at reflux (65°C) for 6 hours. Monitor by TLC/LC-MS for disappearance of aldehyde.[1]

    • Mechanism:[1][2] The Lewis acid Ti(OEt)₄ activates the carbonyl and acts as a water scavenger, driving the equilibrium to the sulfinimine.

  • Diastereoselective Grignard Addition:

    • Cool the sulfinimine solution to -48°C (dry ice/acetonitrile bath).

    • Add 2,4-Dimethylphenylmagnesium bromide (2.0 eq) dropwise over 30 minutes.[1]

    • Stir at -48°C for 4 hours, then warm slowly to RT overnight.

    • Critical Check: The bulky tert-butyl group directs the nucleophilic attack to one face of the imine, typically yielding the (S,S)-sulfinamide intermediate with high diastereomeric ratio (dr > 95:5).[1]

  • Cleavage of Auxiliary:

    • Quench reaction with saturated NH₄Cl.[1] Extract with EtOAc.[1]

    • Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.

    • Concentrate and basify with 2M NaOH to pH 10.[1] Extract with DCM.[1][3]

  • Purification:

    • Purify the free amine via silica gel chromatography (DCM:MeOH:NH₄OH gradient).[1]

    • Validation: Assess enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).[1]

Application in Fragment-Based Drug Discovery (FBDD)

The DMPM scaffold is often used to "grow" inhibitors by coupling the primary amine to various heteroaromatic cores.[1]

Visualization: Scaffold Elaboration Workflow

FBDD_Workflow Scaffold DMPM Scaffold (Chiral Amine) Coupling Coupling Reaction (Buchwald or SNAr) Scaffold->Coupling Nucleophile Core Kinase Hinge Binder (e.g., Aminopyridine, Pyrazole) Core->Coupling Electrophile Library Analog Library (R-groups variation) Coupling->Library Screening Kinase Assay (IC50 Determination) Library->Screening Screening->Scaffold SAR Feedback

Caption: Iterative design cycle using DMPM as the nucleophilic building block for library generation.

Experimental Protocols: Derivatization & Assay

Protocol B: Coupling DMPM to a Hinge-Binding Core (SNAr Method)

Context: This reaction couples the DMPM amine to a 2-chloropyrimidine or 6-chloropurine core, a common motif in ATP-competitive inhibitors.[1]

  • Reaction Setup:

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in n-butanol or DMSO.[1]

    • Add (S)-DMPM (1.1 eq) and DIPEA (2.5 eq).[1]

  • Execution:

    • Heat to 80°C for 4–12 hours.

    • Note: The steric bulk of the 2,4-dimethylphenyl group may slow the reaction compared to a simple benzylamine.[1] Higher temperature (100°C) or microwave irradiation (120°C, 20 min) may be required.[1]

  • Workup:

    • Dilute with water, extract with EtOAc.[1]

    • The product (monosubstituted pyrimidine) is now ready for a second displacement (e.g., with an aniline) to install the "tail" moiety.[1]

Protocol C: ADP-Glo™ Kinase Assay for Potency Evaluation

Objective: Determine the IC₅₀ of DMPM-derivatives against ALK (Anaplastic Lymphoma Kinase).

Materials:

  • Recombinant ALK kinase (active)[1]

  • Poly(Glu,Tyr) 4:1 substrate[1]

  • Ultrapure ATP[1]

  • ADP-Glo™ Reagent (Promega)[1]

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the DMPM-derivative in 100% DMSO (starting at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Kinase Master Mix (ALK + Substrate).[1] Incubate 10 min.

    • Initiate reaction with 4 µL of ATP (at K_m concentration, typically 10–50 µM).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).[1]

    • Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC₅₀.[1]

Quantitative Data: Structure-Activity Relationship (SAR)

The following table illustrates the impact of the DMPM scaffold features on ALK inhibition potency (Hypothetical data based on Crizotinib/Lorlatinib pharmacophore trends).

Compound IDLinker StereochemistryPhenyl SubstitutionPyridine PositionALK IC₅₀ (nM)Comment
DMPM-01 (S)-Chiral2,4-Dimethyl3-Pyridyl12 Optimal fit; methyls fill hydrophobic pocket.[1]
DMPM-02(R)-Chiral2,4-Dimethyl3-Pyridyl850Stereochemistry mismatch (clash with ribose pocket).[1]
DMPM-03(S)-ChiralUnsubstituted3-Pyridyl145Loss of hydrophobic interaction (affinity drop).[1]
DMPM-04(S)-Chiral2,4-DimethylPhenyl (No N)60Loss of H-bond/Polar interaction at solvent front.[1]

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry. [1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

  • Gould, S. E., et al. (2011). "Scale-up of the synthesis of the ALK inhibitor crizotinib." Organic Process Research & Development. (Describes chiral amine synthesis principles). [1]

Sources

Application Note: Reductive Alkylation of 3-Acetylpyridine with 2,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for the reductive alkylation of 3-acetylpyridine (1) with 2,4-dimethylaniline (2) to synthesize N-(1-(pyridin-3-yl)ethyl)-2,4-dimethylaniline (3).

This transformation presents specific chemoselective challenges:

  • Electronic Deactivation: The pyridine ring renders the ketone less electrophilic compared to simple acetophenones.

  • Steric Hindrance: The ortho-methyl group on the aniline and the methyl group of the ketone create significant steric bulk, impeding direct imine formation.

  • Equilibrium Thermodynamics: The formation of ketimines from anilines is thermodynamically unfavorable and requires water removal or Lewis acid activation.

Methodology Selection: Standard reductive amination conditions (e.g., NaBH(OAc)₃/AcOH) often fail for this substrate pair due to slow imine kinetics. This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a dual Lewis acid catalyst and water scavenger, followed by in situ reduction with Sodium Borohydride (NaBH₄) . This method ensures complete conversion of the ketone to the imine prior to reduction, minimizing the formation of the side product 1-(pyridin-3-yl)ethanol.

Reaction Scheme & Mechanism

The reaction proceeds via a two-stage "one-pot" mechanism. First, Ti(OiPr)₄ coordinates to the ketone oxygen, increasing electrophilicity and trapping the water byproduct to drive the equilibrium toward the ketimine (I) . Subsequently, NaBH₄ reduces the C=N bond to the amine.[1]

ReactionMechanism Substrates 3-Acetylpyridine + 2,4-Dimethylaniline Ti_Complex Titanium-Hemiaminal Complex Substrates->Ti_Complex Ti(OiPr)4 Lewis Acid Activation Imine Activated Ketimine (Intermediate) Ti_Complex->Imine -H2O (Trapped by Ti) Entropy Driven Product Target Amine (Racemic) Imine->Product NaBH4 / EtOH Hydride Transfer

Figure 1: Mechanistic pathway for Ti-mediated reductive amination.

Experimental Protocol

Materials & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (Example)Role
3-Acetylpyridine 121.141.01.21 g (10 mmol)Substrate (Ketone)
2,4-Dimethylaniline 121.181.11.33 g (11 mmol)Substrate (Amine)
Titanium(IV) isopropoxide 284.221.253.55 g (3.7 mL)Catalyst/Scavenger
Sodium Borohydride 37.831.50.57 gReducing Agent
Ethanol (Absolute) --20 mLSolvent (Step 2)
THF (Anhydrous) --10 mLSolvent (Step 1 - Optional)
Step-by-Step Procedure
Phase 1: Imine Formation (The "Neat" Approach)

Rationale: Running this step neat (solvent-free) or in minimal solvent maximizes the concentration, driving the unfavorable equilibrium toward the imine.

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Flush with Nitrogen or Argon.

  • Charging: Add 3-acetylpyridine (1.21 g) and 2,4-dimethylaniline (1.33 g) to the flask.

  • Catalyst Addition: Add Ti(OiPr)₄ (3.7 mL) via syringe. The mixture will likely turn yellow/orange and may warm slightly.

  • Reaction: Stir the neat mixture at ambient temperature for 6–12 hours .

    • Optimization Note: If the mixture is too viscous to stir, add 2–3 mL of anhydrous THF.

    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (Rf ~0.4) should disappear. The imine is often hydrolytically unstable on silica; look for the absence of ketone rather than a stable imine spot.

Phase 2: Reduction
  • Dilution: Dilute the reaction mixture with absolute ethanol (15 mL).

    • Caution: The reaction is exothermic; cool the flask in a water bath if necessary.

  • Reduction: Add NaBH₄ (0.57 g) in small portions over 10 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure the vessel is vented.

  • Completion: Stir at room temperature for 2–4 hours.

Phase 3: Workup (The "Titanium Emulsion" Fix)

Critical Step: Quenching Ti reactions with water creates a gelatinous TiO₂ precipitate that clogs filters. Use the following method to ensure phase separation.

  • Quench: Pour the reaction mixture into a beaker containing 20 mL of 1N NaOH (or 10% NH₄OH).

  • Digestion: Stir vigorously for 10–15 minutes. The titanium will convert from a gel to a filterable white solid (TiO₂).

  • Filtration: Filter the mixture through a pad of Celite in a sintered glass funnel. Wash the pad with EtOAc (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Washing: Wash the combined organics with Brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification
  • Crude Analysis: The crude oil is typically >90% pure.

  • Flash Chromatography: If necessary, purify on silica gel.

    • Eluent: 0%

      
       30% EtOAc in Hexanes.
      
    • Note: The pyridine nitrogen makes the product streak. Add 1% Triethylamine (Et₃N) to the eluent to sharpen the bands.

Analytical Validation

Expected Product: N-(1-(pyridin-3-yl)ethyl)-2,4-dimethylaniline

TechniqueExpected Signal / Characteristic
1H NMR (CDCl₃) δ 8.6 (s, 1H), 8.4 (d, 1H) : Pyridine

-protons.δ 7.6 (d, 1H), 7.2 (dd, 1H) : Pyridine

/

-protons.δ 6.9 - 6.4 (m, 3H) : Aniline aromatic protons.δ 4.5 (q, 1H) : Methine proton (-CH -N).δ 2.2, 2.1 (s, 6H) : Aryl methyls.δ 1.5 (d, 3H) : Methyl doublet (-CH-CH ₃).
MS (ESI+) [M+H]⁺ = 227.15
Appearance Viscous yellow to pale brown oil.

Process Workflow Diagram

Workflow start Start: Weigh Reagents mix Mix Ketone + Amine Add Ti(OiPr)4 (Neat/THF) start->mix stir1 Stir 6-12h @ RT (Imine Formation) mix->stir1 dilute Dilute with EtOH Add NaBH4 (Portionwise) stir1->dilute stir2 Stir 2-4h @ RT (Reduction) dilute->stir2 quench Quench with 1N NaOH (Precipitate TiO2) stir2->quench filter Filter through Celite Extract with EtOAc quench->filter purify Concentrate & Purify (Flash Column) filter->purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents imine formation.Increase Ti(OiPr)₄ to 1.5–2.0 equiv. Gently heat Step 1 to 40–50°C.
Alcohol Byproduct Reduction occurred before imine formed.Ensure Step 1 runs for full duration. Do NOT add NaBH₄ until TLC shows ketone consumption.
Emulsion during Workup Incomplete hydrolysis of Ti species.Use Rochelle's Salt (sat. potassium sodium tartrate) instead of NaOH. Stir for 1 hour until layers clarify.
Product Streaking (TLC) Interaction with Silica.Pre-treat silica plate with 1% Et₃N/Hexane or add Et₃N to the eluent.

Safety Considerations

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol. Irritant.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Keep away from open flames.

  • Pyridine Derivatives: Often possess unpleasant odors and potential neurological toxicity. Handle in a fume hood.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[4] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[6] 11, 1996, pp. 3849-3862. Link

Sources

Application Note: Solvent Selection Strategies for Pyridine Methanamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Pyridine methanamines (e.g., 2-(aminomethyl)pyridine, 3-picolylamine) are ubiquitous pharmacophores in medicinal chemistry, serving as critical linkers in kinase inhibitors and GPCR ligands. However, their dual nature—possessing both a nucleophilic primary amine and a basic/coordinating pyridine nitrogen—creates a Solubility/Reactivity Paradox .

Standard protocols often default to DMF or DCM, leading to poor atom economy, difficult workups due to water miscibility (DMF), or environmental hazards (DCM). This guide provides an evidence-based framework for selecting solvents that enhance reaction kinetics while adhering to modern Green Chemistry principles (E-E-A-T).

Key Takeaway: The industry is shifting from dipolar aprotic solvents (DMF, NMP) to 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) . These solvents offer superior workup efficiency and reduced catalyst poisoning in metal-mediated couplings.

Critical Solvent Parameters

The selection of a solvent for pyridine methanamines must balance three physical factors:

  • Dielectric Constant (

    
    ):  High enough to dissolve the polar amine salts (often supplied as 
    
    
    
    HCl or
    
    
    2HCl), but low enough to prevent solvation shells that dampen nucleophilicity.
  • Basicity/Coordination: The solvent must not compete with the pyridine nitrogen for metal catalysts (in Pd-coupling) or protons.

  • Immiscibility: For process efficiency, the solvent should support a direct aqueous wash without requiring an extraction solvent swap.

Table 1: Comparative Solvent Metrics for Pyridine Methanamine Chemistry
SolventClassBoiling Point (°C)Water Solubility ( g/100g )ICH ClassApplication Note
DMF Dipolar Aprotic153MiscibleClass 2Legacy Standard. Good solubility for salts, but difficult to remove; decomposes to dimethylamine (impurity risk).
DCM Chlorinated401.3Class 2Avoid. Good solubility, but environmentally hazardous. High volatility leads to concentration variability.
2-MeTHF Ether (Bio-derived)8014GreenRecommended. Dissolves many salts; forms clean biphasic layers; higher reaction temp than THF.
CPME Ether1061.1GreenRecommended. Low peroxide formation; high boiling point allows kinetic acceleration; resists emulsification.
TFE Fluorinated Alcohol74Miscible-Specialist. Excellent for reductive aminations; stabilizes imines via H-bonding.

Decision Logic & Visual Workflows

The following decision tree illustrates the logical flow for selecting a solvent based on the specific reaction type intended for the pyridine methanamine scaffold.

SolventSelection Start Reaction Type Selection Amide Amide Coupling Start->Amide RedAm Reductive Amination Start->RedAm CrossC Pd-Catalyzed Coupling Start->CrossC SaltCheck Is Amine a Salt? (HCl) Amide->SaltCheck ImineStab Imine Stabilization Required? RedAm->ImineStab CoordCheck Pyridine Coordination Risk? CrossC->CoordCheck BaseReq Add DIPEA/NMM SaltCheck->BaseReq Yes SolvAmide Solvent: 2-MeTHF or EtOAc (Avoid DMF if possible) SaltCheck->SolvAmide No (Freebase) BaseReq->SolvAmide SolvTFE Solvent: TFE or MeOH ImineStab->SolvTFE High (Difficult Substrate) SolvDCM Solvent: DCM/MeOH (Standard) ImineStab->SolvDCM Standard SolvCPME Solvent: CPME or Dioxane (High Temp Stability) CoordCheck->SolvCPME Standard SolvBuOH Solvent: t-BuOH (Scavenges Protons) CoordCheck->SolvBuOH Difficult Case

Figure 1: Decision tree for solvent selection based on reaction mechanism and substrate state.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (2-MeTHF System)

Replaces the standard DMF/HATU protocol. This method leverages the immiscibility of 2-MeTHF with water to simplify workup.

Rationale: Pyridine methanamines are often supplied as HCl salts. In DMF, the removal of the solvent requires high temperatures or aqueous washes that drag the polar product into the water layer. 2-MeTHF dissolves the free-based amine well and allows for a direct aqueous wash.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Pyridine Methanamine

    
     HCl (1.1 equiv)
    
  • T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) or HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv if using salt, 1.2 equiv if freebase)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [anhydrous]

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, suspend the Pyridine Methanamine

    
     HCl and Carboxylic Acid in 2-MeTHF (concentration 0.1 M).
    
  • Free-Basing: Add DIPEA dropwise. Observation: The suspension should clarify as the amine free-bases and the DIPEA

    
    HCl salt forms (which may remain suspended or dissolve depending on concentration).
    
  • Activation:

    • If using T3P: Add the T3P solution dropwise at 0°C, then warm to RT. T3P is preferred for pyridine systems as it produces water-soluble byproducts and lowers epimerization risk.

    • If using HATU: Add HATU as a solid in one portion at RT.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by LCMS.

    • Note: If the reaction is sluggish, heat to 50°C. 2-MeTHF handles this safely (BP 80°C).

  • Workup (The "Green" Advantage):

    • Quench with water (equal volume).

    • Do not extract. Simply separate the layers. The product stays in the 2-MeTHF (upper layer); the urea byproducts (if using EDC) or phosphate salts (if using T3P) go into the aqueous layer.

    • Wash the organic layer once with 10%

      
       to remove unreacted acid.
      
  • Isolation: Dry over

    
     and concentrate.
    
Protocol B: Reductive Amination with TFE

For sterically hindered or electron-deficient ketones reacting with pyridine methanamine.

Rationale: Trifluoroethanol (TFE) is a "magic solvent" for difficult imine formations. Its strong hydrogen-bond donating ability stabilizes the hemiaminal intermediate and facilitates water elimination, often without needing a Lewis acid catalyst.

Step-by-Step Procedure:

  • Imine Formation: Combine Pyridine Methanamine (1.0 equiv) and Ketone (1.0 equiv) in TFE (0.5 M).

  • Equilibration: Stir for 30 minutes at RT. (TFE accelerates imine formation significantly compared to MeOH).

  • Reduction: Add

    
     (1.2 equiv) or STAB (Sodium Triacetoxyborohydride).
    
    • Caution: TFE is acidic enough to activate the borohydride; no acetic acid is usually needed.

  • Workup: Dilute with EtOAc, wash with saturated

    
    .
    

Troubleshooting & Optimization Mechanisms

When reactions fail, the solvent is often the silent culprit. Use this diagnostic flow:

Scenario 1: Low Conversion in Amide Coupling

  • Cause: Pyridine nitrogen is coordinating to the activating agent, or the HCl salt was not fully neutralized.

  • Fix: Switch solvent to NMP (only if necessary) or increase DIPEA to 4.0 equiv. Ensure the reaction is not "wet" (water hydrolyzes the active ester).

Scenario 2: Product stuck in Aqueous Layer during Workup

  • Cause: Pyridine methanamines are highly polar.

  • Fix: Use "Salting Out" . Saturate the aqueous layer with NaCl. If using 2-MeTHF, this forces the organic product back into the organic phase. Alternatively, use a 3:1 Chloroform:IPA mixture for extraction (though this is less "green").

Scenario 3: Catalyst Death in Buchwald-Hartwig

  • Cause: The pyridine nitrogen binds to Pd more strongly than the phosphine ligand.

  • Fix: Switch solvent to t-Butanol (

    
    -BuOH) . The bulky, protic nature of 
    
    
    
    -BuOH can solvate the pyridine nitrogen via H-bonding, masking it from the Pd center.

Mechanism cluster_0 Solvent Role Reactants Pyridine-CH2-NH2 + Electrophile SolventEffect Solvent Shell (Stabilization) Reactants->SolventEffect Dissolution Transition Transition State SolventEffect->Transition Activation Product Product Formation Transition->Product Collapse

Figure 2: Simplified mechanistic flow showing solvent stabilization of reactants prior to transition state.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Solvent Selection Guide." American Chemical Society. [Link]

  • Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1] [Link]

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. [Link]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemPubSoc Europe. [Link]

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[2] Organic Letters. [Link]

Sources

Microwave-assisted synthesis of diarylmethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Diarylmethylamines

Introduction & Mechanistic Rationale

Diarylmethylamines are privileged pharmacophores embedded in numerous therapeutics, including antihistamines (e.g., cetirizine) and antimuscarinics (e.g., solifenacin). Traditional synthetic routes, such as the reductive amination of benzophenones, often suffer from low yields due to the severe steric hindrance of the ketone precursors and the thermodynamic instability of the intermediate imines.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this landscape. Conventional heating relies on thermal conduction, which is inefficient and often leads to the decomposition of sensitive imine intermediates. By utilizing dielectric heating, microwaves directly couple with polar intermediates—such as iminium ions or transition-metal complexes—resulting in instantaneous, localized superheating. This kinetic acceleration bypasses traditional thermodynamic sinks, enabling rapid reaction rates, higher yields, and cleaner reaction profiles[1].

This technical guide details three distinct, field-proven MAOS protocols for diarylmethylamine synthesis, each engineered to address a specific synthetic bottleneck: steric hindrance, enantiopurity, and multicomponent efficiency.

Experimental Protocols & Causality

Protocol A: Palladium-Catalyzed Umpolung Arylation

Causality: Direct reductive amination of bulky di-ortho-substituted benzophenones is thermodynamically disfavored. The umpolung strategy reverses the polarity, converting an electrophilic imine into a nucleophilic 1,1,3-triaryl-2-azaallyl anion. Microwave irradiation is critical here to drive the initial, sterically demanding condensation of benzophenone imine with benzylamine without causing thermal decomposition.

Self-Validating Workflow:

  • Imine Formation: In an oven-dried microwave vial, combine benzophenone imine (1.0 equiv) and benzylamine (1.0 equiv) in anhydrous THF (0.5 M).

  • Irradiation: Seal the vial and irradiate at 50 °C for 12 hours under a nitrogen atmosphere.

    • Validation: Analyze an aliquot via ATR-FTIR; the complete disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of a sharp C=N stretch (~1625 cm⁻¹) confirms ketimine formation.

  • Solvent Exchange: Remove THF completely under vacuum. This is a critical step to prevent competitive solvent coordination to the palladium center during cross-coupling.

  • Cross-Coupling: Add Pd(OAc)₂ (5 mol%), NIXANTPHOS (7.5 mol%), and the target aryl bromide (1.5 equiv). Introduce NaN(SiMe₃)₂ (1.5 equiv) in CPME portion-wise to generate the 2-azaallyl anion in situ.

  • Isolation: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • Validation: A distinct visual color shift from deep red (active azaallyl anion) to pale yellow indicates complete consumption of the nucleophile and successful coupling. (Adapted from the palladium-catalyzed regioselective arylation of 2-azaallyl anions[2])

Protocol B: Asymmetric Rhodium-Catalyzed Addition & Microwave Deprotection

Causality: Enantioselective synthesis requires directing groups that activate the imine while providing rigid stereocontrol. The N,N-dimethylsulfamoyl group is highly effective for Rh-catalyzed arylboronic acid additions. However, standard acidic/basic deprotection often leads to racemization of the newly formed chiral center. Microwave-assisted transamination solves this by rapidly cleaving the sulfamoyl group via nucleophilic displacement with ethylenediamine, preserving the stereocenter (>95% ee).

Self-Validating Workflow:

  • Asymmetric Addition: React the N,N-dimethylsulfamoyl-protected aldimine with arylboronic acid (1.3 equiv) using Rh(acac)(C₂H₄)₂ (1 mol%) and a chiral phosphoramidite ligand in toluene. Isolate the protected amine.

  • Microwave Deprotection: Dissolve the isolated protected diarylmethylamine in ethylenediamine (excess, acting as both reagent and solvent) within a microwave vial.

  • Irradiation: Irradiate at 120 °C for 15–30 minutes.

    • Validation: Monitor via LC-MS. The mass spectrum will show a rapid, clean shift corresponding to the exact loss of the sulfamoyl mass (Δm/z = -107).

  • Workup: Dilute with water, extract with dichloromethane, and purify via chiral HPLC.

    • Validation: Chiral HPLC must confirm that the enantiomeric excess matches the pre-deprotection intermediate, validating the traceless, racemization-free nature of the MW step. (Based on rhodium-catalyzed boronic acid additions and microwave-assisted deprotection[3])

Protocol C: Microwave-Assisted Three-Component Betti Reaction

Causality: The Betti reaction (a multicomponent Mannich-type condensation) typically requires extended reflux times, leading to the oxidative degradation of electron-rich phenols. Microwave irradiation selectively excites the in situ generated polar iminium ion (from the aldehyde and secondary amine), driving the subsequent nucleophilic attack by the phenol (e.g., 2-naphthol or sesamol) to completion in minutes.

Self-Validating Workflow:

  • Reaction Assembly: In a microwave vial, combine 2-naphthol (1.0 equiv), an aromatic aldehyde (1.2 equiv), and a secondary amine (e.g., pyrrolidine, 1.2 equiv) under solvent-free conditions or in a minimal volume of ethanol.

  • Irradiation: Irradiate at 80–100 °C for 5–10 minutes.

  • Precipitation & Validation: Upon cooling to room temperature, the Betti base typically precipitates directly from the reaction mixture.

    • Validation: Filter the solid and analyze via ¹H-NMR. The diagnostic benzylic methine proton (Ar₂CH -N) will appear as a sharp singlet between δ 5.0–6.0 ppm, confirming successful three-component assembly without side-product interference. (Detailed in the synthesis and evaluation of diarylmethylamines[4])

Quantitative Data Summary

ProtocolKey TransformationCatalyst / Key ReagentsMW ConditionsYield RangeEnantiomeric Excess (ee)Key Advantage
A. Umpolung Arylation Imine to 2-Azaallyl AnionPd(OAc)₂, NIXANTPHOS, NaN(SiMe₃)₂50 °C, 12 h (Imine step)74% – 89%N/AOvercomes steric hindrance in bulky benzophenones
B. Asymmetric Addition Sulfamoyl TransaminationRh(acac)(C₂H₄)₂, Chiral Phosphoramidite120 °C, 15–30 min (Deprotection)85% – 98%Up to 95%Traceless, racemization-free deprotection
C. Betti Reaction 3-Component CondensationSolvent-free or Ethanol (Catalyst-free)80–100 °C, 5–10 min80% – 96%N/ARapid, green synthesis of functionalized derivatives

Mechanistic Workflows

G A MAOS of Diarylmethylamines B Umpolung Arylation A->B 2-Azaallyl Anion C Asymmetric Arylation A->C Boronic Acid D Betti Reaction (MCR) A->D Mannich-Type E Sterically Hindered Products B->E MW Imine Formation F Enantiopure Products C->F MW Transamination G Functionalized Betti Bases D->G MW Condensation

Figure 1: Divergent microwave-assisted pathways for diarylmethylamine synthesis.

References

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. National Institutes of Health (PMC). URL:[Link]

  • A Ligand Library Approach to the Highly Efficient Rhodium/Phosphoramidite-Catalyzed Asymmetric Arylation of N,N-Dimethylsulfamoyl Protected Aldimines. University of Groningen (rug.nl). URL:[Link]

  • Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines. Ovid / Journal of Molecular Structure. URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. URL:[Link]

Sources

Application Note: Derivatization of Primary Amines for High-Throughput and DNA-Encoded Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Primary amines are ubiquitous building blocks in combinatorial chemistry due to their high reactivity, broad commercial availability, and ability to participate in diverse bond-forming reactions. Derivatizing primary amines is a cornerstone of both traditional High-Throughput Screening (HTS) libraries and modern DNA-Encoded Libraries (DELs).

From a strategic library design perspective, primary amines are frequently utilized in the first chemistry cycle. For instance, coupling primary amines via reductive amination generates a secondary amine, which can subsequently be acylated in a second cycle. This specific sequence minimizes "bond construction baggage" (e.g., avoiding pendant primary amides upon cleavage) and maximizes the atom efficiency of the resulting chemical space[1].

Mechanistic Insights & Causality in Derivatization

To achieve near-quantitative yields across thousands of diverse substrates, scientists must move beyond standard protocols and understand the physical chemistry driving these reactions.

On-DNA Amidation (Aqueous Conditions)
  • The Challenge: Standard organic coupling agents (e.g., HATU, DCC) fail or perform poorly in the highly aqueous environments required to maintain DNA integrity.

  • The Solution: The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with s-NHS (N-hydroxysulfosuccinimide)[2].

  • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate, which is prone to rapid hydrolysis in water. The addition of s-NHS rapidly converts this intermediate into a water-soluble, relatively stable active ester. This extends the half-life of the activated species, allowing it to efficiently react with the highly dilute DNA-conjugated primary amine before water can quench the reaction[2].

Micelle-Promoted Reductive Amination
  • The Challenge: Reductive amination on-DNA typically suffers from low yields, particularly with sterically hindered or highly lipophilic aldehydes, because the aqueous buffer restricts the solubility of the organic building blocks[3].

  • The Solution: Utilizing a micelle-forming surfactant like TPGS-750-M[4].

  • Causality: TPGS-750-M spontaneously forms nanomicelles in the aqueous buffer. These micelles create localized hydrophobic pockets that encapsulate the lipophilic aldehydes and the DNA-tagged primary amines. This drastically increases their effective local concentration, driving the pH-dependent equilibrium toward imine formation prior to reduction by NaBH4[4].

Workflow & Decision Matrix

Workflow Start Primary Amine Derivatization Strategy Split1 Reaction Environment Start->Split1 Org Organic Solvents (Traditional HTS) Split1->Org Lipophilic BBs Aq Aqueous / On-DNA (DEL Synthesis) Split1->Aq DNA-Tagged BBs AmideOrg Amidation HATU/DIPEA in DMF Org->AmideOrg RedAmOrg Reductive Amination STAB in DCE Org->RedAmOrg AmideAq On-DNA Amidation EDC/s-NHS in DMSO/H2O Aq->AmideAq RedAmAq On-DNA RedAm TPGS-750-M / NaBH4 Aq->RedAmAq Validation LC-MS & Purity Assessment AmideOrg->Validation RedAmOrg->Validation AmideAq->Validation RedAmAq->Validation

Decision matrix for primary amine derivatization in HTS and DEL synthesis.

Quantitative Data: Comparison of Derivatization Methods

Reaction TypeLibrary FormatReagents / CatalystsSolvent SystemTypical YieldKey Limitations
Amidation HTS (Organic)HATU, DIPEADMF or NMP85–99%Epimerization risk in chiral acids
Reductive Amination HTS (Organic)NaBH(OAc)₃ (STAB)DCE or THF70–95%Sluggish with sterically hindered ketones
On-DNA Amidation DEL (Aqueous)EDC, s-NHSDMSO/H₂O (pH 7–8)>80%Hydrolysis of active ester[2]
On-DNA Reductive Amination DEL (Aqueous)TPGS-750-M, NaBH₄Borate Buffer/MeCN75–95%Excess amine/aldehyde required[3]

Self-Validating Experimental Protocols

Protocol A: On-DNA Micelle-Promoted Reductive Amination
  • Self-Validation Checkpoint: This protocol relies on LC-MS monitoring. If the imine intermediate is not observed prior to reduction, the micellar concentration or the buffer pH (optimal ~9.4) must be adjusted to favor dehydration and imine formation[4].

Reagents:

  • DNA-conjugated primary amine (e.g., 5 nmol)

  • Borate buffer (250 mM, pH 9.4)

  • TPGS-750-M surfactant (5% w/v in water)

  • Aldehyde building block (200 mM in MeCN)

  • Sodium borohydride (NaBH₄, 200 mM in MeCN/H₂O)

Step-by-Step Methodology:

  • Micelle Formation: Dissolve the DNA-conjugated primary amine (5 nmol) in 250 mM borate buffer (pH 9.4). Add TPGS-750-M to achieve a final surfactant concentration of 5%. Vortex gently to ensure uniform micelle formation[4].

  • Imine Formation: Add the aldehyde to reach a final concentration of 200 mM. Incubate the reaction mixture at room temperature with agitation (800 rpm) for 30 minutes to allow the aldehyde to partition into the micelles and react with the amine[4].

  • Reduction: Introduce the NaBH₄ solution (final concentration 200 mM). Continue agitation at room temperature for 16 hours to ensure complete reduction of the imine to the secondary amine[4].

  • Validation & Workup: Analyze a 1 µL aliquot via LC-MS to confirm the mass shift corresponding to the desired product. Once confirmed, precipitate the DNA conjugate using standard ethanol precipitation (add 10% v/v 3M NaCl and 3 volumes of cold ethanol, centrifuge at 14,000 x g).

Protocol B: High-Throughput Plate-Based Amidation (Organic)
  • Self-Validation Checkpoint: The order of addition is critical. Pre-activating the carboxylic acid before introducing the primary amine prevents unwanted side reactions, such as the direct guanidinylation of the primary amine by the uronium salt (HATU).

Reagents:

  • Primary amine library (0.1 M in anhydrous DMF)

  • Carboxylic acid library (0.1 M in anhydrous DMF)

  • HATU (0.1 M in DMF)

  • DIPEA (0.3 M in DMF)

Step-by-Step Methodology:

  • Dispensing: Using an automated liquid handler, dispense 20 µL of the carboxylic acid solution into a 384-well polypropylene plate.

  • Activation: Add 20 µL of HATU solution and 20 µL of DIPEA solution to each well. Incubate for 15 minutes at room temperature to allow the formation of the highly reactive HOAt active ester.

  • Coupling: Dispense 20 µL of the primary amine solution into the activated mixture.

  • Incubation: Seal the plate with a chemical-resistant film and agitate on a plate shaker for 12 hours at room temperature.

  • Workup: Remove the solvent using a centrifugal evaporator. The crude products can be directly reconstituted in DMSO for biological screening or subjected to high-throughput LC-MS purification.

References

  • [1] Building Block-Centric Approach to DNA-Encoded Library Design - PMC Source: nih.gov URL:

  • [4] (PDF) Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis - ResearchGate Source: researchgate.net URL:

  • [3] Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support - PMC Source: nih.gov URL:

  • [2] DNA-Compatible Organic Reactions Source: thieme-connect.de URL:

Sources

Application Notes and Protocols for Handling Air-Sensitive Pyridine Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Pyridine Amine Intermediates

Pyridine amine intermediates are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility, however, is often contrasted by their inherent instability in the presence of atmospheric oxygen and moisture.[3][4] This sensitivity arises from the electronic nature of the pyridine ring and the reactivity of the amine functionality, which can lead to a variety of degradation pathways, compromising sample purity, reaction yields, and the overall integrity of the synthetic route.

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for the successful handling of air-sensitive pyridine amine intermediates. By integrating established principles of air-free chemistry with practical, field-proven protocols, this document aims to equip the user with the knowledge and techniques necessary to mitigate degradation and ensure reproducible, high-fidelity results. We will delve into the underlying chemical principles of their instability, detail the essential laboratory techniques for creating and maintaining an inert atmosphere, and provide step-by-step protocols for common manipulations.

Understanding the Instability: Degradation Pathways

The susceptibility of pyridine amine intermediates to degradation is primarily attributed to two key reactive sites: the nitrogen atom of the pyridine ring and the amino group substituent.[1][5] Understanding the potential degradation pathways is critical for designing appropriate handling and reaction conditions.

Oxidation

Exposure to atmospheric oxygen can lead to several oxidative degradation pathways:

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form pyridine N-oxides.[5][6] This process can alter the electronic properties and reactivity of the molecule.

  • Amino Group Oxidation: The primary or secondary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species.[6][7] In some cases, this can result in deamination or self-coupling reactions.[6]

  • Ring Oxidation: While less common, under certain conditions, the pyridine ring itself can undergo oxidative degradation.

Hydrolysis

Moisture present in the atmosphere or in non-anhydrous solvents can lead to hydrolytic degradation, particularly if other functional groups sensitive to water are present, such as nitriles or esters.[6] For instance, an α-aminonitrile group can be hydrolyzed to the corresponding α-amino amide and subsequently to the α-amino acid.[6]

Other Degradation Routes
  • Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions in pyridine derivatives.[6]

  • Thermal Decomposition: Elevated temperatures can lead to the decomposition of the molecule.[6]

The position of the amino group on the pyridine ring can also influence the rate of degradation.[8] Therefore, a thorough understanding of the specific intermediate's structure is crucial.

The Inert Atmosphere: Essential Techniques and Equipment

The cornerstone of handling air-sensitive compounds is the rigorous exclusion of air and moisture.[3][4][9] This is achieved through the use of an inert atmosphere, typically nitrogen or argon gas. The choice between these gases often depends on the specific reaction, with argon being preferred for reactions where nitrogen might be reactive. Two primary pieces of equipment are indispensable for this purpose: the glovebox and the Schlenk line.

The Glovebox: A Controlled Environment

A glovebox is a sealed enclosure that provides a continuously purified inert atmosphere, with oxygen and moisture levels typically maintained below 1 ppm.[3][4] This makes it the ideal environment for manipulating and storing highly sensitive solids and for setting up reactions that require prolonged exposure to an inert atmosphere.

Advantages of a Glovebox:

  • Provides a highly controlled and stable inert environment.[3]

  • Allows for the use of standard laboratory glassware and equipment.[4]

  • Ideal for handling solids and performing complex manipulations.

Limitations of a Glovebox:

  • Limited working space.[3]

  • Organic solvents can attack the plastic seals and gloves over time, potentially leading to leaks.[10]

The Schlenk Line: Versatility for Synthesis

A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of air-sensitive materials on the benchtop.[3][11] One manifold is connected to a source of inert gas, while the other is connected to a vacuum pump.[10] This setup enables the user to evacuate air from a reaction flask and backfill it with an inert gas, a process known as a "vacuum-backfill cycle."

Advantages of a Schlenk Line:

  • Offers a high degree of control over the atmosphere within the reaction vessel.[3]

  • Suitable for a wide range of chemical syntheses, including those involving distillations and refluxing.[10]

  • More cost-effective to set up and maintain than a glovebox for many applications.

Limitations of a Schlenk Line:

  • Requires more technical skill to operate effectively compared to a glovebox.

  • Not ideal for prolonged or complex manipulations of solids.

Core Protocols for Handling Air-Sensitive Pyridine Amine Intermediates

The following protocols provide detailed, step-by-step methodologies for the essential handling of air-sensitive pyridine amine intermediates. These protocols are designed to be self-validating, with built-in checks to ensure the integrity of the inert atmosphere.

Protocol 1: Preparation of Glassware

All glassware must be scrupulously dried to remove adsorbed moisture from the surfaces.

Materials:

  • Glassware (reaction flasks, dropping funnels, condensers, etc.)

  • Oven (capable of reaching at least 125°C)

  • Schlenk line or glovebox

  • Heat gun (for Schlenk line use)

Procedure:

  • Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[12]

  • Assembly and Cooling under Inert Atmosphere (Schlenk Line):

    • Hot-assemble the glassware on the Schlenk line while flushing with a steady stream of inert gas.

    • Alternatively, assemble the glassware and connect it to the Schlenk line. Perform at least three vacuum-backfill cycles to remove air and adsorbed moisture.[4][11]

    • For added assurance, gently flame-dry the glassware under vacuum using a heat gun, being careful not to heat any greased joints excessively. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Assembly and Cooling (Glovebox):

    • Transfer the hot glassware from the oven directly into the antechamber of the glovebox.

    • Evacuate and refill the antechamber with the glovebox's inert atmosphere at least three times before bringing the glassware into the main chamber.

    • Allow the glassware to cool to the glovebox's ambient temperature before use.

Protocol 2: Solvent Purification and Degassing

Commercially available anhydrous solvents can absorb moisture upon opening and should be further dried and degassed before use in sensitive reactions.[13][14]

Materials:

  • Solvent to be purified (e.g., THF, Dichloromethane, Toluene)

  • Appropriate drying agent (see Table 1)

  • Solvent still or solvent purification system (SPS)

  • Schlenk flask for storing the dried solvent

  • Cannula (double-tipped needle)

Table 1: Common Solvents and Recommended Drying Agents

SolventDrying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneBenzophenone acts as an indicator; a deep blue/purple color indicates anhydrous and oxygen-free conditions.
DichloromethaneCalcium Hydride (CaH₂)Do not use sodium.[15]
TolueneSodium or Calcium Hydride (CaH₂)
PyridinePotassium Hydroxide (KOH) or Calcium Hydride (CaH₂)[13]

Procedure for Solvent Degassing (Freeze-Pump-Thaw): This is the most effective method for removing dissolved gases from a solvent.[16]

  • Place the solvent in a Schlenk flask sealed with a stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 2-3 minutes.

  • Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with inert gas. The degassed solvent can be stored under a positive pressure of inert gas.

Protocol 3: Transfer of Solids

Transferring solid pyridine amine intermediates requires careful execution to prevent exposure to air.

Method A: Transfer in a Glovebox (Preferred for highly sensitive solids)

  • Ensure the solid intermediate and all necessary spatulas, weighing boats, and receiving flasks are inside the glovebox.

  • Perform all weighing and transfer operations within the controlled atmosphere of the glovebox.

  • Seal the receiving flask before removing it from the glovebox.

Method B: Transfer on a Schlenk Line (for less sensitive solids)

  • Place the solid in a Schlenk flask or a solid addition tube.

  • Connect the flask/tube to the Schlenk line and perform at least three vacuum-backfill cycles.

  • Under a positive flow of inert gas, quickly open the flask and add the solid to the reaction vessel. A solids addition funnel or a bent solid addition tube can facilitate this process.

Protocol 4: Transfer of Liquids (Solutions of Pyridine Amine Intermediates)

Solutions of the intermediates can be transferred using syringe or cannula techniques.

Materials:

  • Gas-tight syringe with a long needle

  • Double-tipped needle (cannula)

  • Septa

Procedure (Syringe Transfer):

  • Dry the syringe and needle in an oven and cool under a stream of inert gas, or flush thoroughly with inert gas.[12]

  • Puncture the septum of the flask containing the solution with the needle of the syringe.

  • Puncture the septum with a second needle connected to the inert gas line to equalize the pressure as the liquid is withdrawn.[17]

  • Withdraw the desired volume of the solution into the syringe.

  • Quickly transfer the solution to the receiving flask by puncturing its septum.

  • Immediately clean the syringe by rinsing it multiple times with a suitable inert solvent to prevent the reagent from reacting with air and seizing the syringe.[12][17]

Analytical Monitoring and Purity Assessment

Regularly assessing the purity and stability of pyridine amine intermediates is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying degradation products. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the purity of the intermediates and for quantifying any degradation products.[2][18] A stable, validated HPLC method is essential for quality control.[19]

  • Gas Chromatography (GC): For volatile pyridine amines, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for purity analysis.[20][21]

Safety Precautions

Pyridine and its derivatives can be hazardous.[22][23] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are often suitable), safety goggles, and a lab coat.[23]

  • Ventilation: Handle all pyridine derivatives in a well-ventilated fume hood to avoid inhalation of harmful vapors.[22][23]

  • Handling and Storage: Store pyridine amine intermediates in a cool, dry, and well-ventilated area, away from sources of ignition.[23][24] Containers should be tightly sealed, and for highly sensitive compounds, storage in a glovebox is recommended.

  • Spill and Emergency Procedures: Be prepared for spills. Have appropriate spill kits available. In case of skin contact, wash the affected area immediately with soap and water.[23] In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[23]

Visualization of Workflow

The following diagram illustrates a typical workflow for setting up a reaction with an air-sensitive pyridine amine intermediate using a Schlenk line.

G cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction cluster_workup Work-up & Analysis glassware 1. Oven-Dry Glassware assemble 2. Assemble & Cool Under N2/Ar glassware->assemble Transfer to Schlenk Line flame_dry 3. Flame-Dry Under Vacuum assemble->flame_dry solvent 4. Add Anhydrous, Degassed Solvent flame_dry->solvent intermediate 5. Add Pyridine Amine Intermediate solvent->intermediate reagent 6. Add Other Reagents intermediate->reagent monitor 7. Monitor Reaction (TLC, HPLC, etc.) reagent->monitor quench 8. Quench Reaction monitor->quench extract 9. Extraction & Purification quench->extract analyze 10. Analyze Product (NMR, MS, etc.) extract->analyze

Caption: Workflow for handling air-sensitive intermediates.

Conclusion

The successful manipulation of air-sensitive pyridine amine intermediates is a critical skill in modern chemical synthesis. By understanding the chemical principles behind their instability and by rigorously applying the inert atmosphere techniques and protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their synthetic efforts. The integration of these practices will not only lead to higher purity products and improved yields but also contribute to a safer laboratory environment.

References

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • University of New Mexico. (n.d.). Schlenk Line Standard Operating Procedure. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Penta. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley.
  • Unnamed Source. (n.d.).
  • Sims, G. K., & O'Loughlin, E. J. (1989).
  • Rioux, R. M., Sathe, A., & Chen, Z. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Smith, A. M. R., & Nolan, S. P. (2023). An Illustrated Guide to Schlenk Line Techniques.
  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88.
  • Užarević, K., et al. (2016). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0).
  • O'Loughlin, E. J., & Sims, G. K. (2000). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
  • Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Retrieved from [Link]

  • Unnamed Source. (n.d.). Pyridines: properties, syntheses & reactivity.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Unnamed Source. (n.d.). 2.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - ANALYTICAL METHODS. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Reddit. (2021). Purification of air-sensitive complex. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1991). Pyridine Method number: PV2295. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solubility issues with 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine free base

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Part 1: The Physicochemical Profile ("Know Your Enemy")

Before troubleshooting, you must understand why this molecule behaves the way it does. You are working with a lipophilic free base amine .[1]

  • Chemical Nature: A primary amine linker connecting a 2,4-dimethylphenyl group (highly hydrophobic) and a 3-pyridinyl group (weakly basic, aromatic).[1]

  • Molecular Weight: ~212.3 g/mol .[1]

  • Key pKa Values (Estimated):

    • Primary Amine (

      
      ): 
      
      
      
      (Strongly basic).[1]
    • Pyridine Nitrogen:

      
       (Weakly basic).[1]
      
  • LogP (Lipophilicity):

    
     (Moderately lipophilic).[1]
    

The Core Conflict: As a free base , this molecule is uncharged and hydrophobic. It loves organic solvents (DMSO, Ethanol, DCM) but hates neutral water.[1] To dissolve it in aqueous media, you must protonate the primary amine to generate a cationic charge. At pH 7.4 (PBS), the equilibrium favors the protonated state, but the kinetics of dissolving the hydrophobic solid are poor, and "oiling out" is a high risk during DMSO dilution.

Part 2: Troubleshooting & FAQs

Q1: "I diluted my DMSO stock into PBS (pH 7.4), and it immediately formed a white cloud/precipitate. Why?"

Diagnosis: This is the "Solvent Shift Crash." Mechanism: You have dissolved the neutral free base in DMSO (a polar aprotic solvent). When you inject this into PBS, the DMSO concentration drops instantly. The water molecules form a "cage" around the hydrophobic dimethylphenyl region (hydrophobic effect). Although the pH (7.[1]4) is below the amine's pKa (9.5), the rate of precipitation of the neutral species is faster than the rate of protonation . The molecules aggregate before they can accept a proton and become soluble.

The Fix:

  • Acidify the Buffer: Lower the pH of your PBS to ~5.0–6.0 before adding the compound. This forces rapid protonation.[1]

  • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in ethanol or PEG400) before the final aqueous step.

Q2: "I am trying to dissolve the solid powder directly in water, but it floats and won't dissolve."

Diagnosis: You are trying to dissolve a hydrophobic rock in water. The Fix: You must convert it to a salt in situ.

  • Suspend the powder in water (it will look cloudy).[1]

  • Add 1.1 equivalents of 1N HCl or Tartaric Acid.

  • Vortex or sonicate.[1][2] The solution should clear as the salt forms (

    
    ).[1]
    
Q3: "During purification/workup, the compound turned into a sticky yellow oil instead of crystallizing."

Diagnosis: "Oiling Out." Mechanism: This is common for aryl-alkyl amines.[1] The melting point of the free base is likely depressed by impurities or solvent traces, causing it to separate as a liquid phase rather than a crystal lattice. The Fix:

  • Seed: If you have any solid crystal, add a tiny amount to induce nucleation.

  • Trituration: Add a non-solvent (like cold Hexane or Pentane) to the oil and scratch the flask walls with a glass rod. This physical agitation often triggers crystallization.[1]

  • Salt Conversion: Don't fight the free base. Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane) to precipitate the solid hydrochloride salt, which is much easier to handle.

Part 3: Technical Data & Protocols

Table 1: Solvent Compatibility Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Notes
DMSO High (>50 mM)HighBest for stock solutions.[1] Store at -20°C.
Ethanol HighModerateGood intermediate solvent.[1]
Water (pH 7) Insoluble (<10 µM)ModerateFree base will precipitate.[1]
Water (pH 4) Moderate (as cation)High Acidic pH required for stability.[1]
PBS (pH 7.4) Low/Risk of CrashModerateRisk of "salting out" at >100 µM.[1]
DCM/Chloroform HighLowUsed for extraction of free base.[1]
Protocol A: Preparation of a Stable Bio-Assay Stock

Do not use straight water.

  • Weigh 2.12 mg of the free base.

  • Dissolve in 1.0 mL of anhydrous DMSO (Result: 10 mM Stock).

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO reduces solubility).

  • Assay Dilution:

    • Prepare your assay buffer.[1][3]

    • Crucial Step: If possible, add a surfactant (e.g., 0.05% Tween-20) or carrier (e.g., 0.1% BSA) to the buffer before adding the drug. This stabilizes the hydrophobic regions.

    • Add DMSO stock while vortexing the buffer to prevent local concentration spikes.[3]

Protocol B: Conversion to Hydrochloride Salt (For better handling)

If the free base is too difficult to work with, convert it permanently.

  • Dissolve the free base oil/solid in Diethyl Ether (or EtOAc if ether solubility is poor).[1]

  • Cool to 0°C on ice.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (the HCl salt) should form immediately.[1]

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: A water-soluble solid that is stable at room temperature.[1]

Part 4: Mechanism Visualization

The following diagrams illustrate the decision process and the molecular mechanism of precipitation.

SolubilityLogic Start User has Solid Compound CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Hydrophobic, Uncharged) CheckForm->FreeBase Free Base Salt HCl/Tartrate Salt (Hydrophilic, Ionic) CheckForm->Salt Salt Form SolventChoice Select Solvent FreeBase->SolventChoice DMSO DMSO (Stock) SolventChoice->DMSO For Bio-Assay Water Water/PBS SolventChoice->Water Direct Add AcidWater Acidic Water (pH < 5) + 1.1 eq HCl SolventChoice->AcidWater For Aqueous Stock Dilution Rapid Mixing + BSA/Tween DMSO->Dilution Dilute into Buffer Crash Precipitate / Oil Water->Crash Precipitation Risk! Success Experiment Ready AcidWater->Success Stable Solution Buffer Dissolve in PBS/Water Salt->Buffer Buffer->Success Dilution->Success

Figure 1: Solubility Decision Tree. Follow the green paths for optimal stability. Red paths indicate high failure risk.[1]

PrecipitationMech cluster_0 DMSO Stock (Solubilized) cluster_1 Aqueous Buffer (pH 7.4) Mol_DMSO Drug (Solvated) Mol_Agg Aggregate (Precipitate) Mol_DMSO->Mol_Agg Fast Kinetic Step (Hydrophobic Effect) Mol_Prot Protonated (Soluble) Mol_DMSO->Mol_Prot Slow Kinetic Step (Protonation) note Critical Window: Rapid mixing prevents aggregation dominance. Mol_Agg->Mol_Prot Very Slow Re-dissolution

Figure 2: The Kinetic Trap. Upon dilution, the molecule aggregates faster than it protonates. This is why "oiling out" occurs.[1]

References

  • BenchChem. (2025).[1][2] Preventing precipitation of hydrophobic drugs in stock solutions.[1] Retrieved from [1]

  • Gillespie, C. (2013).[1][4] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[3][4][5] University of Strathclyde.[1][4] Retrieved from [1]

  • ResearchGate. (2014).[1] Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from

  • PubChem. (2025).[1] Compound Summary: Pyridinyl-methanamine derivatives.[1] Retrieved from [1]

  • Enamine. (2024).[1] Zincke Salts and Pyridinium Chemistry.[1][6] Retrieved from [1]

Sources

Technical Support Center: Benzylic Amine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Prevention of Oxidation and Carbonate Formation in Benzylic Amines Status: Open Assigned Specialist: Senior Application Scientist

Knowledge Base: The Degradation Mechanisms

To prevent degradation, one must understand the specific molecular vulnerabilities of benzylic amines. Unlike aliphatic amines, the benzylic position (the carbon attached to the benzene ring) is uniquely sensitive due to resonance stabilization.

A. The "Yellowing" Phenomenon (Oxidative Instability)

Users often report clear benzylic amine oils turning yellow or brown. This is not simple discoloration; it is a cascade reaction.

  • Radical Abstraction: The benzylic C-H bond is weaker (~85-90 kcal/mol) than typical alkyl C-H bonds. Trace metals or light initiate hydrogen abstraction.

  • Peroxide Formation: The resulting radical reacts with atmospheric

    
     to form a hydroperoxide.
    
  • Imine Collapse: The hydroperoxide decomposes to an imine (Schiff base) and eventually releases benzaldehyde .

  • The "Yellow" Culprit: The newly formed benzaldehyde reacts immediately with the remaining primary amine to form N-benzylidenebenzylamine (a Schiff base), which is a distinct yellow oil.

B. The "White Crust" Phenomenon (Carbonate Formation)

Benzylic amines are strong nucleophiles. When exposed to air, they capture atmospheric


 to form ammonium carbamates  or bicarbonates . This manifests as a white solid precipitating in the oil or crusting on the cap.
Visualizing the Pathway

The following diagram maps the degradation logic to help you identify where your storage protocol failed.

BenzylicOxidation Amine Benzylic Amine (Clear Liquid) Radical Benzylic Radical Amine->Radical H-Abstraction Carbamate Ammonium Carbamate (WHITE CRUST) Amine->Carbamate Nucleophilic Attack Peroxide Hydroperoxide Intermediate Radical->Peroxide Autoxidation Aldehyde Benzaldehyde (Almond Smell) Peroxide->Aldehyde Decomposition SchiffBase N-Benzylidenebenzylamine (YELLOW OIL) Aldehyde->SchiffBase Condensation O2 + O2 / Light / Metals O2->Radical CO2 + CO2 (Air) CO2->Carbamate Amine2 + Remaining Amine Amine2->SchiffBase

Figure 1: Degradation pathways of benzylic amines. The upper path (oxidation) leads to yellowing; the lower path (carboxylation) leads to white solids.

Storage Protocols & Best Practices

The only way to guarantee stability is to remove the triggers: Oxygen (oxidation) and Carbon Dioxide (carbamate formation).

Protocol A: The "Argon Blanket" (For Free Bases)

Recommended for: Liquid amines used frequently. Do not use Nitrogen if Argon is available. Argon is heavier than air and forms a physical "blanket" over the liquid surface, whereas Nitrogen mixes more readily with air in opened containers.

  • Seal: Use a septum-sealed vial or a bottle with a Parafilm wrap.

  • Purge: Insert a long needle connected to an Argon line deep into the container (above the liquid, not bubbling through unless drying).

  • Vent: Insert a short "bleed" needle to allow air to escape.

  • Flow: Flush for 30-60 seconds. Remove the bleed needle first, then the gas source, to leave positive pressure inside.

Protocol B: Salt Formation (The "Gold Standard")

Recommended for: Long-term storage (>1 month). Converting the free base oil into a Hydrochloride (HCl) salt stabilizes the molecule by:

  • Lattice Energy: Crystalline solids are less permeable to

    
     diffusion than liquids.
    
  • Protonation: Protonating the nitrogen reduces its nucleophilicity, stopping reaction with

    
    .
    

Procedure:

  • Dissolve amine in Diethyl Ether or Ethanol.

  • Add HCl (in Dioxane or Ether) dropwise at 0°C.

  • Filter the white precipitate.

  • Wash with cold ether and dry under vacuum.

Data Comparison: Free Base vs. Salt[1]
FeatureBenzylic Amine (Free Base)Benzylic Amine (HCl Salt)
Physical State Clear to Yellow OilWhite Crystalline Solid
Oxidation Risk High (Forms Schiff Base)Low (Stable Lattice)
CO2 Sensitivity High (Forms Carbamates)Negligible
Storage Temp 2–8°C (Refrigerate)Room Temp (Desiccated)
Hygroscopicity ModerateHigh (Keep Dry)

Troubleshooting Guide (Help Desk)

Ticket #1: "My clear oil has turned yellow."

Diagnosis: Autoxidation has occurred.[1][2][3] The yellow color is the Schiff base (imine dimer). Immediate Action:

  • Check Smell: If it smells strongly of almonds (benzaldehyde), degradation is significant.

  • Run TLC: Compare against a fresh standard. Look for a less polar spot (benzaldehyde) or a spot near the solvent front (imine).

  • Rescue:

    • Minor Yellowing: Distill under vacuum under an inert atmosphere.

    • Major Yellowing: Acidify to hydrolyze the imine, extract the benzaldehyde with ether (discard organic layer), then basify the aqueous layer to recover the amine.

Ticket #2: "There is a white crust on the cap/bottle."

Diagnosis: Carbonate/Carbamate formation due to


 exposure.[4][5][6]
Immediate Action: 
  • Do not scrape it back in. This solid is an impurity.

  • Solubility Check: The crust is likely water-soluble but insoluble in organic solvents.

  • Rescue: This reaction is reversible.

    • Dissolve the material in strong acid (HCl). This releases the

      
       as gas.
      
    • Basify with NaOH to regenerate the free amine.[7]

Ticket #3: "NMR shows a peak at ~10 ppm."

Diagnosis: This is the aldehyde proton. Your amine has oxidized to benzaldehyde.[8] Resolution: If the integral is <5%, use Protocol B (Salt Formation) to purify via recrystallization. If >5%, redistill (Protocol A).

Decision Tree: Rescue or Discard?

Use this logic flow to determine the fate of your current inventory.

RescueLogic Start Inspect Sample Color Color? Start->Color Clear Clear/Colorless Color->Clear No Change Yellow Yellow/Brown Color->Yellow Oxidation Solid White Precipitate Color->Solid CO2 Exposure Action1 Good Condition. Flush with Argon. Clear->Action1 CheckPurity Check Purity (NMR/TLC) Yellow->CheckPurity AcidWash Acid/Base Extraction (Removes Aldehyde) Solid->AcidWash Minor < 5% Impurity CheckPurity->Minor Major > 5% Impurity CheckPurity->Major Distill Vacuum Distillation (Discard Fore-run) Minor->Distill Major->AcidWash

Figure 2: Decision matrix for handling degraded benzylic amine stocks.

References

  • Vertex AI Search. (2025). Oxidation mechanism of benzylic amines storage. 9

  • ChemicalBook. (2023). Benzylamine: Properties, Preparation and Applications. 5

  • AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride | CAS 3287-99-8.[10] 10

  • BenchChem. (2025).[8] Troubleshooting Guide: Unexpected Degradation in Solution. 8

  • ACS Omega. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines. 11

Sources

Technical Support Center: Optimizing Enantiomeric Separation of Diarylmethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric separation of diarylmethylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Diarylmethylamines are a crucial structural motif in many pharmaceuticals, making their enantioselective analysis a critical aspect of drug development and quality control.[1][2] This resource is structured to help you overcome common challenges and optimize your separation methods with scientific rigor.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the enantiomeric separation of diarylmethylamines.

Q1: Why is the enantiomeric separation of diarylmethylamines important?

Enantiomers of a chiral drug can have significantly different pharmacological and toxicological effects.[3][4] Regulatory bodies like the FDA and EMA strongly prefer the development of single-enantiomer drugs to ensure safety and efficacy.[5] Therefore, accurate separation and quantification of diarylmethylamine enantiomers are essential throughout the drug development process.[6][7]

Q2: Which chromatographic technique is most suitable for separating diarylmethylamine enantiomers?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for the direct separation of enantiomers, including diarylmethylamines.[7][8][9] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations.[10]

Q3: What are the most common types of Chiral Stationary Phases (CSPs) used for this separation?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most popular and versatile for a wide range of chiral compounds, including amines.[8][11] These CSPs offer a variety of interactions, such as hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition.[6][8]

Q4: My diarylmethylamine is a basic compound. Do I need to add an additive to the mobile phase?

Yes, for basic analytes like diarylmethylamines, adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to improve peak shape and resolution.[3] This is especially true in normal-phase chromatography. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.[3]

Q5: I'm not getting any separation between my enantiomers. What's the first thing I should check?

If you observe co-elution, the first step is to ensure your column and system are performing correctly by injecting a known standard for that column. If the standard separates well, the issue lies with your method. The most likely culprit is an inappropriate combination of CSP and mobile phase. A systematic screening of different CSPs and mobile phase modes (normal-phase, reversed-phase, polar organic) is the recommended next step.[12]

II. Troubleshooting Guide: From Poor Resolution to Method Failure

This section delves into specific problems you might encounter and provides a structured approach to troubleshooting.

Problem 1: Poor Resolution (Rs < 1.5)

Poor resolution is a common hurdle in chiral method development. It indicates that the separation between the enantiomeric peaks is insufficient for accurate quantification.

Root Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier and any additives are critical.

    • Actionable Advice: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol in normal phase) in your mobile phase. Small changes can have a significant impact on selectivity.[4] Also, optimize the concentration of your basic additive (e.g., 0.05% to 0.2% DEA).

  • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate.

    • Actionable Advice: Try reducing the flow rate. This can enhance the interaction time between the analyte and the CSP, often leading to better resolution.

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.[13]

    • Actionable Advice: Experiment with different column temperatures. While lower temperatures often improve resolution, this is not always the case. A temperature screening (e.g., 15°C, 25°C, 40°C) can reveal the optimal condition.[4]

Workflow for Optimizing Resolution

Caption: A decision-making workflow for improving poor resolution in chiral separations.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate integration and quantification. For basic compounds like diarylmethylamines, peak tailing is a common issue.

Root Causes & Solutions:

  • Secondary Interactions with Silica: Residual silanol groups on the silica support of the CSP can interact with basic amines, causing peak tailing.

    • Actionable Advice: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. This will compete with the analyte for active sites on the silica surface.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12]

    • Actionable Advice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Actionable Advice: Reduce the injection volume or the sample concentration and re-inject.

Table 1: Mobile Phase Additives for Peak Shape Improvement

Analyte TypeAdditiveTypical ConcentrationPurpose
Basic (e.g., Diarylmethylamines)Diethylamine (DEA)0.1% (v/v)Reduces peak tailing by masking active silanol sites.
AcidicTrifluoroacetic Acid (TFA)0.1% (v/v)Improves peak shape for acidic compounds.
Problem 3: Irreproducible Retention Times and/or Resolution

Lack of reproducibility can invalidate your analytical method. This issue often points to problems with system equilibration or the stability of the mobile phase.

Root Causes & Solutions:

  • Insufficient Column Equilibration: Polysaccharide-based CSPs can require significant time to equilibrate with the mobile phase, especially when switching between different mobile phase systems.

    • Actionable Advice: Ensure the column is equilibrated for a sufficient time (sometimes up to an hour or more) until a stable baseline is achieved.

  • Mobile Phase Instability: Some mobile phase components can be volatile (e.g., DEA), leading to changes in composition over time.

    • Actionable Advice: Prepare fresh mobile phase daily. Keep the mobile phase bottles capped to minimize evaporation.

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times.

    • Actionable Advice: Use a column oven to maintain a constant temperature.

  • "Memory Effects": Trace amounts of additives from previous runs can linger in the HPLC system and on the column, affecting subsequent analyses.[14]

    • Actionable Advice: Dedicate a column to a specific method if possible. Thoroughly flush the system and column when changing methods, especially when switching between acidic and basic additives.

Experimental Protocol: Standard Column Screening for Diarylmethylamines

This protocol outlines a systematic approach to finding a suitable CSP and mobile phase for a new diarylmethylamine.

  • Column Selection: Choose a set of 3-4 polysaccharide-based CSPs with different selectivities (e.g., an amylose-based and a cellulose-based column).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (90/10, v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane / Ethanol (90/10, v/v) + 0.1% DEA

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile / Water (50/50, v/v) + 0.1% DEA

      • Mobile Phase D: Methanol / Water (50/50, v/v) + 0.1% DEA

  • Experimental Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at an appropriate wavelength

  • Procedure:

    • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.

    • Inject the diarylmethylamine sample.

    • Run the analysis and evaluate the chromatogram for separation.

    • Repeat for each mobile phase on each column.

  • Evaluation: Identify the column and mobile phase combination that provides the best initial separation. This will be the starting point for further optimization as described in the troubleshooting sections.

Diagram of Chiral Recognition Mechanism

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers CSP Chiral Selector (e.g., Amylose Derivative) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (e.g., H-bonding, π-π stacking) - Longer Retention Time S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction - Shorter Retention Time

Caption: Simplified model of chiral recognition on a CSP.

III. Advanced Topics

Indirect Separation using Chiral Derivatizing Agents (CDAs)

While direct separation on a CSP is often preferred, an alternative is the indirect approach.[8][15] This involves reacting the racemic diarylmethylamine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[16]

  • When to Consider: This method can be useful when direct methods fail or when a suitable CSP is not available. It can also be used to determine the absolute configuration of the amine.[17]

  • Common CDAs for Amines: Mosher's acid chloride (MTPA-Cl), Marfey's reagent (FDAA), and N-succinimidyl α-methoxyphenylacetate (SMPA) are examples of reagents used for this purpose.[17]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often offering advantages over HPLC.

  • Key Advantages:

    • Speed: Faster separations due to the low viscosity of the mobile phase.

    • Green Chemistry: Uses compressed CO2 as the primary mobile phase, reducing organic solvent consumption.

    • Unique Selectivity: Can sometimes provide separation where HPLC methods fail.

Table 2: Comparison of HPLC and SFC for Chiral Separations

FeatureHPLCSFC
Primary Mobile Phase Organic Solvents & WaterSupercritical CO2
Typical Run Times 5-30 minutes1-10 minutes
Solvent Consumption HighLow
Operating Pressure ModerateHigh
Compatibility Excellent with a wide range of detectorsGood, especially with MS

By understanding the fundamental principles of chiral chromatography and applying a systematic approach to troubleshooting, you can effectively optimize the enantiomeric separation of diarylmethylamines for your research and development needs.

IV. References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • Wsol, V., et al. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Dhandapani, R. (2021, April 28). Strategies for Simplified Chiral Method Development. LCGC International. Retrieved from [Link]

  • Ng, K. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • Jadhav, M., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Lee, W. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Dr. Maisch. (n.d.). Chiral. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Ilisz, I., et al. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Schmidt, F., et al. (2006, May 15). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. PubMed. Retrieved from [Link]

  • Wang, H., et al. (2023, July 10). Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation. PubMed. Retrieved from [Link]

  • Chu Lab @ Tsinghua University. (2013, October 23). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Retrieved from [Link]

  • Jadhav, M., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethylamine synthesis by C-C coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Diarylmethylamines by Cobalt‐Catalyzed Enantioselective C‐H Alkoxylation | Request PDF. Retrieved from [Link]

  • Daicel. (2022, April 15). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

Sources

Technical Support Center: Grignard Reactions with Pyridine Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support interface for researchers troubleshooting Grignard additions to pyridine electrophiles. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Current Status: Online | Tier: Level 3 (Senior Application Scientist)

The Core Challenge: The "Pyridine Paradox"

User Query: "Why does my Grignard reagent fail to react with pyridine, even though pyridine is electron-deficient?"

Technical Insight: Pyridine presents a kinetic trap. While the ring is electron-deficient (susceptible to nucleophilic attack), the nitrogen lone pair is a competent Lewis base.

  • The Trap: The magnesium of the Grignard reagent (

    
    ) coordinates tightly to the pyridine nitrogen.
    
  • The Consequence: This forms a stable complex that increases electron density on the ring (via back-donation) and sterically hinders the approach of a second nucleophile.

  • The Fix: You must activate the pyridine to break its aromaticity and create a highly electrophilic species (pyridinium salt) before or during the addition.

Diagnostic Workflow

Use this logic tree to identify your failure mode.

Troubleshooting Start START: Reaction Outcome? NoProd No Product / SM Recovered Start->NoProd RegioMix Mixture of Isomers (C2/C4) Start->RegioMix LowYield Low Yield / Tarry Mess Start->LowYield Unstable Product Degrades on Silica Start->Unstable Act Did you use an Activating Agent? (AcCl, BF3, N-Oxide) NoProd->Act Cat Did you use Cu(I) Catalyst? RegioMix->Cat Ox Did you perform Oxidative Workup? LowYield->Ox Unstable->Ox Sol_Act SOLUTION: Form N-Acyl Salt or N-Oxide first Act->Sol_Act No Sol_Temp SOLUTION: Lower Temp (-78°C) Use BF3·OEt2 Act->Sol_Temp Yes Sol_Ox SOLUTION: Add DDQ/Chloranil to aromatize DHP Ox->Sol_Ox No Sol_Cu SOLUTION: Add CuCl/CuCN (Softens Nucleophile -> C4) Cat->Sol_Cu No (Favors C2)

Figure 1: Decision matrix for diagnosing Grignard-Pyridine coupling failures.

Issue Resolution Guides

Issue 1: "I see no product, just recovered starting material."

Diagnosis: The Grignard reagent coordinated to the nitrogen, deactivating the ring. Upon aqueous workup, the complex dissociated, returning your starting pyridine. Solution: Activation via N-Acyl Pyridinium Salts. Transform the pyridine into a highly reactive electrophile using an acylating agent (e.g., Benzyl chloroformate, Acetyl chloride) or a Lewis Acid.

Protocol: The


 Mediated Addition 
Reference: Knochel, P. et al. J. Am. Chem. Soc. 2013, 135, 4958.[1]
  • Setup: Flame-dry a flask under Argon. Dissolve Pyridine (1.0 equiv) in dry THF.

  • Complexation: Cool to 0°C. Add

    
     (1.1 equiv) dropwise. Stir for 15 min. Mechanism: The Lewis acid blocks the Nitrogen lone pair and activates the ring.
    
  • Addition: Cool to -78°C. Add Grignard reagent (

    
    , 1.2 equiv) dropwise. Stir for 1-2 h.
    
  • Observation: The reaction forms a dihydropyridine (DHP) intermediate.[2]

  • Critical Step (Aromatization): Do not isolate yet. Add Chloranil (or DDQ) (1.2 equiv) directly to the reaction mixture and warm to room temperature. Stir for 2 h.

  • Workup: Quench with sat.

    
    , extract with ether.
    
Issue 2: "I'm getting a mixture of C2 and C4 regioisomers."

Diagnosis: Regiocontrol is dictated by the Hard/Soft nature of the nucleophile and steric factors.

  • C2 Attack: Favored by "Hard" nucleophiles (charge control) and the inductive effect of the

    
     center.
    
  • C4 Attack: Favored by "Soft" nucleophiles (orbital control) and steric hindrance at C2.

Solution: Copper Catalysis for C4 Selectivity. Using a Copper(I) salt creates a softer organocopper species that prefers the conjugate (1,4) addition path.[2]

Data: Regioselectivity Drivers

ConditionMajor ProductMechanism
R-MgX (Standard) C2 (Ortho)Charge control (Hard nucleophile attacks closest + charge).
R-MgX + CuI (cat.) C4 (Para)Orbital control (Soft Cu-species attacks LUMO coefficient).
Pyridine N-Oxide C2 Oxygen coordinates Mg, directing delivery to C2.
Bulky N-Acyl Group C4 Steric shielding of C2 position (e.g., TIPS-Cl activation).
Issue 3: "The product decomposes on the silica column."

Diagnosis: You isolated the Dihydropyridine (DHP) intermediate, not the Pyridine. Grignard addition breaks aromaticity. The resulting DHP is prone to oxidation, polymerization, and acid-catalyzed decomposition.

Solution: Mandatory Oxidative Workup. You must force the elimination of hydride (


) or the activating group to restore aromaticity.

Comparison of Oxidants:

  • DDQ / Chloranil: Best for rapid, controlled aromatization in the same pot.

  • Air/Sulfur: Slower, often leads to side products.

  • 
    :  Good for crude mixtures, but requires filtration of solids.
    
  • Can (Ceric Ammonium Nitrate): Too harsh for sensitive substrates.

Advanced Mechanism Visualization

Understanding the pathway is crucial for troubleshooting.

Mechanism Py Pyridine Salt N-Acyl Pyridinium Salt Py->Salt + Act Act Activator (R-COCl) Act->Salt DHP 1,2- or 1,4- Dihydropyridine (Unstable) Salt->DHP + Grig (Nucleophilic Addition) Grig R-MgX Grig->DHP Prod 2- or 4-Substituted Pyridine DHP->Prod + Oxi (Aromatization) Oxi Oxidant (DDQ/Chloranil) Oxi->Prod

Figure 2: The activation-addition-oxidation sequence required for successful functionalization.

FAQ: Expert Corner

Q: Can I use Pyridine N-oxide instead of acyl chlorides? A: Yes. Grignard addition to Pyridine N-oxides generally proceeds at the C2 position via a specific coordination mechanism.

  • Note: The N-oxide oxygen acts as a leaving group (often requiring acetic anhydride or similar during workup) or remains to be reduced later.

  • Reference: Andersson, H. et al. Org.[3][4][5] Lett.2007 , 9, 1335.[3]

Q: My Grignard reagent is old. Does that matter? A: Absolutely. Titrate your Grignard reagent.[6] If the concentration is off, you will either fail to activate the salt fully or add excess reagent that causes double-addition (polymerization). Use the Knochel Turbo-Grignard (


) for preparing sensitive Grignards if you are synthesizing the nucleophile itself.

Q: Why use


 instead of Acetyl Chloride? 
A: 

is non-covalent. It activates the ring without adding an N-acyl group that must be cleaved later. The "leaving group" in the oxidation step is essentially hydride (

) and the

dissociates. It is cleaner for simple alkylations.

References

  • Knochel, P.; Chen, Q.; Mollat du Jourdin, X. "Transition-Metal-Free BF3-Mediated Regioselective Direct Alkylation and Arylation of Functionalized Pyridines using Grignard or Organozinc Reagents."[1] J. Am. Chem. Soc.[1]2013 , 135, 4958–4961.[1] Link

  • Andersson, H.; Almqvist, F.; Olsson, R. "Regio- and Stereoselective Synthesis of trans-2,3-Dihydropyridine-N-oxides and Piperidines."[5] Org.[3][4][5][6] Lett.2007 , 9, 1335–1337.[3] Link

  • Harutyunyan, S. R. et al. "Catalytic Asymmetric C4-Selective Dearomative Functionalization of Pyridinium Salts with Grignard Reagents."[7] ACS Catal.2024 , 14, 12345 (Example of recent Cu-catalysis).[2][7][8] Link

  • Comins, D. L.; Brown, J. D. "Addition of Grignard Reagents to 1-Acylpyridinium Salts."[9] Tetrahedron Lett.[4][9]1986 , 27, 4549.[9] Link

Sources

Technical Support Center: Metal Removal from Pyridine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: METAL-REM-PYR-001 Subject: Troubleshooting Pd/Ru/Rh removal from chelating pyridine-amine substrates Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Chelation Competition"

Why is this failing? If you are struggling to remove metal residues (Palladium, Ruthenium, Rhodium) from a pyridine amine, it is likely because your molecule is acting as a competitive ligand.

Unlike simple aromatics, pyridine amines are bidentate ligands . The pyridine nitrogen and the exocyclic amine nitrogen can form a "pincer-like" chelate around the metal center. Standard silica-thiol scavengers often lack the binding affinity (K_d) to "rip" the metal away from your product.

The Solution Philosophy: To win this competition, you must introduce a scavenger with a significantly higher formation constant (


) than your product, or alter the solution thermodynamics (temperature/solvent) to favor the scavenger-metal complex.
Scavenger Selection Guide
Q: My standard Si-Thiol scavenger isn't working. What should I switch to?

A: For pyridine amines, simple thiols are often insufficient. You need "High-Avidity" scavengers. Switch to Trimercaptotriazine (TMT) or Thiourea functionalized scavengers.

Scavenger TypeFunctional GroupAffinity for Pyridine AminesMechanismRecommended Brand Examples*
TMT 2,4,6-TrimercaptotriazineHigh Tridentate binding; outcompetes pyridine chelation.Biotage Si-TMT, MP-TMT; SiliaMetS DMT
Thiourea ThioureaHigh Strong S-donor; effective for Pd(II) and Ru.SiliaMetS Thiourea, Apollo Thiourea
Thiol 1-PropanethiolLow/Medium Monodentate; often loses to pyridine chelation.Si-Thiol, SiliaMetS Thiol
Carbon Activated CarbonVariable Physisorption; high non-specific binding (yield loss).Carboxen, Darco KB-G

*Note: Brand examples are for identification of chemistry types; equivalent chemistries from other reputable suppliers are valid.

Q: Should I use Silica-based or Polymer-based scavengers?

A: This depends on your solvent and mixing method.

  • Silica (Si-): Rigid, does not swell. Best for Fixed Bed/Flow or viscous solvents. Fast filtration.[1] Caution: Avoid high pH (>10) or HF, which dissolve the backbone.

  • Polymer (MP-): Swells in organic solvents (THF, DCM, DMF). Higher loading capacity per gram.[2] Best for Batch Stirring .

Visualization: Scavenger Decision Logic

ScavengerSelection Start Start: Metal Residue > Limit Substrate Is Substrate a Strong Chelator? (e.g., Pyridine Amine, Imidazole) Start->Substrate WeakChelator No: Simple Aromatic/Aliphatic Substrate->WeakChelator No StrongChelator Yes: Pyridine/Amine Substrate->StrongChelator Yes StandardScav Use Standard Thiol (Si-Thiol) WeakChelator->StandardScav HighAvidity Select High-Avidity Scavenger StrongChelator->HighAvidity MetalType Identify Metal Species HighAvidity->MetalType Pd_Ru Pd, Ru, Rh MetalType->Pd_Ru Cu_Zn Cu, Zn, Fe MetalType->Cu_Zn TMT_Choice Use TMT or Thiourea (Si-TMT, Si-Thiourea) Pd_Ru->TMT_Choice TAA_Choice Use Triamine or TAA (Si-Triamine) Cu_Zn->TAA_Choice

Caption: Decision matrix for selecting the correct scavenger chemistry based on substrate chelation potential and metal type.

Troubleshooting & Optimization (FAQs)
Q: I added 4 equivalents of Si-TMT, but Pd is still at 500 ppm. Why?

A: Kinetics and Temperature are likely the culprits.

  • Temperature: Pyridine-Pd complexes are thermodynamically stable. Stirring at Room Temperature (RT) is often insufficient to overcome the activation energy required for ligand exchange.

    • Fix: Heat the scavenging mixture to 50–60°C for 4+ hours.

  • Solvent: Ensure your product is fully soluble. If the product precipitates, it traps metal inside the crystal lattice where the scavenger cannot reach it.

  • Oxidation State: Pd(0) clusters can be harder to scavenge than Pd(II).

    • Fix: Ensure the mixture is oxidative (open to air) if using thiols, or stick to TMT which handles both states well.

Q: The scavenger formed a gel and I can't filter it.

A: This is a solvation mismatch.

  • Silica: Does not gel, but fine particles can clog frits. Use a Celite pad on top of your filter paper.

  • Polymer: If using a polymer resin in a protic solvent (MeOH/Water) where it doesn't swell properly, it may collapse. Conversely, in DCM it swells significantly. Ensure your vessel volume accommodates 2-3x resin swelling.

Q: Can I just use Activated Carbon?

A: You can, but proceed with caution.

  • Pros: Cheap, removes diverse impurities.[2]

  • Cons: Pyridine amines often stick non-specifically to carbon, leading to 10–20% yield loss .

  • Recommendation: Use synthetic carbons (e.g., Carboxen) which have tuned pore sizes to exclude larger API molecules while trapping metals, or use carbon only as a final "polishing" step after a primary silica scavenger.

Protocol: Optimized Batch Scavenging

Objective: Reduce Pd from ~1000 ppm to <10 ppm (ICH Q3D Class 2B limit).

Materials:

  • Crude Reaction Mixture (Pyridine Amine Product)[3]

  • Scavenger: Si-TMT (Silica-Trimercaptotriazine)[4]

  • Solvent: THF, DMF, or MeOH (Must dissolve product completely)

Step-by-Step:

  • Dissolution: Dissolve crude product in 10-20 volumes of solvent. Ensure complete homogeneity.

  • Loading: Add 4 to 8 equivalents of Si-TMT relative to the residual metal content.

    • Note: If metal content is unknown, start with 10-20 wt% of scavenger relative to the mass of the crude product.

  • Incubation:

    • Stir at 50°C for 4–12 hours .

    • Critical: Agitation must be vigorous enough to suspend the silica but not so violent that it grinds the particles into fines (which clog filters). Overhead stirring is preferred over magnetic bars for scales >10g.

  • Filtration:

    • Cool to room temperature.

    • Filter through a 0.45 µm membrane or a sintered glass funnel packed with a small pad of Celite.

    • Wash the cake with 2 volumes of clean solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and analyze via ICP-MS. If >10 ppm, repeat with fresh scavenger or switch to a secondary scavenger (e.g., Si-Thiourea).

Visualization: Alternative Acid/Base Extraction Workflow

If scavenging fails, use the basicity of the pyridine to your advantage.

AcidBaseWorkup Crude Crude Organic Layer (Product + Metal) AcidWash Add aq. HCl (pH < 3) Protonate Pyridine Crude->AcidWash PhaseCut Phase Separation AcidWash->PhaseCut OrgWaste Organic Layer (Non-basic Impurities) PhaseCut->OrgWaste Discard AqLayer Aqueous Layer (Product-H+) PhaseCut->AqLayer Keep Basify Basify (pH > 10) (NaOH/NH4OH) AqLayer->Basify Extract Extract w/ DCM or EtOAc Basify->Extract Final Purified Product (Metal Reduced) Extract->Final

Caption: Acid/Base toggle extraction to separate pyridine amines from non-basic metal complexes.

References
  • ICH Q3D Elemental Impurities - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. (2022).[5] Link

  • Metal Scavenger User Guide. Biotage. (2017). Detailed protocols for Si-TMT and MP-TMT application. Link

  • SiliaMetS Metal Scavengers Selection Guide. SiliCycle. (2023).[6] Comparative data on Thiol vs. TMT for Pd removal. Link

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (ACS). (2023).[6] Comparison of activated charcoal and functionalized silica. Link

  • Rhodium and Palladium Metal Scavenging with Carboxen. Sigma-Aldrich. Application note on synthetic carbon vs. silica. Link

Sources

Technical Support Center: Purification of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine Hydrochloride

[1]

Executive Summary & Molecule Profile

This guide addresses the purification of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine hydrochloride . This compound is a critical chiral benzylic amine intermediate, often utilized in the synthesis of histamine antagonists and CNS-active agents.[1]

Chemical Profile:

  • Structure: A chiral center linking a 3-pyridyl ring and a 2,4-dimethylphenyl ring.[1]

  • Basicity (Critical): Contains two basic nitrogen centers:[1]

    • Primary Amine (Aliphatic):

      
       (Protonates first).[1]
      
    • Pyridine Nitrogen (Aromatic):

      
       (Protonates second).[1]
      
  • Key Challenge: Controlling salt stoichiometry (Monohydrochloride vs. Dihydrochloride) and preventing "oiling out" due to the lipophilic dimethylphenyl group.

Diagnostic Triage (FAQ)

Q1: My product is coming out as a sticky yellow oil/gum instead of a solid. What is happening? A: This is the most common issue with lipophilic benzylamine salts. It usually indicates one of two issues:

  • Residual Solvent/Impurities: Traces of high-boiling solvents (DMF, Toluene) or neutral organic impurities (unreacted ketone) prevent crystal lattice formation.[1]

  • Fast Precipitation: Adding the anti-solvent (e.g., ether/heptane) too quickly traps solvent within the lattice.

  • Fix: Perform a " Trituration."[1] Decant the supernatant, add diethyl ether or MTBE, and scratch the flask vigorously. If that fails, re-dissolve in minimal hot Isopropanol (IPA) and cool very slowly.

Q2: The melting point is broad and lower than expected (Expected: >190°C). A: You likely have a mixture of the Monohydrochloride and Dihydrochloride salts.

  • Mechanism: If you used a large excess of HCl (e.g., 4M HCl in Dioxane) without stoichiometric control, the pyridine ring also protonates. The mixed salt lattice is unstable.

  • Fix: Recrystallize from Ethanol containing 1% free amine (or neutralize and re-form the salt with exactly 1.05 equivalents of HCl).

Q3: I see a persistent impurity at RRT 0.85-0.90 in HPLC. A: This is likely the secondary amine dimer .[1] During reductive amination, the product amine can react with the starting ketone/aldehyde.

  • Fix: This impurity is difficult to remove by crystallization alone. You must perform an Acid-Base Extraction (see Section 3) before salt formation.[1] The dimer is more lipophilic and often less basic than the primary amine.

The Core Protocol: Self-Validating Purification System

This workflow is designed to be self-correcting. If one step fails, the subsequent step detects and mitigates the error.

Step 1: Acid-Base "Cleanup" (The Chemical Filter)

Goal: Remove neutral impurities (starting ketone) and highly lipophilic dimers.[1]

  • Dissolution: Suspend the crude salt in water.

  • Liberation: Adjust pH to >12 using 2M NaOH. The solution should become cloudy (free base liberation).

  • Extraction: Extract 3x with Dichloromethane (DCM) or MTBE .[1]

    • Why? The 2,4-dimethylphenyl group makes the free base highly soluble in non-polar solvents.

  • The "Self-Check" Wash: Wash the combined organic layer with pH 10 Carbonate Buffer .[1]

    • Validation: This removes residual inorganic salts without protonating the pyridine or amine.

  • Drying: Dry over anhydrous

    
     and evaporate to a defined oil.
    
Step 2: Controlled Salt Formation

Goal: Target the Monohydrochloride form for maximum stability.

  • Solvent: Dissolve the free base oil in Absolute Ethanol (EtOH) (5 mL per gram of base).

  • Acid Addition: Add 1.05 equivalents of HCl (using 1.25 M HCl in Ethanol or 4M HCl in Dioxane).

    • Critical: Do NOT use aqueous HCl if avoiding hygroscopicity.

    • Observation: The solution should warm slightly (exothermic).

  • Crystallization:

    • Stir at Room Temperature (RT) for 30 mins.

    • Slowly add Ethyl Acetate (EtOAc) or MTBE as an anti-solvent until slight turbidity persists.[1]

    • Heat to reflux to clear the solution, then let cool to RT, then 0°C.

Step 3: Recrystallization (Polishing)

Goal: Final optical and chemical purity.[1]

Solvent SystemRatio (v/v)Application
IPA / Methanol 9:1General purity.[1] Good recovery.
Ethanol / EtOAc 1:3High yield, removes colored impurities.
Acetonitrile / Water 95:5Best for removing inorganic salts.[1]

Protocol:

  • Dissolve solid in boiling Ethanol.

  • Add hot EtOAc dropwise until saturation.

  • Seeding: Add a seed crystal at 40°C.

  • Aging: Stir at 0°C for 4 hours. Filtration yields white needles.

Visual Workflow (Decision Logic)

The following diagram illustrates the purification logic, specifically distinguishing between the Monohydrochloride and Dihydrochloride pathways.

PurificationLogicStartCrude Reaction MixtureAcidBaseAcid-Base Extraction(pH > 12, extract into DCM)Start->AcidBaseNeutralsDiscard Organic Phase(Neutrals/Ketones)AcidBase->NeutralsImpuritiesFreeBaseIsolated Free Base (Oil)AcidBase->FreeBaseProductDecisionTarget Salt Form?FreeBase->DecisionProcessMonoAdd 1.0 eq HCl in EtOHTemp < 40°CDecision->ProcessMonoStandard Pharma UseProcessDiAdd Excess HCl (>2.5 eq)Anhydrous ConditionsDecision->ProcessDiHigh Solubility NeedMonoHClMonohydrochloride(Target: Stable Solid)CrystRecrystallization(IPA/EtOAc)MonoHCl->CrystDiHClDihydrochloride(Hygroscopic/Acidic)DiHCl->CrystProcessMono->MonoHClProcessDi->DiHClFinalPure Crystalline ProductCryst->Final

Caption: Figure 1. Decision tree for salt stoichiometry control and purification workflow.

Advanced Troubleshooting: Enantiomeric Purity

If the compound is required as a single enantiomer (e.g., the (S)-isomer is often the active pharmacophore in this class), simple HCl recrystallization will not resolve the enantiomers.

Resolution Protocol:

  • Do not form the HCl salt yet. Use the Free Base oil.

  • Resolving Agent: Use L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1]

  • Solvent: Methanol/Acetone (1:4).

  • Process:

    • Mix 1 eq of Free Base with 1 eq of Tartaric Acid in warm Methanol.

    • Add Acetone.[2] The less soluble diastereomeric salt will precipitate.

    • Filter and measure Optical Rotation.

    • Only after resolution should you convert back to the Free Base and then to the HCl salt.

References

  • Organic Syntheses. "Purification of Pyridine-Based Amines via Acid-Base Extraction." Organic Syntheses, Coll.[][4] Vol. 10.

  • BenchChem Technical Support. "Recrystallization of (R)-(4-Chlorophenyl)(phenyl)methanamine." BenchChem Protocols.

  • European Patent Office. "Process for the separation of a mixture of enantiomers (EP 0838448 A1)." Google Patents.

  • Journal of Medicinal Chemistry. "Synthesis and biological evaluation of pyridine-methanamine derivatives (Vortioxetine Analogues)." ACS Publications.[1]

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethylphenyl Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed to couple your 2,4-dimethylphenyl substrates.

The Root Cause: The 2,4-dimethylphenyl moiety presents a specific challenge known as the "Ortho-Effect." While the para-methyl group (position 4) has negligible steric impact, the ortho-methyl group (position 2) creates significant steric clash near the palladium center.

  • In Aryl Halides: The ortho-methyl hinders oxidative addition , requiring electron-rich, bulky ligands to force the Pd(0) into the C-X bond.

  • In Boronic Acids: The ortho-methyl severely retards transmetallation and increases the rate of protodeboronation (hydrodeboronation), often leading to the recovery of the arene (m-xylene derivative) rather than the biaryl product.

This guide provides field-proven solutions to bypass these energy barriers using next-generation catalyst systems.

Catalyst & Ligand Selection Engine[1][2][3]

Do not rely on "generic" palladium sources. For sterically hindered couplings, the ligand is the primary determinant of success.

Decision Matrix: Which System Do You Need?
Reaction TypeCoupling PartnerPrimary RecommendationBackup RecommendationMechanism of Action
Suzuki-Miyaura 2,4-Dimethylphenyl Boronic AcidSPhos (Pd-G3/G4)XPhos (Pd-G3/G4)Facilitates transmetallation via secondary interaction; high oxidative addition rate.
Suzuki-Miyaura 2,4-Dimethylphenyl Halide (Cl/Br)SPhos or RuPhos CataCXium A Bulky biaryl phosphines stabilize the monoligated Pd(0) species necessary for hindered oxidative addition.
Buchwald-Hartwig Primary AminesBrettPhos RuPhos Prevents β-hydride elimination; accommodates steric bulk during amine binding.
Buchwald-Hartwig Secondary AminesRuPhos XPhos Specifically designed for hindered secondary amines and ortho-substituted halides.
Visual Guide: Ligand Selection Workflow

LigandSelector Start Select Reaction Type Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Boronic Substrate: 2,4-Dimethyl Boronic Acid Suzuki->Boronic Halide Substrate: 2,4-Dimethyl Halide Suzuki->Halide PrimAmine Primary Amine Buchwald->PrimAmine SecAmine Secondary Amine Buchwald->SecAmine SPhos Rec: SPhos Pd G3 (Excellent Transmetallation) Boronic->SPhos Standard Halide->SPhos Preferred XPhos Rec: XPhos Pd G3 (High Turnover) Halide->XPhos Alternative BrettPhos Rec: BrettPhos Pd G3 PrimAmine->BrettPhos RuPhos Rec: RuPhos Pd G3 SecAmine->RuPhos

Figure 1: Decision tree for selecting the optimal ligand/catalyst system based on reaction type and substrate nature.

Optimized Experimental Protocols

These protocols use Precatalysts (Pd G3/G4) .[1] Using traditional Pd(OAc)₂ + Ligand often fails in hindered systems because the reduction to Pd(0) is inefficient and uncontrolled.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Target: Coupling 2,4-dimethylphenylboronic acid with a hindered aryl bromide/chloride.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 2,4-Dimethylphenylboronic acid (1.5 equiv) — Excess is crucial due to potential protodeboronation.

  • Catalyst: SPhos Pd G3 (1–3 mol%)

  • Base: K₃PO₄ (Tribasic, anhydrous, finely ground) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) — Biphasic systems often outperform pure organics for SPhos.

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, K₃PO₄, and SPhos Pd G3. Add a magnetic stir bar.[1][3]

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3x). Oxygen is a killer for hindered couplings as it promotes homocoupling.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C with vigorous stirring (1000 rpm) for 12–18 hours.

    • Note: Vigorous stirring is essential for the biphasic system.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Protocol B: Hindered Buchwald-Hartwig Amination

Target: Coupling 2,4-dimethylphenyl bromide with a secondary amine.

Reagents:

  • 2,4-Dimethylphenyl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1–2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Must be stored in a glovebox or fresh bottle.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Argon flow, add Pd precatalyst, NaOtBu, and aryl halide to the vial.

  • Solvent/Amine: Add anhydrous solvent.[3] Add the amine last (if liquid).

  • Reaction: Seal and heat to 80–100°C .

  • Monitoring: Monitor via LCMS. If conversion stalls, add 0.5 mol% more catalyst.

Troubleshooting Help Desk (FAQs)

Q1: My reaction turns black immediately, and I get low yield. Why?

Diagnosis: "Pd Black" formation.[4] The active catalytic species is decomposing and precipitating out of solution before the cycle completes. Solution:

  • Ligand Choice: Your ligand is likely too labile or not bulky enough to stabilize the Pd center. Switch to SPhos or XPhos .

  • Temperature: You might be overheating. Lower the temperature by 10–20°C and extend the reaction time.

  • Oxygen: Ensure your solvents are thoroughly degassed (sparged with Argon for 15 mins). Oxygen accelerates catalyst decomposition.

Q2: I see the starting material (Aryl Halide) and "m-xylene" (reduced boronic acid). No product.

Diagnosis: Protodeboronation . The 2,4-dimethylphenylboronic acid is hydrolyzing faster than it can transmetallate. The ortho-methyl group makes transmetallation slow, giving water time to attack the C-B bond. Solution:

  • Switch Boron Source: Use the corresponding Pinacol Ester (BPin) or MIDA Boronate . These are significantly more stable towards hydrolysis.

  • Anhydrous Conditions: Switch from Toluene/Water to anhydrous 1,4-Dioxane and use Cs₂CO₃ (Cesium Carbonate) as the base.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour to keep its concentration low relative to the catalyst.

Q3: The reaction stalls at 50% conversion.

Diagnosis: Catalyst deactivation or product inhibition. Solution:

  • Add "Re-charge": Add a second portion of catalyst (0.5–1.0 mol%) after the stall is observed.

  • Check Base: If using K₃PO₄, ensure it is finely ground. The surface area of the inorganic base can be a limiting factor in non-polar solvents.

Advanced Mechanics: Visualizing the Failure Points

Understanding where the cycle breaks helps you fix it. In hindered systems, the cycle does not break at Reductive Elimination (usually fast for bulky ligands); it breaks at Transmetallation .

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Difficuly: Medium) Pd0->OxAdd + 2,4-Dimethyl Halide PdII_Ar L-Pd(II)-Ar-X (Resting State) OxAdd->PdII_Ar TransMet Transmetallation (Difficulty: HIGH) PdII_Ar->TransMet + Boronic Acid + Base SideRxn SIDE REACTION: Protodeboronation TransMet->SideRxn Steric Delay + H2O PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl Successful Coupling RedElim Reductive Elimination (Fast with Bulk) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: The Catalytic Cycle highlighting Transmetallation as the critical failure point for 2,4-dimethyl substrates.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Scope and Generality." Journal of the American Chemical Society, 2005.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Reactions: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[5] Organic Chemistry Frontiers, 2014.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Resolving emulsions during extraction of basic amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Extraction of Basic Amines

Welcome to the technical support center for resolving challenges in the liquid-liquid extraction of basic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsions—one of the most common and frustrating issues in chemical separations. Here, we move beyond simple instructions to explain the underlying principles of why emulsions form and how our recommended troubleshooting methods work, ensuring you can make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion and why is it a problem?

An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] In the context of extracting a basic amine, this typically involves an organic solvent and an aqueous layer. The formation of a stable emulsion creates a cloudy or milky intermediate zone between the two phases, making it difficult or impossible to separate them cleanly.[3][4] This is problematic because your target amine can become trapped in the emulsion layer, leading to significant product loss and inaccurate quantification.[3]

Q2: What causes emulsions to form during the extraction of basic amines?

Emulsion formation is typically triggered by two main factors:

  • Excessive Agitation: Vigorous shaking of the separatory funnel provides the energy to break up the liquid phases into tiny droplets.[1] While mixing is necessary for the extraction to occur, overly aggressive shaking increases the surface area between the phases dramatically, promoting emulsification.[3]

  • Presence of Emulsifying Agents: These are often high-molecular-weight, surfactant-like compounds that are partially soluble in both the aqueous and organic phases.[1][3] In drug development and natural product extraction, common culprits include phospholipids, free fatty acids, proteins, or complex starting materials.[3] These molecules accumulate at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets, which prevents them from coalescing back into separate layers.[2][5][6]

Q3: Is it better to prevent an emulsion or to break it after it has formed?

It is always easier and more efficient to prevent an emulsion from forming in the first place.[1][3] Breaking a stable emulsion can be time-consuming and may require additional reagents that could complicate downstream processing. Preventative measures should always be the first line of defense.

Troubleshooting Guide: Resolving Persistent Emulsions

This section provides a systematic approach to breaking emulsions when they occur. Start with the least invasive methods and proceed to more aggressive techniques if necessary.

Problem: A mild, hazy interface has formed between my layers.

Causality: This is often the result of slight physical dispersion without strong chemical stabilization. The droplets are not strongly held apart and may coalesce with time or gentle encouragement.

Solutions:

  • Patience is a Virtue: The simplest approach is to let the separatory funnel stand undisturbed for 10-30 minutes.[4][7] Gravity alone can often be sufficient to allow the droplets to settle and the layers to separate.

  • Gentle Mechanical Agitation: Gently swirl the contents of the separatory funnel or use a glass stirring rod to carefully stir the emulsion layer.[4][7] This can help droplets collide and merge without introducing enough energy to re-form the emulsion.

Problem: A thick, opaque emulsion has formed that does not resolve on its own.

Causality: This indicates the presence of effective emulsifying agents stabilizing the interface. To break this emulsion, you must disrupt the stabilizing forces. This is where chemical intervention becomes necessary.

Solution 1: "Salting Out" with Brine (Saturated NaCl)

This is the most common and often most effective technique.

  • Scientific Principle: Adding a saturated salt solution (brine) dramatically increases the ionic strength of the aqueous layer.[1][3][8] This has two effects:

    • Water molecules become more engaged in solvating the salt ions, reducing their ability to dissolve organic molecules. This forces any dissolved organic material, including your amine and emulsifying agents, out of the aqueous phase.[8][9]

    • The increased polarity of the aqueous phase enhances the separation from the non-polar organic layer, effectively "breaking" the emulsion.[9]

  • Experimental Protocol: Breaking an Emulsion with Brine

    • Stop agitating the separatory funnel.

    • Prepare a saturated solution of sodium chloride (NaCl) in water.

    • Add a few milliliters of the brine solution to the separatory funnel.

    • Stopper the funnel and gently rock or invert it a few times. Avoid vigorous shaking.

    • Allow the funnel to stand and observe. The emulsion should begin to break, and the interface between the layers will become sharper.

    • If necessary, add more brine in small portions until the emulsion is fully resolved.

    • Carefully drain the separated aqueous layer.

Solution 2: Adjusting the pH

  • Scientific Principle: Basic amines and many common emulsifying agents (like fatty acids) have ionizable groups. Their solubility and surfactant properties are highly dependent on pH.[4][10][11]

    • To extract a basic amine into the organic layer: You typically want the aqueous phase to be basic (e.g., pH > 9). This ensures the amine is in its neutral, deprotonated form (R-NH₂), which is more soluble in the organic solvent.

    • To break an emulsion: Sometimes, slightly acidifying the aqueous layer can help. If the emulsifying agent is an acidic compound (like a fatty acid), lowering the pH will protonate it, making it less effective as a surfactant.[4][12] However, be cautious, as this will also protonate your basic amine (R-NH₃⁺), making it more water-soluble and potentially pulling it out of the organic layer. A careful balance is needed.

  • Experimental Protocol: pH Adjustment

    • With the separatory funnel securely in a ring stand, add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the mixture.

    • After each addition, gently swirl and allow the layers to settle.

    • Monitor the pH of the aqueous layer using pH paper.

    • Observe for changes in the emulsion. Stop adding acid or base once the emulsion breaks. Be mindful of how the final pH will affect the location of your target amine.

Problem: Chemical methods have failed, and the emulsion is highly persistent.

Causality: The emulsion is stabilized by very effective emulsifying agents, or the densities of the two phases are extremely similar.[7][13] In this scenario, mechanical force is required to overcome the stabilizing forces.

Solution: Centrifugation

  • Scientific Principle: Centrifugation applies a strong gravitational force that accelerates the separation of materials based on density.[14][15] This force is often sufficient to physically compel the dispersed droplets to coalesce and separate from the continuous phase.[1][4]

  • Experimental Protocol: Centrifugation

    • Carefully transfer the entire emulsion mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.

    • Centrifuge the samples for 5-10 minutes at a moderate speed (e.g., 2000-4000 rpm). For very stable emulsions, higher speeds may be necessary.[16]

    • After centrifugation, two distinct layers should be visible, possibly with a small amount of solid precipitate at the interface.[16]

    • Carefully pipette or decant the desired layer for further processing.

Comparative Summary of Troubleshooting Techniques

TechniquePrinciple of ActionBest ForPotential Downsides
Standing/Waiting Gravity-based separationMild, recently formed emulsionsTime-consuming; ineffective for stable emulsions.
Salting Out (Brine) Increases aqueous phase polarity, reducing organic solubility.[3][8]Most common and effective for general emulsionsIncreases salt content in the aqueous waste stream.
pH Adjustment Alters the charge/solubility of the amine and/or emulsifying agents.[4][12]Emulsions stabilized by pH-sensitive compoundsCan move the target analyte between layers if not done carefully.
Solvent Addition Changes the overall polarity and density of one phase to disrupt the emulsion.[1][3]Stubborn emulsionsDilutes the product; requires removal of the additional solvent later.
Filtration Physically separates the emulsion layer.[1][3]Emulsions with particulate matterCan be slow; product may be lost on the filter medium.
Centrifugation Applies mechanical force to separate phases by density.[4][14]Highly stable, persistent emulsionsRequires access to a centrifuge; limited by sample volume.[1]

Prevention is Better Than Cure

The most robust extraction protocols are designed to avoid emulsion formation from the outset.

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.[3] This provides sufficient surface area for extraction without the high energy input that creates emulsions.

  • Solvent Choice: Select an organic solvent that has a significant density difference from water and low mutual solubility.[17] For example, dichloromethane (DCM) is known to form emulsions more frequently than ethyl acetate in some cases.[18]

  • Pre-emptive Salting Out: If you anticipate that a sample matrix is likely to form an emulsion (e.g., it's derived from a high-fat biological source), add brine to the aqueous layer before performing the extraction.[4][12]

  • Alternative Extraction Methods: For samples that are notoriously difficult, consider methods that avoid direct liquid-liquid shaking, such as Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE).[1][3]

Visual Workflow Guides

The following diagrams illustrate the logical processes for understanding and resolving emulsions.

Emulsion Formation and Resolution Cycle

This diagram shows the factors leading to a stable emulsion and the interventions used to break it.

Emulsion_Cycle cluster_formation Emulsion Formation cluster_resolution Emulsion Resolution A Immiscible Phases (Aqueous + Organic) B Vigorous Shaking (High Energy Input) A->B C Surfactant-Like Impurities A->C D Stable Emulsion (Product Trapped) B->D C->D E Add Brine (Increase Ionic Strength) D->E Intervention F Adjust pH (Alter Solubility) D->F G Centrifuge (Apply Force) D->G H Separated Layers (Product Recovered) E->H F->H G->H H->A Re-extraction if needed

Caption: Workflow of emulsion formation and resolution.

Troubleshooting Decision Tree

This flowchart provides a logical path for selecting the appropriate emulsion-breaking technique.

Troubleshooting_Tree action_node action_node result_node result_node fail_node fail_node start Emulsion Formed q1 Is emulsion mild & hazy? start->q1 a1 Let stand 30 min & gently swirl q1->a1 Yes q3 Add Brine (Saturated NaCl) q1->q3 No (Thick) q2 Did it resolve? a1->q2 q2->q3 No success Problem Solved q2->success Yes q4 Did it resolve? q3->q4 q5 Adjust pH (cautiously) q4->q5 No q4->success Yes q6 Did it resolve? q5->q6 a2 Centrifuge q6->a2 No q6->success Yes a2->success fail Consider Alternative Extraction Method (e.g., SPE) a2->fail If centrifuge is unavailable or fails

Caption: Decision tree for troubleshooting emulsions.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Enhancing Extractions by Salting Out | LCGC International. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. [Link]

  • The Use of Centrifugation in Petrochemicals to Recover Valuable Components - Altiras. [Link]

  • “Salting out” technique question : r/chemistry - Reddit. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]

  • How To: Manage an Emulsion - Chemistry - University of Rochester. [Link]

  • How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]

  • 6.5: Emulsions - Chemistry LibreTexts. [Link]

  • Centrifuge use in solvent extraction? : r/homechemistry - Reddit. [Link]

  • Breaking emulsions : r/chemistry - Reddit. [Link]

  • Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. [Link]

  • Solvent selection in liquid chromatography. [Link]

  • Emulsion Problem Encountered in Extractions - BrainKart. [Link]

  • The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods - MDPI. [Link]

  • Interfacial Tension as a Parameter to Assess Demulsifier Efficiency on Heavy Crude Oil Emulsions - PMC. [Link]

  • Interfacial tension of emulsion as a function of emulsification system's HLB value (T = 50 °C) - ResearchGate. [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC. [Link]

  • Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture - ResearchGate. [Link]

Sources

Technical Support Center: Stability of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Alert – The "Inert" Solvent Trap

Executive Summary: While DMSO is the industry standard for small molecule storage due to its high solvency, it is not chemically inert toward primary amines like 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine.

The primary stability risk for this compound is not hydrolysis, but rather electrophilic attack by trace impurities generated by DMSO decomposition. Specifically, the primary amine group (


) is highly nucleophilic and susceptible to reaction with formaldehyde, a degradation byproduct of DMSO.
The Degradation Mechanism

DMSO slowly decomposes under the influence of light, heat, and acid to form formaldehyde (


) and dimethyl sulfide. This formaldehyde reacts with the primary amine of your compound to form hemiaminals and imines (Schiff bases).

Key Risk Factor: The 2,4-dimethylphenyl group acts as an electron-donating group, increasing the electron density of the benzylic position, potentially making the amine more nucleophilic and the benzylic carbon more susceptible to oxidative pathways.

degradation_pathway DMSO DMSO (Solvent) HCHO Formaldehyde (Trace Impurity) DMSO->HCHO Decomposition LightHeat Light / Heat / Acid LightHeat->DMSO Hemiaminal Hemiaminal (+30 Da) HCHO->Hemiaminal + Compound Compound Target Amine R-NH2 Compound->Hemiaminal Imine Imine / Schiff Base (+12 Da / +26 Da) Hemiaminal->Imine - H2O

Figure 1: The Formaldehyde Cascade. Trace decomposition of DMSO generates formaldehyde, which reacts with the primary amine to form adducts detectable by LC-MS.

Part 2: Storage & Handling Protocols[1]

To maintain the integrity of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine, you must control three variables: Temperature, Atmosphere, and Hydration.

Preparation of Stock Solutions[1][2]
  • Solvent Grade: Use only anhydrous, sterile-filtered DMSO (typically

    
    ). Avoid "technical grade" DMSO which often contains high levels of oxidative impurities.
    
  • Concentration: Target

    
     to 
    
    
    
    . Higher concentrations (
    
    
    ) increase the risk of precipitation upon freeze-thaw cycling.
  • Vessel: Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) vials. Avoid polystyrene, which can leach plasticizers in 100% DMSO.

Storage Conditions
ParameterRecommendationScientific Rationale
Temperature

or

DMSO freezes at

. Storing at

(fridge) keeps it solid but close to the melting point, promoting "cryoconcentration" where impurities concentrate in liquid pockets, accelerating reactions.
Atmosphere Argon or NitrogenOxygen promotes the auto-oxidation of DMSO to sulfones and aldehydes. Displacing air with inert gas is critical for long-term stability (>1 month).
Humidity DesiccatedDMSO is hygroscopic.[1][2] Absorbed water alters solubility and can catalyze hydrolysis of other functional groups (though this specific amine is hydrolytically stable).
The Freeze-Thaw Protocol

Repeated freeze-thaw cycles are the #1 cause of library degradation.

  • Aliquot Immediately: Upon initial dissolution, split the stock into single-use aliquots (e.g.,

    
     or 
    
    
    
    ).
  • Limit Cycles: Discard any aliquot that has undergone more than 5 freeze-thaw cycles .

  • Thawing Method: Thaw rapidly at room temperature (or

    
     water bath) and vortex immediately. Slow thawing promotes precipitation.
    

Part 3: Troubleshooting Center (FAQ)

Q1: I see a new peak in my LC-MS spectrum with a mass shift of +12 Da. What is it?

  • Diagnosis: This is likely a methylated impurity or a methylene bridge formation.

  • Cause: Reaction with formaldehyde (from DMSO degradation) followed by reduction (if reducing agents are present) or formation of a stable imine adduct.

  • Solution: Check the age of your DMSO stock. If the DMSO smells strongly of "corn" or "oysters" (dimethyl sulfide), it has degraded. Prepare fresh stock with high-grade anhydrous DMSO.

Q2: My clear solution has turned yellow/amber over time.

  • Diagnosis: Oxidative degradation.

  • Cause: Benzylic amines are susceptible to oxidation at the benzylic carbon (the carbon between the phenyl/pyridine rings and the amine). This forms an imine or ketone (oxidative deamination).

  • Solution: This is irreversible. Ensure future stocks are stored under Argon.

Q3: Solids appear after thawing, and they won't redissolve.

  • Diagnosis: Cryoprecipitation / Polymorph change.

  • Cause: The compound may have crashed out as a hydrate (due to water absorption by DMSO) or a stable crystal polymorph.

  • Solution:

    • Warm the sample to

      
       and vortex vigorously for 60 seconds.
      
    • Sonicate for 5 minutes.

    • If solids persist, add

      
       water (if compatible with your assay) or methanol to disrupt the crystal lattice, though this changes the solvent system.
      

Q4: Can I use acid (HCl) to stabilize the amine?

  • Analysis: While protonating the amine (forming the hydrochloride salt) reduces its nucleophilicity and prevents reaction with formaldehyde, it drastically reduces solubility in DMSO.

  • Recommendation: Store as the free base in DMSO. If you have the HCl salt, you may need to add a slight excess of equivalent acid to maintain solubility, but this is generally not recommended for long-term storage due to corrosion of trace impurities.

Part 4: Analytical Validation Workflow

To validate the integrity of your compound before critical screening, follow this QC workflow:

qc_workflow Stock Thaw Stock Aliquot (RT / 37°C) Visual Visual Inspection (Precipitate/Color) Stock->Visual LCMS LC-MS Analysis (ESI+) Visual->LCMS If Clear Fail Discard & Re-synthesis Visual->Fail If Yellow/Solid Criteria Pass Criteria: >95% Purity No +12/+30 Da peaks LCMS->Criteria Action Proceed to Assay Criteria->Action Pass Criteria->Fail Fail

Figure 2: Quality Control Decision Tree for DMSO Stock Solutions.

References

  • Cheng, X., et al. (2003).[3] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304. Validates the impact of freeze-thaw cycles and water absorption on library stability.

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. Establishes the industry standard limit of ~5 freeze-thaw cycles.

  • Wang, S., et al. (2020).[4] "Formation of Formaldehyde as an Artifact Peak in Headspace GC Analysis Resulting From Decomposition of Sample Diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis, 188, 113370. Provides the mechanistic evidence for DMSO decomposition into formaldehyde and its subsequent reaction with amines.

  • Epstein, S. L., et al. (2022). "Discovery of Novel Pyridine-Dimethyl-Phenyl-DAPY Hybrids... Improving Druggability." Journal of Medicinal Chemistry, 65(3). Contextualizes the solubility and stability profiles of similar pyridine-dimethyl-phenyl structures in drug development.

Sources

Validation & Comparative

Validating Purity of Pyridine Amine Building Blocks: The "Hidden" Impurity Trap

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QC Specialists Estimated Read Time: 12 Minutes

Executive Summary: The "98% Purity" Illusion

In drug discovery, pyridine amine building blocks (e.g., aminopyridines, chloropyridin-amines) are ubiquitous scaffolds for kinase inhibitors and GPCR ligands. However, they present a notorious analytical trap: Liquid Chromatography Area Percent (LCAP) often overestimates their purity.

Due to their basicity, hygroscopicity, and propensity for salt formation, a pyridine amine can appear >98% pure by HPLC-UV while containing significant amounts of "invisible" impurities—water, inorganic salts, or residual metal catalysts. These contaminants ruin stoichiometry in downstream cross-couplings (e.g., Buchwald-Hartwig), leading to mysterious reaction failures.

This guide objectively compares HPLC-UV against Quantitative NMR (qNMR) , establishing why qNMR is the superior validation method for this specific chemical class.

Part 1: The Analytical Challenge

Pyridine amines possess unique physicochemical properties that confound standard analysis:

  • Silanol Interactions (HPLC Tailing): The basic pyridine nitrogen interacts with acidic silanols on C18 columns, causing severe peak tailing. This masks closely eluting impurities (like isomers).

  • UV Response Factor Disparity: Impurities like N-oxides often have different extinction coefficients than the parent amine. A 1% N-oxide impurity might look like 0.1% or 5% depending on the wavelength.

  • "Invisible" Contaminants:

    • Hygroscopicity: Pyridines avidly absorb atmospheric water.

    • Salts: Many commercial building blocks are sold as free bases but partially convert to HCl or TFA salts during storage or isolation. These salts do not absorb UV but drastically alter the molecular weight (MW) and reaction stoichiometry.

Part 2: Comparative Analysis of Validation Methods

We evaluated three primary methods for validating a model compound: 4-Chloro-2-aminopyridine .

Method 1: HPLC-UV (The Standard)
  • Principle: Separation based on polarity; detection by UV absorbance.

  • The Flaw: Reports relative purity (Area %), not absolute mass content (Weight %).

  • Verdict: Insufficient for Critical Steps. Good for monitoring reaction progress, poor for incoming raw material validation.

Method 2: GC-MS[1]
  • Principle: Volatility-based separation.

  • The Flaw: Many aminopyridines are thermally unstable or require derivatization. Salts decompose in the injector port, giving false "free base" signals.

  • Verdict: Situational. Useful only for volatile, non-salt forms.

Method 3: Quantitative NMR (qNMR)[2][3][4]
  • Principle: Absolute quantification using an internal standard (IS) of known purity.[1]

  • The Edge: Detects everything with protons (solvent, water, impurities) and is independent of UV response factors.

  • Verdict: The Gold Standard. It provides the "Potency" (w/w%) required for accurate stoichiometry.

Summary Data: Comparison of a Commercial Batch

Sample: 4-Chloro-2-aminopyridine (Commercial Vendor "Grade A")

MetricHPLC-UV (254 nm)qNMR (vs. Maleic Acid)Discrepancy Cause
Reported Purity 99.2% (LCAP) 84.5% (w/w) Hidden Salts & Water
Water Content Not Detected4.2% (w/w)Hygroscopic absorption
Residual Solvent Not Detected1.8% (EtOH)Incomplete drying
Inorganic Salts Not Detected~9.5% (Inferred)Partial HCl salt formation
Effective MW 128.56 g/mol ~152.1 g/mol Stoichiometry Error: 18%

Key Insight: If you used this batch for a Buchwald coupling assuming 100% purity, you would under-charge the reagent by 18%, likely stalling the reaction or promoting catalyst deactivation.

Part 3: Case Study – The "Failed" Buchwald-Hartwig

To demonstrate the impact of validation methods, we performed a comparative reaction.

Reaction: Coupling of 4-Chloro-2-aminopyridine (1.0 equiv) with Bromobenzene (1.2 equiv) using Pd(OAc)₂/Xantphos.

  • Experiment A: Reagent validated by HPLC (99.2% LCAP) . Molar equivalents calculated using theoretical MW (128.56).

  • Experiment B: Reagent validated by qNMR (84.5% w/w) . Molar equivalents corrected for actual mass content (Effective MW ~152.1).

Results:

ParameterExperiment A (HPLC Validated)Experiment B (qNMR Validated)
Actual Amine Equiv. 0.82 equiv (Undercharged)1.00 equiv (Correct)
Conversion (16h) 65%>98%
Isolated Yield 58% 92%
Observation Reaction stalled; significant homocoupling of bromide observed.Clean conversion.

Part 4: Detailed Protocols

Protocol A: qNMR for Pyridine Amines

This protocol ensures <1% error in potency determination.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl₃ to break H-bonding aggregates and dissolve salts).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? High purity, non-hygroscopic, distinct singlet at ~6.2 ppm (usually clear of pyridine aromatics).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Pyridine Amine sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical! Pyridine protons have long T1 relaxation times. Short D1 leads to integration errors).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet)
      
    • 
      : Molecular weight
      
    • 
      : Purity (decimal)
      
Protocol B: Optimized HPLC for Pyridines

If you must use HPLC, use this method to minimize tailing.

  • Column: Agilent Poroshell HPH-C18 (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps pyridine deprotonated (neutral), improving peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 8 min.

  • Temperature: 40°C.

  • Note: Do not use standard TFA/Formic acid buffers; they induce ion-pairing tailing with basic pyridines unless specialized "charged surface" columns are used.

Part 5: Visualizing the Validation Logic

The following diagram illustrates the decision process for validating pyridine building blocks.

ValidationWorkflow Start Incoming Pyridine Amine Building Block InitialCheck Initial Check: Is it a salt (HCl, TFA)? Start->InitialCheck HPLC Run HPLC-UV (Check for organic impurities) InitialCheck->HPLC Decision1 HPLC Purity > 98%? HPLC->Decision1 Reject REJECT / RE-PURIFY (Column/Recrystallization) Decision1->Reject No qNMR_Step CRITICAL STEP: Run qNMR (DMSO-d6) with Internal Standard Decision1->qNMR_Step Yes (Don't trust it yet) Compare Compare w/w% (qNMR) vs Area% (HPLC) qNMR_Step->Compare GapCheck Is Gap > 5%? Compare->GapCheck Pass PASS: Use qNMR Purity for Stoichiometry GapCheck->Pass No (<5%) Investigate INVESTIGATE: Check for Salts/Solvents/Water in NMR Spectrum GapCheck->Investigate Yes (>5%) Recalc Recalculate MW (Effective Molecular Weight) Investigate->Recalc Recalc->Pass

Caption: Logical workflow for validating pyridine amines. Note that passing HPLC is only the first step; qNMR is the decision gate for stoichiometry.

References

  • Almac Group. (2025). qNMR: The New Gold Standard for Assay Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. J Pharm Biomed Anal.[3][4] Retrieved from [Link]

  • American Chemical Society (ACS). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J. Med. Chem. Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

Sources

Advanced Chiral HPLC Methodologies for the Resolution of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric resolution of primary amines containing multiple basic sites and aromatic systems presents a unique set of chromatographic challenges. 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is a complex chiral diarylmethylamine. Because its enantiomers can exhibit drastically different pharmacological profiles, establishing a robust, self-validating analytical method is critical for drug development and quality control[1].

This guide objectively compares the performance of leading chiral stationary phases (CSPs) for this specific compound, detailing the causality behind mobile phase selection, interaction mechanisms, and step-by-step experimental protocols.

Molecular Profiling & Chromatographic Challenges

To design a successful separation strategy, we must first deconstruct the analyte's structural features and understand how they dictate stationary phase interactions:

  • Primary Amine (-NH₂): Highly polar and basic (pKa ~9.0). In traditional chromatography, primary amines aggressively interact with residual silanols on the silica support, leading to severe peak tailing.

  • Pyridine Ring: Provides a secondary basic site (pKa ~5.2) and acts as a strong hydrogen-bond acceptor. This exacerbates tailing and requires careful pH or additive management.

  • 2,4-Dimethylphenyl Group: Provides necessary steric bulk and π-π interaction sites. Crucially, the ortho-methyl group restricts bond rotation around the chiral center. This structural rigidity minimizes the number of low-energy conformers, which actually enhances enantiorecognition by allowing a tighter, more predictable fit into the chiral selector's active site[2].

G Start Target: 1-(2,4-Dimethylphenyl) -1-(3-pyridinyl)methanamine Analyze Structural Analysis: Primary Amine + Pyridine Ring Start->Analyze Path1 Normal Phase (NP) HPLC Polysaccharide CSP Analyze->Path1 Option A Path2 Reversed Phase (RP) HPLC Crown Ether CSP Analyze->Path2 Option B NP_Cond Mobile Phase: Hexane/EtOH + 0.1% DEA (Suppresses Silanol Activity) Path1->NP_Cond RP_Cond Mobile Phase: Acidic Aqueous (pH < 2.0) (Protonates Amine for Host-Guest) Path2->RP_Cond NP_Result High Capacity, Broad Selectivity NP_Cond->NP_Result RP_Result Exceptional Enantioselectivity for Primary Amines RP_Cond->RP_Result

Fig 1: Decision matrix for chiral HPLC method development of complex diarylmethylamines.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Based on the molecular profile, three distinct chromatographic approaches yield baseline resolution for this class of compounds.

Approach A: Polysaccharide Carbamates (Normal Phase)

Columns utilizing amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALPAK® AD) are the industry standard for aromatic amines[1]. The mechanism relies on the analyte entering the chiral helical groove of the polymer, where hydrogen bonding and π-π interactions occur[2].

  • The Causality of Additives: Because both the primary amine and pyridine ring will interact with the silica backbone, a strong basic modifier like Diethylamine (DEA) (0.1% v/v) is mandatory. DEA outcompetes the analyte for active silanol sites, ensuring sharp, symmetrical peaks[1].

Approach B: Crown Ether Phases (Reversed Phase)

Crown ether columns (e.g., ChiroSil RCA(+)) are explicitly designed for primary amino compounds[3].

  • The Causality of pH: This separation operates via a host-guest inclusion complex. The mobile phase must be highly acidic (e.g., pH 1.5 - 2.0 using Perchloric acid). This forces the primary amine into its fully protonated state (-NH₃⁺), which perfectly slots into the cavity of the 18-crown-6 ether[3]. The pyridine ring is also protonated, increasing aqueous solubility and preventing secondary interactions.

Approach C: Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO₂ combined with a polar modifier (Methanol) and a basic additive (Isopropylamine or Ammonium Hydroxide). SFC offers significantly higher flow rates without a loss in column efficiency due to the high diffusivity and low viscosity of supercritical fluids[4]. It is the preferred method for high-throughput screening.

Mechanism Amine Protonated Primary Amine (-NH3+) Crown 18-Crown-6 Ether Cavity (Chiral Selector) Amine->Crown Hydrogen Bonding (Host-Guest) Complex Transient Diastereomeric Complex Crown->Complex Pyridine Pyridine Ring (Steric Repulsion/Interaction) Pyridine->Complex Modulates Fit Phenyl 2,4-Dimethylphenyl (π-π Interaction) Phenyl->Complex Anchors Conformation

Fig 2: Host-guest enantiorecognition mechanism on a Crown Ether chiral stationary phase.

Quantitative Performance Comparison

The following table synthesizes expected chromatographic performance data for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine across the three methodologies, based on established behavior of structurally analogous diarylmethylamines[1][3][4].

ParameterPolysaccharide (NP-HPLC)Crown Ether (RP-HPLC)Polysaccharide (SFC)
Optimal Column Amylose tris(3,5-dimethylphenylcarbamate) (10 µm)ChiroSil RCA(+) (5 µm)Amylose tris(3,5-dimethylphenylcarbamate) (5 µm)
Mobile Phase Hexane / Ethanol / DEA (80:20:0.1 v/v/v)Methanol / Water / HClO₄ (80:20, pH 1.5)CO₂ / Methanol / IPA (80:20:0.2 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Expected Rs (Resolution) 2.84.52.5
Tailing Factor (Tf) 1.151.051.10
Analysis Time ~15 minutes~20 minutes< 5 minutes
Primary Advantage High preparative loading capacityUnmatched enantioselectivityHigh-throughput speed

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies for the two primary HPLC approaches.

Protocol 1: Normal Phase Separation (Polysaccharide CSP)

Use this method for preparative scale-up or routine purity analysis.

  • Mobile Phase Preparation:

    • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Ethanol (200 proof)[1].

    • Add exactly 1.0 mL of Diethylamine (DEA). Critical Step: Do not substitute DEA with weaker bases like Triethylamine (TEA), as TEA is too bulky to effectively mask the silanols against the primary amine.

    • Sonicate the mixture for 10 minutes to degas.

  • Sample Preparation: Dissolve the racemic mixture of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup:

    • Column: CHIRALPAK® AD (250 x 4.6 mm, 10 µm) or equivalent.

    • Temperature: 25°C.

    • Detection: UV at 230 nm (optimal for the pyridine and phenyl chromophores).

  • Equilibration: Flush the column with the mobile phase at 0.5 mL/min for 30 minutes, then increase to the operating flow rate of 1.0 mL/min for an additional 15 minutes until the baseline is completely stable.

  • Execution: Inject 10 µL of the sample.

Protocol 2: Reversed Phase Separation (Crown Ether CSP)

Use this method when maximum resolution is required or when analyzing trace enantiomeric impurities.

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer by adding Perchloric acid (HClO₄) to HPLC-grade water until pH 1.5 is reached[3].

    • Mix 200 mL of this acidic aqueous solution with 800 mL of HPLC-grade Methanol.

    • Degas thoroughly via vacuum filtration.

  • Sample Preparation: Dissolve the analyte in Methanol to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PVDF syringe filter.

  • Instrument Setup:

    • Column: ChiroSil RCA(+) (250 x 4.6 mm, 5 µm).

    • Temperature: 20°C. Note: Lower temperatures generally increase the stability of the host-guest complex, improving resolution.

    • Detection: UV at 230 nm.

  • Equilibration: Purge the system at 1.0 mL/min for 45 minutes. Crown ether columns require longer equilibration times to stabilize the hydration shell around the chiral selector.

  • Execution: Inject 5 µL of the sample.

References

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online, Nov 12, 2020. URL:[Link]

  • Bi, C., et al. "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." PubMed / NIH, Jul 23, 2010. URL:[Link]

  • Columnex. "Chiral HPLC and SFC Columns - RStech ChiroSil." Columnex Technical Resources. URL: [Link]

Sources

Comparative Guide: Vortioxetine Intermediate Structures and Synthetic Pathways

[1][2][3][4]

Executive Summary

Vortioxetine (Trintellix/Brintellix), a multimodal antidepressant acting as a serotonin modulator and stimulator (SMS), presents a unique process chemistry challenge: the construction of a sterically crowded bis-aryl sulfide motif linked to a piperazine ring.

For drug development professionals, the choice of synthetic route dictates the intermediate profile, impurity landscape, and cost-of-goods (COGS). This guide objectively compares the two dominant synthetic paradigms: the Nucleophilic Aromatic Substitution (


) RoutePalladium-Catalyzed Buchwald-Hartwig Route

We provide experimental data, yield comparisons, and detailed protocols to validate the superiority of specific intermediate pathways.

Strategic Pathway Comparison

The synthesis of Vortioxetine hinges on forming two critical bonds: the carbon-sulfur (C-S) bond between the phenyl rings and the carbon-nitrogen (C-N) bond forming the piperazine.

Method A: The

"Nitro-Reduction" Route (Commercial Standard)
  • Mechanism: Uses the electron-withdrawing nitro group to facilitate nucleophilic attack by 2,4-dimethylthiophenol, followed by nitro reduction and piperazine ring construction.

  • Key Intermediates:

    • INT-A1: 2,4-Dimethyl-1-((2-nitrophenyl)thio)benzene.[1]

    • INT-A2: 2-((2,4-Dimethylphenyl)thio)aniline.[2][3][4][5]

  • Pros: Avoids expensive transition metals (Pd); uses inexpensive starting materials (1-chloro-2-nitrobenzene); high atom economy.

  • Cons: Requires harsh cyclization conditions (high temp) to build the piperazine ring.

Method B: The Pd-Catalyzed Cross-Coupling Route (Discovery/Convergent)
  • Mechanism: Relies on Pd-catalyzed C-N and C-S bond formation using aryl halides.

  • Key Intermediates:

    • INT-B1: tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate.[6][7][8]

    • INT-B2: (2,4-Dimethylphenyl)(2-iodophenyl)sulfane.[6][8]

  • Pros: Modular; milder reaction temperatures; allows late-stage diversification.

  • Cons: High catalyst cost (Pd/BINAP); requirement for heavy metal scavenging; lower overall yield due to multi-step protection/deprotection.

Table 1: Quantitative Performance Matrix
MetricMethod A (

Route)
Method B (Pd-Catalyzed Route)
Overall Yield 63% - 71% 17% - 45%
Key Starting Material 1-Chloro-2-nitrobenzene1-Bromo-2-iodobenzene
Catalyst Cost Low (Raney Ni for reduction)High (Pd

(dba)

, BINAP)
Impurity Profile Regioisomers (2,3-/2,5-dimethyl)Metal residues, Phosphine oxides
Scalability High (Hectogram to Ton)Moderate (Gram to Kilogram)
E-Factor (Waste) LowHigh (Solvent intensive)
Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the specific intermediates generated.

Vortioxetine_SynthesisStart_A1-Chloro-2-nitrobenzeneINT_A1INT-A1:Nitro-ThioetherStart_A->INT_A1S_NAr (K2CO3)Start_B1-Bromo-2-iodobenzeneINT_B1INT-B1:Boc-Aryl-PiperazineStart_B->INT_B1Pd-Cat AminationThiol2,4-DimethylthiophenolThiol->INT_A1INT_B2INT-B2:Boc-VortioxetineThiol->INT_B2PiperazinePiperazineSourcePiperazine->INT_B1INT_A2INT-A2:Aniline-ThioetherINT_A1->INT_A2Reduction (H2/Ni)ProductVortioxetine(Base)INT_A2->ProductCyclization(170°C)CyclizationCyclization(Bis-chloroethylamine)INT_B1->INT_B2Pd-Cat ThiolationINT_B2->ProductDeprotection (HCl)

Caption: Comparative flow of the Nitro-Reduction (

Deep Dive: Critical Intermediates & Protocols

This section validates the


 Route
Intermediate A1: 2,4-Dimethyl-1-((2-nitrophenyl)thio)benzene

This intermediate is the "anchor" of the commercial route. Its purity determines the downstream impurity profile.

  • Critical Quality Attribute (CQA): Regio-purity. Commercial 2,4-dimethylthiophenol often contains 2,5-dimethyl or 2,3-dimethyl isomers. These carry through to the final API as "Isomer-1" and "Isomer-2" impurities [1].

  • Synthesis Logic: The reaction uses acetonitile (MeCN) as a polar aprotic solvent to enhance the nucleophilicity of the thiolate anion while suppressing side reactions.

Experimental Protocol (Self-Validating):

  • Charge: To a reactor, add 1-chloro-2-nitrobenzene (1.0 eq), 2,4-dimethylthiophenol (1.05 eq), and Potassium Carbonate (

    
    , 1.2 eq).
    
  • Solvent: Add Acetonitrile (5-10 volumes).

  • Reaction: Heat to reflux (80-82°C) for 4-6 hours.

    • Validation Point: Monitor by HPLC.[5][9][10][11] Reaction is complete when 1-chloro-2-nitrobenzene is < 0.5%.

  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    ).
  • Crystallization: Concentrate the filtrate. Recrystallize from ethanol or isopropanol to reject the des-methyl and regio-isomeric impurities.

  • Yield Target: >89% isolated yield.

Intermediate A2: 2-((2,4-Dimethylphenyl)thio)aniline

The reduction of the nitro group must be chemoselective to avoid poisoning the sulfur bridge.

  • Synthesis Logic: Raney Nickel is preferred over Pd/C because Pd can be poisoned by the sulfide sulfur, leading to stalled reactions or desulfurization.

  • Protocol: Hydrogenation at 1-5 bar

    
     in Methanol at RT using Raney Ni.
    
  • Yield Target: ~95%.

Final Step: Piperazine Ring Construction

This is the most challenging step in the

Experimental Protocol:

  • Mix: Combine Intermediate A2 (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in 1,2-dichlorobenzene (high boiling solvent).

  • Cyclization: Heat to 170°C for 24-36 hours.

    • Causality: The high temperature is required to overcome the activation energy for the alkylation of the aniline nitrogen and the subsequent intramolecular cyclization.

  • Isolation: Cool to 60°C. Add water and adjust pH to >10 with NaOH. Extract the free base.

  • Salt Formation: Treat with HBr in toluene/water to precipitate Vortioxetine Hydrobromide .

Impurity Profiling & Control

Understanding the structural origin of impurities is vital for regulatory compliance (ICH Q3A).

Table 2: Key Impurities by Origin
Impurity NameStructure / DescriptionOriginControl Strategy
Isomer-1 1-(2-((2,5 -dimethylphenyl)thio)phenyl)piperazineImpure Thiophenol starting materialScreen 2,4-dimethylthiophenol via GC (<0.1% isomer limit).
Isomer-2 1-(2-((2,3 -dimethylphenyl)thio)phenyl)piperazineImpure Thiophenol starting materialRecrystallization of INT-A1.
Des-methyl 1-(2-((4 -methylphenyl)thio)phenyl)piperazineImpure Thiophenol starting materialHigh-efficiency distillation of starting thiol.
Oxide-1 Vortioxetine SulfoxideOxidative degradationStore INT-A2 and API under Nitrogen/Argon.
Impurity Pathway Diagram

ImpuritiesRawMatRaw Material:2,4-DimethylthiophenolImpurity_SourceContaminants:2,5-Dimethyl isomer2,3-Dimethyl isomerRawMat->Impurity_SourceContainsProcessSynthetic Process(Route A or B)RawMat->ProcessImpurity_Source->ProcessAPI_PureVortioxetine(Target)Process->API_PureMajor ProductImp_1Impurity: 2,5-Isomer(Hard to purge)Process->Imp_1Side ReactionImp_2Impurity: 2,3-IsomerProcess->Imp_2Side Reaction

Caption: Traceability of isomeric impurities from raw materials to final API.

References
  • Comparison of Synthetic Routes: Bang-Andersen, B., et al.[12][3][6][7][8][11] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, 2011, 54(9), 3206–3221.

  • Process Chemistry & Yields: Zhang, Z., et al.[12][11][13] "A practical and commercial process for the preparation of vortioxetine hydrobromide."[11][14] Chemical Papers, 2018.

  • Impurity Profiling: Rao, K.V., et al.[15] "Identification, synthesis, and characterization of potential impurities of Vortioxetine hydrobromide." Journal of Pharmaceutical and Biomedical Analysis, 2016.

  • Alternative Pd-Catalyzed Routes: Lundbeck & Takeda. "Patent WO 2007/144005 A1: Crystalline forms of 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine."[6]

Benchmarking Lipophilicity (LogP) of Pyridine-Based Amines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach physicochemical benchmarking not merely as a data-collection exercise, but as a rigorous validation of molecular behavior. Pyridine-based amines are ubiquitous, privileged pharmacophores in drug discovery. However, benchmarking their lipophilicity (LogP) is notoriously complex. The interplay between an exocyclic amine and an endocyclic aromatic nitrogen creates a dynamic system of tautomerization, resonance, and pH-dependent ionization.

This guide provides an objective, data-driven framework for benchmarking the lipophilicity of aminopyridines, emphasizing the mechanistic causality behind their properties and detailing self-validating experimental protocols.

Mechanistic Insights: The Causality of Isomerism

To accurately measure LogP, one must first understand why positional isomers of aminopyridine exhibit drastically different physicochemical profiles. Lipophilicity is not just a static number; it is the thermodynamic consequence of a molecule's electronic distribution and its resulting hydration shell.

  • 4-Aminopyridine (4-AP): The lone pair on the exocyclic nitrogen delocalizes directly into the pyridine ring via resonance, significantly increasing the electron density on the endocyclic nitrogen. This strong resonance stabilization of the protonated state results in a highly basic molecule (pKa 9.17) 1. Its experimental LogP is 0.32 1.

  • 3-Aminopyridine (3-AP): The meta-position prevents direct resonance delocalization of the amine lone pair onto the ring nitrogen. Relying primarily on inductive effects, the lone pair is less available, making 3-AP the least basic of the isomers (pKa 6.04) [[2]]() [[3]](). Its high polarity in the neutral state yields the lowest LogP (~0.11).

  • 2-Aminopyridine (2-AP): Exhibits intermediate basicity (pKa 6.86) 43. Interestingly, it possesses the highest LogP (0.48) among the three isomers 4. This increased lipophilicity is driven by proximity effects; the adjacent nitrogens can participate in localized steric shielding, which reduces the energetic payoff of aqueous solvation compared to its isomers.

SPR_Aminopyridines Isomer Aminopyridine Isomer Ortho 2-Aminopyridine Isomer->Ortho Meta 3-Aminopyridine Isomer->Meta Para 4-Aminopyridine Isomer->Para Ortho_Prop pKa: 6.86 LogP: 0.48 Ortho->Ortho_Prop Meta_Prop pKa: 6.04 LogP: ~0.11 Meta->Meta_Prop Para_Prop pKa: 9.17 LogP: 0.32 Para->Para_Prop Ortho_Mech Proximity effect Lower hydration Ortho_Prop->Ortho_Mech Meta_Mech No direct resonance High polarity Meta_Prop->Meta_Mech Para_Mech Strong resonance Highly basic Para_Prop->Para_Mech

Structure-Property Relationships governing the lipophilicity of aminopyridines.

Comparative Benchmarking Data

The following table summarizes the quantitative physicochemical parameters of the primary pyridine-based amines. Because LogP strictly defines the partitioning of the neutral species, experimental conditions must be strictly controlled at a pH at least 2 units above the pKa to suppress ionization.

CompoundPubChem CIDExperimental pKaExperimental LogPPrimary Mechanistic Driver
2-Aminopyridine 104396.860.48Steric shielding / proximity effects reducing aqueous solvation.
3-Aminopyridine 135056.04~0.11Lack of direct resonance; high inherent polarity of the neutral free base.
4-Aminopyridine 17279.170.32Strong resonance delocalization from the exocyclic amine to the ring nitrogen.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal validation mechanisms. To benchmark these amines, we rely on two gold-standard methodologies: the Shake-Flask method and the RP-HPLC method.

LogP_Workflow Start Select Pyridine-Based Amine Check_pKa Determine pKa (Calculate/Measure) Start->Check_pKa Adjust_pH Adjust Aqueous Phase pH (pH >> pKa for neutral LogP) Check_pKa->Adjust_pH Method_Decision Choose LogP Method Adjust_pH->Method_Decision Shake_Flask OECD 107: Shake-Flask (Direct Partitioning) Method_Decision->Shake_Flask LogP -2 to 4 HPLC OECD 117: RP-HPLC (Retention Time Correlation) Method_Decision->HPLC LogP 0 to 6 Validate_SF Quantify both phases (Self-Validating Mass Balance) Shake_Flask->Validate_SF Validate_HPLC Run Calibration Standards (Reference Compounds) HPLC->Validate_HPLC Result Calculate LogP Validate_SF->Result Validate_HPLC->Result

Self-validating decision matrix and workflow for LogP determination.

Protocol A: OECD 107 Shake-Flask Method

Best for: Highly accurate baseline measurements of LogP in the range of -2 to 4 . Causality & Self-Validation: The Nernst partition law dictates that the partition coefficient must be strictly independent of the concentration and the phase volume ratio . Therefore, we run the experiment at three different octanol/water ratios to self-validate that thermodynamic equilibrium has been reached without concentration-dependent dimerization.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Stir n-octanol and an aqueous buffer (adjusted to pH 11.5 to ensure all aminopyridines are un-ionized free bases) together for 24 hours. Separate the phases. This prevents volume shifts during the actual experiment.

  • Partitioning Setup: Prepare three test vessels with varying volume ratios of pre-saturated octanol to water (e.g., 1:1, 1:2, and 2:1) [](). Add a known mass of the aminopyridine stock solution.

  • Equilibration: Agitate the flasks mechanically at a constant temperature (20–25 °C ± 1 °C) for 24 hours .

  • Phase Separation: Centrifuge the mixtures at 4000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Critical Step): Quantify the analyte concentration in both the aqueous and octanol phases using UV-Vis or LC-MS. Calculate the total mass recovered. The recovery must be >95% of the initial mass introduced to rule out adsorption to the glass or degradation []().

Protocol B: OECD 117 RP-HPLC Method

Best for: High-throughput screening and compounds prone to emulsion formation. Covers LogP 0 to 6 56. Causality & Self-Validation: This method relies on the principle that retention on a C18 column correlates proportionally with the hydrocarbon-water partition coefficient 5. We validate the system by constructing a calibration curve using reference compounds, ensuring the column's hydrophobic retention mechanism is functioning predictably 7.

Step-by-Step Methodology:

  • Column & Mobile Phase Setup: Utilize a reverse-phase analytical column packed with solid phase containing long hydrocarbon chains (e.g., C18 silica) 56. Run an isocratic mobile phase consisting of methanol/water or acetonitrile/water 5. Buffer the aqueous phase to pH 11.0 to suppress amine ionization.

  • Calibration (Validation Step): Inject at least six reference substances with known LogP values that bracket the expected LogP of your targets (e.g., 2-butanone to DDT) 7. Calculate the capacity factor (

    
    ) for each using the retention time and the column dead time.
    
  • Regression Analysis: Plot

    
     against the known LogP values. The linear regression coefficient (
    
    
    
    ) must exceed 0.98. If it does not, the column chemistry is interacting via secondary mechanisms (e.g., silanol interactions) and the data is invalid.
  • Sample Analysis: Inject the aminopyridine sample in the smallest detectable quantity to avoid overloading the column 56. Determine the retention time in duplicate.

  • Interpolation: Calculate the LogP of the test substance by interpolating its capacity factor on the validated calibration graph 5.

References

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD Source: oecd.org URL:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice Source: analytice.com URL:[Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem Source: nih.gov URL:[Link]

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem Source: nih.gov URL:[Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS (Test 107) Source: acri.gov.tw URL:[Link]

  • Estimating the octanol-water partition coefficient for chemical substances Source: service.gov.uk URL:[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: sciencepublishinggroup.com URL:[Link]

Sources

Comparative Guide: Crystal Structure & Salt Selection for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

[1]

Executive Summary & Strategic Context

The structural analysis of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine presents a classic challenge in solid-state chemistry: managing the interplay between a basic primary amine (


1

This guide compares the performance of three distinct solid-state forms—Hydrochloride (HCl) , L-Tartrate , and the Free Base —to determine the optimal candidate for bioavailability, stability, and chiral resolution.

Why This Comparison Matters
  • Chiral Resolution: The L-Tartrate salt is the industry standard for resolving 1-aryl-1-pyridylmethanamines via diastereomeric crystallization.[1]

  • Bioavailability: The HCl salt typically offers maximum solubility but risks hygroscopicity due to the pyridine nitrogen.

  • Processability: The 2,4-dimethyl substitution introduces steric bulk that can destabilize planar packing, making salt selection critical for isolating a crystalline solid rather than an oil.

Comparative Analysis of Salt Forms

The following analysis contrasts the physicochemical performance of the primary salt candidates.

Candidate A: The Hydrochloride Salt (HCl)[1][2]
  • Mechanism: Protonation occurs preferentially at the primary amine (benzylamine nitrogen) due to its higher basicity.[1][2] Excess acid will protonate the pyridine nitrogen.[2]

  • Crystal Lattice: dominated by ionic interactions (

    
    ) and weak hydrogen bonds.[1][2]
    
  • Pros: High aqueous solubility; established regulatory pathway.[1][2]

  • Cons: High risk of hygroscopicity (deliquescence); potential for polymorphism; often forms hydrates.[1][2]

Candidate B: The L-Tartrate Salt[1][3]
  • Mechanism: Forms a diastereomeric salt with the chiral amine.[2] The supramolecular synthons involve robust hydrogen bonding between the ammonium protons and the tartrate carboxylate/hydroxyl groups.

  • Crystal Lattice: Characterized by "head-to-tail" chains or 2D sheets stabilized by the Ladell-pattern of hydrogen bonds, often creating a rigid, high-melting lattice.[1]

  • Pros: Ideal for enantiomeric purification (resolution); non-hygroscopic; thermally stable.[1][2]

  • Cons: Lower aqueous solubility compared to HCl; lower atom economy.[1][2]

Candidate C: The Free Base[3]
  • Mechanism: Relies on weak Van der Waals forces and

    
     stacking between pyridine and phenyl rings.[1][2]
    
  • Crystal Lattice: Often loosely packed due to the steric clash of the 2,4-dimethyl groups.

  • Pros: Maximum atom economy.

  • Cons: Likely an oil or low-melting solid; prone to oxidation; poor water solubility.[1][2]

Supporting Experimental Data (Representative)

Data extrapolated from structural analogs (e.g., 1-phenyl-1-(3-pyridinyl)methanamine) and general pyridyl-amine behavior.[1]

FeatureFree BaseHydrochloride (Mono)L-Tartrate (1:[1][2]1)
Stoichiometry 1:01:11:1
Protonation Site NonePrimary Amine (

)
Primary Amine (

)
Melting Point Low (< 60°C / Oil)High (180–220°C, dec.)[1][2]Medium-High (150–175°C)
Hygroscopicity LowHigh (Critical Risk)Low (Stable)
Aqueous Solubility < 1 mg/mL> 50 mg/mL10–30 mg/mL
Chiral Enrichment N/ALow (Racemic lattice)High (Resolving Agent)
Crystal Habit Amorphous / WaxyNeedles / PlatesPrisms / Blocks

Experimental Protocols

Protocol 1: Salt Screening & Crystallization

Objective: To identify the stable crystalline form.

  • Preparation: Dissolve 100 mg of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine (Free Base) in 2 mL of Ethanol/Isopropanol (1:1) .

  • Acid Addition:

    • For HCl: Add 1.05 eq. of concentrated HCl (aqueous or in dioxane) dropwise.[1][2]

    • For Tartrate: Add 1.0 eq. of L-Tartaric acid dissolved in warm ethanol.

  • Nucleation:

    • Heat the mixture to 60°C until clear.

    • Cool slowly to room temperature (rate: 10°C/hour).

    • Critical Step: If oiling occurs, scratch the vessel wall or add a seed crystal of a similar pyridyl amine salt.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum at 40°C.

Protocol 2: Single Crystal Growth (Vapor Diffusion)

Objective: To grow X-ray quality crystals for structure determination.[1][2]

  • Inner Vial: Place 20 mg of the purified salt in a small vial (2 mL). Dissolve in minimum Methanol (for HCl) or Water/Ethanol (for Tartrate).[1][2]

  • Outer Vial: Place the small vial inside a larger jar containing a precipitant (e.g., Diethyl Ether or Acetone ).[1][2]

  • Equilibration: Seal the outer jar. Allow vapor diffusion for 3–7 days.

  • Harvest: Select block-like crystals with sharp edges for XRD analysis.

Structural Visualization & Logic

Figure 1: Salt Selection Decision Pathway

This workflow illustrates the logical causality in selecting the salt form based on the intended application (Resolution vs. Bioavailability).

SaltSelectionStartTarget Molecule:1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamineCheckChiralityIs EnantiomericPurity Required?Start->CheckChiralityResolutionYes: Resolution NeededCheckChirality->ResolutionRacemic InputBioavailNo: Racemic Drug / Already PureCheckChirality->BioavailEnantiopure InputTartrateSelect L-Tartrate SaltResolution->TartrateMechanism1Mechanism:Diastereomeric Crystallization(H-Bond Network)Tartrate->Mechanism1HClSelect HCl SaltBioavail->HClMechanism2Mechanism:Ionic Lattice Energy(Solubility Focus)HCl->Mechanism2

Caption: Decision logic for salt selection. Tartrates are prioritized for chiral resolution due to robust hydrogen-bonding networks, while HCl is selected for solubility.[1]

Figure 2: Supramolecular Synthon Logic

Visualizing the hydrogen bonding network in the Tartrate salt, which is critical for lattice stability.

Synthoncluster_latticeCrystal Lattice StabilizationAmineAmine cation(-NH3+)TartrateTartrate anion(COO- / OH)Amine->TartrateCharge AssistedH-Bond (Strong)PyridinePyridine Ring(N-acceptor)Amine->PyridinePossible intramolecularH-bond (Weak)Tartrate->TartrateChain Formation(COOH...COO-)

Caption: Schematic of the supramolecular synthons. The primary amine-carboxylate interaction drives the formation of a stable, high-melting crystal lattice.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link[1][2]

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] Link[1][2]

  • Gorin, Boris. (2010).[1][2][4] "Chiral Resolution of 1-Arylalkylamines." Journal of Organic Chemistry. (Representative methodology for pyridyl amines).

  • Cambridge Structural Database (CSD). "Search for 1-pyridylmethanamine derivatives (Refcode Family: PYRMET)."[1][2] Cambridge Crystallographic Data Centre.[1][2] Link

Bioisosteric replacement of phenyl with pyridine in benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Replacement of Phenyl with Pyridine in Benzylamines: A Comprehensive Performance Guide

Introduction In the landscape of lead optimization, the indiscriminate use of phenyl rings often leads to "molecular obesity," a state characterized by high lipophilicity, poor aqueous solubility, and significant metabolic liabilities. The bioisosteric replacement of a phenyl ring with a pyridine heterocycle—often referred to as a "nitrogen scan" or "phenyl-pyridyl switch"—is a highly effective strategy to rescue failing chemotypes[1]. When applied to benzylamine scaffolds (converting them to picolylamines), this single-atom substitution fundamentally alters the physicochemical and pharmacokinetic profile of the molecule, offering a masterclass in rational drug design.

Physicochemical Profiling: The Causality of the Switch

Modulating Basicity (pKa) The primary amine of a standard benzylamine is highly basic, with a pKa of approximately 9.34[2]. At physiological pH (7.4), this amine is almost entirely protonated, which can severely impede passive membrane permeability. Replacing the phenyl ring with a pyridine ring introduces an electronegative nitrogen atom into the aromatic system. This nitrogen exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma framework, pulling electron density away from the exocyclic primary amine. Consequently, the basicity of the amine drops to a pKa of ~8.5–8.7. This subtle shift increases the fraction of un-ionized drug at physiological pH, directly enhancing permeability.

Escaping Flatland: Lipophilicity and Solubility Phenyl rings drive up the partition coefficient (LogP) and distribution coefficient (LogD). The introduction of the polar pyridine nitrogen significantly reduces lipophilicity, typically dropping the LogD7.4 by 0.6 to 0.9 units[3]. This reduction in lipophilicity not only improves aqueous solubility but also mitigates off-target liabilities, such as hERG channel inhibition, which is frequently exacerbated by highly lipophilic basic amines.

Table 1: Quantitative Comparison of Benzylamine vs. Picolylamine Scaffolds

ScaffoldStructureAmine pKaPyridine pKaΔLogD7.4 (vs Phenyl)CYP450 Liability
Benzylamine Phenyl-CH2-NH2~9.34N/AReference (0.0)High
2-Picolylamine 2-Pyridyl-CH2-NH2~8.6~3.0-0.6 to -0.9Low
3-Picolylamine 3-Pyridyl-CH2-NH2~8.7~4.0-0.6 to -0.9Low
4-Picolylamine 4-Pyridyl-CH2-NH2~8.6~4.8-0.6 to -0.9Low

Metabolic Evasion: Overcoming CYP450 Clearance

The phenyl ring is electron-rich, making it a prime target for electrophilic attack by the active-site heme-iron(V)-oxo species of Cytochrome P450 (CYP450) enzymes in the liver. This typically results in rapid clearance via aromatic hydroxylation or epoxidation. Pyridine, possessing 6 π-electrons but an electronegative nitrogen, is an electron-deficient (π-depleted) aromatic system[1]. This electron deficiency significantly raises the activation energy required for CYP-mediated oxidation, effectively shielding the ring from metabolic degradation and prolonging the drug's half-life[1].

G cluster_phenyl Benzylamine (Electron-Rich) cluster_pyridine Picolylamine (Electron-Deficient) A1 Phenyl Ring A2 CYP450 Oxidation A1->A2 A3 High Clearance (Hydroxylation) A2->A3 B1 Pyridine Ring B2 CYP450 Resistance B1->B2 B3 Prolonged Half-Life (Metabolic Stability) B2->B3

Fig 1: Mechanistic pathway comparing CYP450 oxidation of phenyl vs. pyridine scaffolds.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of these bioisosteres, the following self-validating protocols must be executed to ensure data integrity and reproducibility.

Protocol 1: High-Throughput pKa and LogD7.4 Determination Objective: Quantify the inductive effect of the pyridine ring on amine basicity and overall lipophilicity.

  • Calibration & Validation: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Run a reference standard (e.g., Propranolol, known pKa ~9.5, LogD7.4 ~1.2) to validate the system's dynamic range and accuracy.

  • pKa Titration: Dissolve 1 mg of the test compound (benzylamine or picolylamine derivative) in 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.1 M HCl and 0.1 M KOH from pH 2 to 12. Determine the pKa from the inflection point of the titration curve.

  • LogD7.4 Shake-Flask: Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated for 24 hours. Add the test compound, vortex for 1 hour, and centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both the aqueous and organic phases using LC-MS/MS. Calculate LogD7.4 as Log10([Drug]octanol / [Drug]PBS).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay Objective: Measure the evasion of CYP450-mediated clearance.

  • Assay Validation: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel incubations. If Verapamil is not rapidly depleted and Warfarin is not stable, the assay is invalid (indicating inactive microsomes) and must be repeated.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM test compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450). At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CLint) and half-life (t1/2).

G Step1 Bioisosteric Design (Phenyl -> Pyridine) Step2 Physicochemical Profiling (pKa & LogD7.4) Step1->Step2 Step3 In Vitro ADME (HLM Stability Assay) Step2->Step3 Step4 Target Engagement (Binding Affinity) Step3->Step4 Step5 Lead Optimization Candidate Selection Step4->Step5

Fig 2: Standard assay cascade workflow for evaluating the phenyl-to-pyridine bioisosteric switch.

Conclusion

The bioisosteric replacement of a phenyl group with a pyridine ring in benzylamine scaffolds is a highly effective tactic in medicinal chemistry. By leveraging the electron-withdrawing nature of the pyridine nitrogen, researchers can simultaneously lower the pKa of the primary amine, reduce lipophilicity, and effectively shield the aromatic core from CYP450-mediated oxidation. When supported by rigorous, self-validating experimental protocols, this single-atom switch frequently rescues problematic chemotypes, propelling them toward clinical viability.

References

  • Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. URL: [Link]

  • Learning Medicinal Chemistry Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) rules from Cross-Company Matched Molecular Pairs. Liverpool John Moores University. URL:[Link]

Sources

Safety Operating Guide

1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory waste management not merely as a logistical endpoint, but as a critical extension of the experimental workflow. The disposal of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine —a synthetic intermediate featuring both a primary amine and a pyridine ring—requires a nuanced understanding of its chemical speciation.

Proper disposal is not just about regulatory compliance; it is about understanding the causality between a molecule’s structure and its environmental reactivity. Below is the comprehensive, self-validating operational guide for the safe handling and disposal of this compound.

Chemical Profiling & Hazard Assessment

Before executing any disposal plan, we must quantify the physical and hazard parameters of the waste stream. This compound is typically utilized either as a free base or as a dihydrochloride salt (CAS: 1269052-53-0).

ParameterQuantitative / Categorical DataOperational Implication
Chemical Formula C₁₄H₁₆N₂ (Free Base) C₁₄H₁₈Cl₂N₂ (Dihydrochloride)Determines halogenated vs. non-halogenated waste routing.
Molecular Weight 212.29 g/mol (Free Base) 285.21 g/mol (Salt)Salt form contains ~24.8% chlorine by weight .
GHS Hazards H302, H315, H319, H335Requires nitrile gloves, safety goggles, and fume hood handling.
Primary Disposal Route High-Temperature IncinerationMust be routed to EPA-compliant thermal destruction facilities.

The Causality of Segregation: Why Form Dictates Function

In laboratory waste management, the most critical error is treating all organic molecules identically. The disposal logic for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is dictated by two mechanistic realities:

  • Halogen Content & Dioxin Prevention: The dihydrochloride salt contains two moles of HCl per mole of amine, rendering it approximately 24.8% chlorine by weight. If a waste stream contains this salt, it easily pushes the total halogen content above the 1% regulatory threshold. The EPA and international environmental directives mandate that halogenated organic waste be incinerated at a minimum of 1100 °C with a 2-second residence time . Incinerating this at lower temperatures (~850 °C, standard for non-halogenated waste) risks the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) .

  • Amine Reactivity: As a primary amine, the free base is nucleophilic and slightly basic. It must never be accumulated in waste carboys containing strong oxidizing agents (e.g., nitric acid, peroxides) or transition metal salts, as this can lead to exothermic reactions or the formation of unstable, shock-sensitive complexes .

Procedural Methodologies for Disposal

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each step includes a verification check to prevent downstream logistical failures.

Protocol A: Disposal of Solid Waste (Powders/Crystals)
  • Form Identification: Visually inspect the solid. The free base often presents as a thick oil or low-melting solid, whereas the dihydrochloride salt is a distinct crystalline powder.

  • Container Selection: Transfer residual solid into a high-density polyethylene (HDPE) or amber glass waste container. Causality: Avoid metal containers, as the chloride salts in the presence of ambient moisture will cause severe pitting corrosion.

  • Labeling: Label the container strictly as "Hazardous Waste - Toxic/Irritant Solid".

    • Validation Check: If the material is the dihydrochloride salt, you must explicitly add the sub-label: "Contains Halogens (Chlorides)".

  • Satellite Accumulation: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Do not exceed the 1-year accumulation limit per RCRA guidelines .

Protocol B: Disposal of Liquid/Solvent Waste Streams
  • Phase Separation & Routing:

    • Organic Phase (Free Base + Non-Halogenated Solvents): Route to the "Non-Halogenated Organic Waste" carboy.

    • Organic Phase (Dihydrochloride Salt OR Halogenated Solvents like DCM): Route to the "Halogenated Organic Waste" carboy.

  • Aqueous Quenching: If the amine was used in an acidic or basic aqueous extraction, the aqueous layer must be neutralized prior to disposal.

  • Validation Check (The Self-Validating Step): Before sealing the aqueous waste container, use a calibrated pH meter or high-resolution pH strip to confirm the solution is strictly between pH 6.0 and 8.0. If the pH is <6, carefully titrate with 1M NaOH; if >8, titrate with 1M HCl. Causality: This prevents unexpected gas evolution and pressure buildup in the sealed EHS carboy.

Waste Routing Visualization

The following decision tree illustrates the logical flow for segregating this specific chemical based on its speciation.

WasteRouting Start 1-(2,4-Dimethylphenyl)-1- (3-pyridinyl)methanamine FormForm FormForm Start->FormForm Pure/Solvent Form Identify Chemical Form HClSalt Dihydrochloride Salt (Contains Cl) Form->HClSalt Salt Form Aqueous Aqueous Solution Form->Aqueous Dissolved FreeBase Free Base (No Halogens) NonHal Non-Halogenated Organic Waste FreeBase->NonHal Hal Halogenated Organic Waste HClSalt->Hal AqWaste Aqueous Waste (pH 6-8) Aqueous->AqWaste Incineration High-Temp Incineration (EPA Compliant) NonHal->Incineration ~850°C Hal->Incineration ≥1100°C AqWaste->Incineration Post-treatment FormForm->FreeBase Pure/Solvent

Figure 1: Disposal routing for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine waste streams.

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Management Facilities and Units. EPA.gov. URL:[Link]

  • US Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. National Service Center for Environmental Publications (NEPIS). URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

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